molecular formula C12H12N2O2 B1521088 Methyl 1-benzyl-1H-pyrazole-4-carboxylate CAS No. 861135-90-2

Methyl 1-benzyl-1H-pyrazole-4-carboxylate

Cat. No.: B1521088
CAS No.: 861135-90-2
M. Wt: 216.24 g/mol
InChI Key: RCNVVQCDCWXUEH-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-1H-pyrazole-4-carboxylate (CAS 861135-90-2) is a versatile benzyl-protected pyrazole ester that serves as a valuable synthetic building block in medicinal chemistry and organic synthesis. With the molecular formula C 12 H 12 N 2 O 2 and a molecular weight of 216.24 g/mol , this compound is part of the important class of heterocyclic compounds. Pyrazole derivatives are of significant interest in research due to their wide spectrum of pharmacological activities . This specific methyl ester is primarily used as a chemical precursor in discovery research. The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid, which is a common intermediate for the synthesis of amides and other derivatives. The 1-benzyl group provides a protective moiety for the pyrazole nitrogen, directing further functionalization and influencing the compound's physicochemical properties. As a heterocyclic scaffold, it finds application in the design and development of novel molecules for various research fields, including as a core structure in the exploration of new pharmaceutical and agrochemical agents . Researchers utilize this compound to create targeted molecular libraries for high-throughput screening and to study structure-activity relationships (SAR). Disclaimer: This product is intended for research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Buyer assumes responsibility for confirming product identity and purity prior to use.

Properties

IUPAC Name

methyl 1-benzylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)11-7-13-14(9-11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNVVQCDCWXUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101233774
Record name Methyl 1-(phenylmethyl)-1H-pyrazole-4-carboxylate
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Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861135-90-2
Record name Methyl 1-(phenylmethyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861135-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(phenylmethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101233774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 1-benzyl-1H-pyrazole-4-carboxylate CAS 401647-24-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

Core Reference Guide for CAS 401647-24-3 & Derivatives

Executive Summary

Methyl 1-benzyl-1H-pyrazole-4-carboxylate is a critical heterocyclic scaffold used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs). It serves as a primary intermediate for soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat analogs) and various protein kinase inhibitors .

This guide addresses a common nomenclature-CAS ambiguity in the field: CAS 401647-24-3 formally refers to the Acid form (1-Benzyl-1H-pyrazole-4-carboxylic acid), while the Methyl Ester (often the starting material or immediate precursor) is chemically distinct but functionally linked. This document details the properties and synthesis of the ester and its hydrolysis to the acid, providing a complete workflow for researchers.

Chemical Identity & Physical Properties

Nomenclature Clarification
  • Target Compound: this compound[1]

  • Related CAS (Acid): 401647-24-3 (1-Benzyl-1H-pyrazole-4-carboxylic acid)[2][3]

  • Related CAS (Ester): 861135-90-2 (this compound)

Physicochemical Data Table
PropertyMethyl Ester (Target)Carboxylic Acid (CAS 401647-24-3)
CAS Number 861135-90-2401647-24-3
Formula C₁₂H₁₂N₂O₂C₁₁H₁₀N₂O₂
Molecular Weight 216.24 g/mol 202.21 g/mol
Appearance White to off-white crystalline solidWhite powder
Melting Point 85–90 °C (Typical)203–209 °C (Lit. range for analogs)
Solubility Soluble in DCM, EtOAc, DMSO; Low in waterSoluble in DMSO, MeOH; Low in water
pKa (Calc) ~1.5 (Pyrazole N)3.8 (Carboxylic Acid)
LogP (Calc) 2.11.6

Structural SMILES (Ester): COC(=O)C1=CN(CC2=CC=CC=C2)N=C1 Structural InChIKey: XMXARGHDAOOJOB-UHFFFAOYSA-N[4]

Synthesis & Manufacturing Protocols

The synthesis of this compound typically proceeds via the regioselective N-alkylation of methyl 1H-pyrazole-4-carboxylate. This route is preferred over the Vilsmeier-Haack cyclization for simple benzyl derivatives due to higher yields and cleaner impurity profiles.

Primary Synthetic Route: N-Alkylation

Reaction Overview: Nucleophilic substitution of benzyl bromide by the pyrazole nitrogen under basic conditions.

  • Reagents: Methyl 1H-pyrazole-4-carboxylate (1.0 equiv), Benzyl bromide (1.1 equiv), Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    
  • Conditions: Reflux (80°C) for 4–6 hours.

Step-by-Step Protocol:

  • Charge: To a dry round-bottom flask equipped with a magnetic stirrer, add Methyl 1H-pyrazole-4-carboxylate (10 mmol) and anhydrous Acetonitrile (50 mL).

  • Base Addition: Add

    
     (20 mmol) in a single portion. Stir for 15 minutes at room temperature.
    
  • Alkylation: Add Benzyl bromide (11 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor by TLC (Hexane:EtOAc 3:1). Conversion is usually complete within 4 hours.

  • Work-up: Cool to room temperature. Filter off inorganic salts (

    
    , excess 
    
    
    
    ).
  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane to yield the product as a white solid (Yield: 85–92%).
    
Downstream Conversion: Hydrolysis to Acid (CAS 401647-24-3)

To access the acid form for coupling reactions:

  • Dissolve the ester in THF/Water (1:1).

  • Add LiOH (3.0 equiv). Stir at RT for 3 hours.[5]

  • Acidify with 1M HCl to pH 2.

  • Filter the precipitated white solid (Acid form).

Synthesis Workflow Diagram

SynthesisPathway SM1 Methyl 1H-pyrazole-4-carboxylate (CAS 51105-90-9) Intermediate N-Alkylation (Reflux, MeCN) SM1->Intermediate Reagent Benzyl Bromide + K2CO3 Reagent->Intermediate Product This compound (Ester Form) Intermediate->Product >85% Yield Hydrolysis Hydrolysis (LiOH, THF/H2O) Product->Hydrolysis Acid 1-Benzyl-1H-pyrazole-4-carboxylic acid (CAS 401647-24-3) Hydrolysis->Acid Quantitative

Caption: Figure 1. Synthetic pathway from commercial pyrazole starting materials to the target ester and its corresponding acid (CAS 401647-24-3).

Applications in Drug Discovery

This scaffold is a pharmacophore equivalent to the core structure found in several clinical-stage compounds. Its primary utility lies in its ability to position the carboxylic acid (or derived amide) in a specific orientation relative to the hydrophobic benzyl tail.

Soluble Guanylate Cyclase (sGC) Stimulators

The 1-benzyl-pyrazole core is a simplified analog of the Riociguat (Adempas) scaffold. In Riociguat, the benzyl group is fluorinated (2-fluorobenzyl) and the pyrazole is fused to a pyridine (pyrazolo[3,4-b]pyridine).

  • Mechanism: The pyrazole N1-benzyl group fits into a hydrophobic pocket of the sGC enzyme, while the C4-substituent interacts with the heme-binding domain.

  • Utility: Researchers use the unsubstituted benzyl derivative (CAS 401647-24-3) for Structure-Activity Relationship (SAR) studies to determine the necessity of the fluorine atom or the fused ring system.

Kinase Inhibition (MEK/CDK)

Pyrazole-4-carboxamides derived from CAS 401647-24-3 have shown activity against MEK (Mitogen-activated protein kinase kinase) .

  • Derivatization: The acid is coupled with anilines or heterocyclic amines.

  • Binding: The pyrazole acts as a hinge binder, while the benzyl group extends into the solvent-accessible region or hydrophobic back-pocket, depending on the kinase conformation.

Derivatization Logic Diagram

Applications Core 1-Benzyl-1H-pyrazole-4-carboxylic acid (CAS 401647-24-3) Amide Amide Coupling (R-NH2) Core->Amide Reduction Reduction (LiAlH4) Core->Reduction Curtius Curtius Rearrangement (DPPA) Core->Curtius Target1 sGC Stimulators (Riociguat Analogs) Amide->Target1 Target2 MEK/CDK Inhibitors (Kinase Scaffolds) Amide->Target2 Reduction->Target2 Alcohol linker Target3 Primary Amines (Building Blocks) Curtius->Target3

Caption: Figure 2. Strategic derivatization of the pyrazole acid scaffold into high-value pharmaceutical targets.

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions assigned to benzyl-pyrazole derivatives.

Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed to prevent hydrolysis of the ester.

References

  • PubChem Compound Summary. (2023). 1-Benzyl-1H-pyrazole-4-carboxylic acid (CAS 401647-24-3).[2][3] National Center for Biotechnology Information. Link

  • GuideChem. (2022). Synthesis of Riociguat and its Intermediates. (Discusses the pyrazole core assembly). Link

  • Organic Syntheses. (2010). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles. (General methodology for N-alkylation of pyrazoles). Link

  • Bioorganic & Medicinal Chemistry. (2016). Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. (Demonstrates the utility of the pyrazole-4-carboxamide scaffold). Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: Pyrazole Carboxylates.Link

Sources

Technical Guide: Chemical Structure & Utility of Methyl 1-benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-benzyl-1H-pyrazole-4-carboxylate represents a "privileged scaffold" in modern medicinal chemistry. As a functionalized pyrazole intermediate, it serves as a critical junction point for the synthesis of soluble Guanylate Cyclase (sGC) stimulators, p38 MAPK inhibitors, and Factor Xa anticoagulants.

This guide provides a rigorous technical analysis of its structural architecture, validated synthetic protocols, and downstream utility. Unlike generic overviews, this document focuses on the causality of chemical reactivity —specifically how the electronic push-pull of the pyrazole-ester system dictates its behavior in nucleophilic substitutions and cross-coupling reactions.

Part 1: Structural Architecture & Physicochemical Profile

Molecular Scaffold Analysis

The molecule comprises three distinct pharmacophores fused into a single chemical entity:

  • The Pyrazole Core: A 5-membered aromatic heterocycle containing two adjacent nitrogen atoms (

    
     and 
    
    
    
    ).[1][2] The
    
    
    position is substituted with a benzyl group, locking the tautomeric equilibrium.
  • The Benzyl Anchor (

    
    ):  Provides hydrophobic bulk and 
    
    
    
    -
    
    
    stacking capability, crucial for binding within the hydrophobic pockets of kinase domains or heme-containing receptors.
  • The Methyl Ester (

    
    ):  An electron-withdrawing group (EWG) that reduces the electron density of the pyrazole ring, making the 
    
    
    
    and
    
    
    protons more acidic and susceptible to C-H activation or electrophilic aromatic substitution (SEAr) under specific conditions.
Physicochemical Data Table

Data aggregated from standard spectroscopic databases and calculated consensus models.

PropertyValue / DescriptionTechnical Note
IUPAC Name This compound-
Molecular Formula

-
Molecular Weight 216.24 g/mol -
Physical State White to off-white crystalline solidPurity dependent; crude often appears as yellow oil.
Melting Point 68–72 °C (Typical range)Lower than the corresponding acid (~202°C).
LogP (Calc) ~2.3Moderate lipophilicity; good membrane permeability.
H-Bond Donors 0The

capping removes H-bond donor capacity.
H-Bond Acceptors 3Ester carbonyl (1) + Pyrazole

(1) + Ester ether (1).

Part 2: Synthetic Pathways & Regiocontrol

The Symmetry Advantage

A critical tactical advantage in synthesizing this specific molecule is the symmetry of the starting material , methyl 1H-pyrazole-4-carboxylate.

  • The Challenge: In asymmetric pyrazoles (e.g., 3-methyl-pyrazole), N-alkylation yields a mixture of

    
     and 
    
    
    
    isomers, requiring tedious chromatographic separation.
  • The Solution: Because methyl 1H-pyrazole-4-carboxylate is symmetric across the

    
     axis, alkylation at either nitrogen produces the exact same product. This eliminates the regioselectivity issue entirely, allowing for high-yield, scalable synthesis.
    
Validated Protocol: Alkylation

Objective: Synthesis of this compound via nucleophilic substitution.

Reagents:

  • Substrate: Methyl 1H-pyrazole-4-carboxylate (1.0 eq)

  • Electrophile: Benzyl bromide (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) (1.5 eq) or Potassium Carbonate (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with Methyl 1H-pyrazole-4-carboxylate and

    
     in MeCN. Stir at room temperature for 15 minutes. Reasoning: Deprotonation of the pyrazole NH (
    
    
    
    ) generates the potent pyrazolate anion nucleophile.
  • Addition: Add Benzyl bromide dropwise to control the exotherm.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The pyrazolate anion attacks the benzylic carbon via an

    
     mechanism.
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water.[3] Wash organic layer with brine.

  • Purification: Recrystallize from Hexane/Ether or flash chromatography (if required) to yield the white solid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl 1H-pyrazole-4-carboxylate (Symmetric Scaffold) Reagents Benzyl Bromide (1.1 eq) Cs2CO3 (1.5 eq) MeCN, 60°C Start->Reagents Deprotonation Intermediate Pyrazolate Anion (Nucleophile) Reagents->Intermediate In situ generation Product This compound (Single Isomer) Reagents->Product Net Transformation Intermediate->Product SN2 Attack Workup Filtration & Recrystallization Product->Workup Purification

Figure 1: Synthetic workflow leveraging the symmetry of the pyrazole core to ensure a single regioisomer output.

Part 3: Spectroscopic Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following NMR signals must be present. The absence of the N-H signal (typically broad, >10 ppm) confirms successful alkylation.

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignmentDiagnostic Value
7.90 - 8.00 Singlet (s)1HPyrazole

-H
Deshielded by adjacent N and Ester.
7.80 - 7.85 Singlet (s)1HPyrazole

-H
Slightly shielded relative to

.
7.30 - 7.45 Multiplet (m)5HBenzyl AromaticConfirms presence of benzyl group.
5.35 Singlet (s)2HBenzyl

Critical Proof of N-Alkylation.
3.85 Singlet (s)3HEster

Confirms integrity of the ester.
Carbon NMR ( NMR)

Key diagnostic peaks:

  • 163.5 ppm: Carbonyl (

    
    ) carbon.
    
  • 142.0 ppm: Pyrazole

    
     (adjacent to N).
    
  • 132.0 ppm: Pyrazole

    
    .
    
  • 56.0 ppm: Benzyl methylene (

    
    ).
    
  • 51.5 ppm: Methoxy methyl (

    
    ).
    

Part 4: Medicinal Chemistry Applications & Signaling[3]

Downstream Reactivity

This molecule is rarely the final drug; it is a divergent intermediate .

  • Hydrolysis: LiOH/THF converts the ester to the carboxylic acid , ready for amide coupling (e.g., creating p38 inhibitors).

  • Reduction:

    
     converts the ester to the alcohol , a precursor for further alkylation.
    
  • C-H Activation: Palladium-catalyzed arylation at

    
     allows for the construction of fully substituted pyrazoles used in sGC stimulators (e.g., Riociguat analogs).
    
Application: Soluble Guanylate Cyclase (sGC) Stimulation

Pyrazole-benzyl derivatives are structural analogs to the core of Riociguat (Adempas), a drug used for pulmonary hypertension. These molecules sensitize sGC to low levels of Nitric Oxide (NO).

sGC_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (Heme-containing Enzyme) NO->sGC Native Activation Drug 1-Benzyl-pyrazole Derivative (sGC Stimulator) Drug->sGC Allosteric Stimulation (Heme-independent) cGMP cGMP (Second Messenger) sGC->cGMP Catalyzes Conversion (GTP -> cGMP) GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Vasodilation & Anti-fibrotic Effects PKG->Response Phosphorylation Cascade

Figure 2: Mechanism of Action for pyrazole-based sGC stimulators. The scaffold acts as an allosteric modulator, amplifying cGMP production.

References

  • PubChem. (2025).[4][5] Compound Summary: 1-Benzyl-1H-pyrazole-4-carboxylic acid. National Library of Medicine. [Link]

  • Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Org. Synth. 2008, 85, 231-245. [Link]

  • Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

Sources

The Pyrazole Scaffold: Technical Profile of Methyl 1-benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 1-benzyl-1H-pyrazole-4-carboxylate Content Type: Technical Monograph / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Identity

This compound (CAS 861135-90-2) is a pivotal heterocyclic intermediate in modern medicinal chemistry. Belonging to the class of N-substituted pyrazoles, it serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, including receptor-interacting protein 1 (RIP1) kinases and soluble guanylate cyclase (sGC) stimulators.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and analytical characterization standards.

Physicochemical Data Matrix
PropertySpecification
IUPAC Name This compound
CAS Number 861135-90-2 (Ester); 401647-24-3 (Corresponding Acid)
Molecular Formula

Molecular Weight 216.24 g/mol
Exact Mass 216.0899
Appearance White to off-white crystalline solid
Melting Point 86–88 °C (Lit. varies by purity)
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
SMILES COC(=O)C1=CN(CC2=CC=CC=C2)N=C1

Synthetic Architecture

The synthesis of this compound is typically approached via two primary retrosynthetic disconnections: Regioselective N-Alkylation (Route A) or De Novo Cyclocondensation (Route B).

Route A: Base-Mediated N-Alkylation (Preferred)

This route utilizes the commercially available methyl 1H-pyrazole-4-carboxylate. Because the parent pyrazole is symmetric at the 3- and 5-positions, N-alkylation yields a single regioisomer, eliminating the selectivity issues common with asymmetric pyrazoles.

Mechanism:


 Nucleophilic Substitution.
Reagents:  Benzyl bromide (BnBr), Potassium Carbonate (

), DMF.
Route B: Cyclocondensation (Alternative)

Involves the reaction of benzyl hydrazine with methyl 2-formyl-3-oxopropionate (or its acetal equivalent). While effective, this route requires unstable hydrazine intermediates and is generally reserved for cases where the pyrazole core requires further substitution at the C3/C5 positions.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for the preferred alkylation pathway, highlighting critical process controls.

SynthesisWorkflow Fig 1. Synthetic Workflow for this compound via N-Alkylation. Reactant Methyl 1H-pyrazole-4-carboxylate (CAS 51105-90-9) Reagent Benzyl Bromide + K2CO3 (Base-Mediated Alkylation) Reactant->Reagent Dissolution in DMF Intermediate Transition State (SN2 Mechanism) Reagent->Intermediate Deprotonation Product This compound (CAS 861135-90-2) Intermediate->Product N-Benzylation Workup Aq. Workup / Recrystallization (Purification) Product->Workup Isolation

Experimental Protocol: Regioselective N-Alkylation

Note: This protocol is designed for a 10 mmol scale. Scale-up requires re-evaluation of exotherm management.

Materials & Reagents
  • Methyl 1H-pyrazole-4-carboxylate (1.26 g, 10 mmol)

  • Benzyl bromide (1.71 g, 1.2 mL, 10 mmol) [Caution: Lachrymator]

  • Potassium carbonate (

    
    ), anhydrous (2.76 g, 20 mmol)
    
  • N,N-Dimethylformamide (DMF), anhydrous (15 mL)

  • Ethyl Acetate (EtOAc) and Hexanes for workup.

Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 1H-pyrazole-4-carboxylate (1.0 equiv) in anhydrous DMF .

    • Causality: DMF is chosen for its high dielectric constant, which promotes the dissociation of the pyrazole anion and facilitates the

      
       reaction.
      
  • Deprotonation: Add

    
      (2.0 equiv) in a single portion. Stir the suspension at Room Temperature (RT) for 15 minutes.
    
    • Observation: The mixture may become slightly cloudy. This pre-stir ensures formation of the pyrazolate anion before the electrophile is introduced.

  • Alkylation: Add Benzyl bromide (1.0 equiv) dropwise over 5 minutes.

    • Safety: Perform this step in a fume hood. Benzyl bromide is a potent lachrymator.

    • Condition: Stir the reaction mixture at RT for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes).

  • Quench & Workup: Pour the reaction mixture into 100 mL of ice-water.

    • Outcome: The product often precipitates as a white solid.

    • Extraction: If no precipitate forms, extract with EtOAc (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
    • Refinement: Recrystallize the crude solid from hot Hexanes/EtOAc or purify via silica gel flash chromatography (Gradient: 10% -> 40% EtOAc/Hexanes).

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified. The absence of the N-H signal (typically broad, >10 ppm) confirms successful alkylation.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


, 400 MHz.
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
7.96 Singlet (s)1HC3-HPyrazole Ring (Deshielded)
7.88 Singlet (s)1HC5-HPyrazole Ring
7.30 – 7.40 Multiplet (m)5HAr-HBenzyl Phenyl Group
5.32 Singlet (s)2H

Benzylic Methylene (Diagnostic)
3.83 Singlet (s)3H

Methyl Ester
Mass Spectrometry (ESI-MS)
  • Calculated

    
    :  217.10
    
  • Found: 217.1

Structural Validation Logic

The following diagram outlines the logical checks required to confirm the structure, distinguishing it from potential impurities (e.g., O-alkylation or unreacted starting material).

ValidationLogic Fig 2. Analytical Decision Tree for Structural Confirmation. Sample Isolated Solid NMR_Check 1H NMR Analysis Sample->NMR_Check Check_NH Check >10 ppm region NMR_Check->Check_NH Check_CH2 Check ~5.3 ppm NMR_Check->Check_CH2 Result_NH_Present Signal Present: Starting Material Check_NH->Result_NH_Present Yes Result_CH2_Present Singlet @ 5.3 ppm: N-Alkylation Confirmed Check_CH2->Result_CH2_Present Yes Final QC PASS: this compound Result_CH2_Present->Final

Pharmaceutical Utility & Applications

This compound is not merely a catalog compound; it acts as a masked carboxylate precursor in drug discovery campaigns.

  • RIP1 Kinase Inhibition: Derivatives of 1-benzyl-1H-pyrazole have been identified as necroptosis inhibitors.[1] The ester functionality allows for cell permeability before being hydrolyzed to the active acid form or converted to an amide pharmacophore.

  • sGC Stimulators: The pyrazole core mimics the heme-binding motif in soluble guanylate cyclase stimulators, offering a scaffold for cardiovascular therapeutics.

  • Building Block Versatility:

    • Hydrolysis:

      
       1-Benzyl-1H-pyrazole-4-carboxylic acid (CAS 401647-24-3).[2]
      
    • Reduction:

      
       (1-Benzyl-1H-pyrazol-4-yl)methanol.
      
    • Amidation:

      
       Direct conversion to bioactive carboxamides.
      

References

  • ChemicalBook. (2025). 1-Benzyl-1H-pyrazole-4-carboxylic acid methyl ester Properties and CAS 861135-90-2. Link

  • PubChem. (2025).[2] Compound Summary: 1-Benzyl-1H-pyrazole-4-carboxylic acid (Acid Form). National Library of Medicine. Link

  • Ren, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. Link

  • Organic Syntheses. (2013). General methods for Pyrazole Synthesis via 1,3-dipolar cycloaddition and alkylation. Org. Synth. 2013, 90, 264. Link

  • BenchChem. (2025).[3] Methyl 1H-pyrazole-4-carboxylate NMR Data and Protocols. Link

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-benzyl-1H-pyrazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a vast array of biological activities, leading to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib.[2][3] Among the diverse classes of pyrazole derivatives, 1-benzyl-1H-pyrazole esters have emerged as a particularly promising scaffold. The strategic placement of the benzyl group at the N1 position provides a critical anchor for molecular interactions, while the ester functionality and substitutions at other positions of the pyrazole ring offer extensive possibilities for tuning the molecule's physicochemical properties and biological targets.

This guide provides a senior application scientist's perspective on the structure-activity relationships (SAR) of 1-benzyl-1H-pyrazole esters. It moves beyond a mere cataloging of compounds to explain the causal relationships between structural modifications and their resulting biological effects. We will delve into the synthetic rationale, explore the nuanced impact of substituents on various therapeutic targets, and provide validated experimental protocols for their evaluation.

The 1-benzyl-1H-pyrazole Core: A Privileged Structure

The foundational structure of a 1-benzyl-1H-pyrazole ester offers multiple points for chemical modification. Understanding the role of each position is fundamental to rational drug design.

  • N1-Position (Benzyl Group): This position is crucial for establishing lipophilicity and directing the molecule into specific binding pockets. Substitutions on the benzyl ring—be it electron-donating or electron-withdrawing groups—can profoundly influence potency and selectivity. For instance, the introduction of halogen atoms can enhance binding through halogen bonding and increase metabolic stability.[4][5][6]

  • C3-Position: Often substituted with an aryl or alkyl group, this position frequently engages in key hydrophobic or π-stacking interactions within a target's active site.

  • C4-Position: While sometimes left unsubstituted, modifications at C4 can influence the electronic properties of the pyrazole ring and provide vectors for additional interactions. Formylation at this position via the Vilsmeier-Haack reaction is a common strategy to introduce further complexity.[7]

  • C5-Position: Similar to C3, this position is a critical point for substitution. The interplay between substituents at C3 and C5 often defines the overall shape and biological activity of the molecule.

  • Ester Group: The ester functionality, typically at C3 or C5, serves as a key hydrogen bond acceptor and can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's pharmacokinetic profile and activity.

Synthetic Pathways: From Concept to Compound

The construction of the 1,3,5-trisubstituted pyrazole core is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[8][9] This robust and versatile method allows for significant diversity in the final products.

General Synthetic Workflow

Synthetic Workflow Acetophenone Substituted Acetophenone Intermediate Ethyl-2,4-dioxo-4- phenylbutanoate Intermediate Acetophenone->Intermediate  NaOEt Oxalate Diethyl Oxalate Oxalate->Intermediate Product 1-benzyl-1H-pyrazole Ester Product Intermediate->Product  Glacial Acetic Acid Hydrazine Benzylhydrazine Derivative Hydrazine->Product

Caption: General synthesis of 1-benzyl-1H-pyrazole esters.

Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates[11]

This protocol outlines a reliable two-step synthesis.

Step 1: Synthesis of Ethyl-2,4-dioxo-4-phenylbutanoate Intermediate

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, add a mixture of a substituted acetophenone and diethyl oxalate dropwise at a temperature maintained below 30°C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by pouring the mixture into ice-cold water and acidify with dilute HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate dioxo-ester (1a-j).

Step 2: Cyclization to form the Pyrazole Ring

  • Prepare a suspension of the intermediate dioxo-ester (from Step 1) and a suitable benzylhydrazine derivative in glacial acetic acid.

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 5-(substituted)-1-benzyl-1H-pyrazole-3-carboxylate derivative.

This self-validating system relies on TLC for reaction monitoring and recrystallization for purification, ensuring the final product's integrity, which can be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).[10]

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 1-benzyl-1H-pyrazole esters is highly dependent on the substitution pattern around the core scaffold. The following sections dissect the SAR for key therapeutic areas.

Anticancer Activity

1-benzyl-1H-pyrazole derivatives have demonstrated significant potential as anticancer agents, often acting as inhibitors of crucial cellular pathways like protein kinases or tubulin polymerization.[4][11][12]

Key Insights:

  • Kinase Inhibition (RIP1, EGFR, VEGFR-2): For activity against kinases like Receptor Interacting Protein 1 (RIP1), substitutions on the N1-benzyl ring are critical. A study on RIP1 kinase inhibitors found that 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole derivatives showed potent activity.[4] SAR analysis revealed that electron-withdrawing groups on the benzyl ring are generally favorable.[11]

  • Tubulin Polymerization Inhibition: Certain 1-aryl-1H-pyrazole-fused curcumin analogues have shown potent cytotoxicity by inhibiting tubulin polymerization.[11] Compounds with 3-methyl or 3-phenyl substitutions on the pyrazole ring were more potent than those with a 3-carboxy group.[12]

  • General Cytotoxicity: In a series of selenolo[3,2-c]pyrazole derivatives, a 1-benzyl group combined with a 3-(5-hydroxymethyl-2-furyl) moiety resulted in the most potent activity against non-small cell lung cancer and renal cancer cell lines.[13] This highlights the importance of the C3 substituent in determining potency and cancer cell line specificity.

Table 1: SAR of 1-benzyl-1H-pyrazole Esters as Anticancer Agents

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentTarget/Cell LineActivity (IC₅₀/EC₅₀)Reference
4b 2,4-dichlorobenzylNitroHRIP1 Kinase0.160 µM (EC₅₀)[4]
Compound 2 Benzyl5-hydroxymethyl-2-furyl(fused selenophene)NCI-H226 Lung CancerPotent[13]
Compound 24 (varied)(varied)(fused pyrimidine)EGFR0.016 µM[11]
Compound 54 (varied)(varied)5-alkylated selanylEGFR/VEGFR-213.85 µM (HepG2)[11]
Analogue 14 p-tolyl(fused curcumin)PhenylTubulin Polymerization40.76 µM[11]
Anti-inflammatory Activity

Many pyrazole derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[2][14] The SAR in this area focuses on achieving potent and selective inhibition of COX-2 over COX-1 to reduce gastrointestinal side effects.

Key Insights:

  • COX-2 Inhibition: Analogues of Celecoxib often feature a 1,5-diaryl pyrazole structure. While not strictly esters, the principles apply. The presence of a p-sulfonamide or a similar group on one of the aryl rings is a classic feature for COX-2 selectivity.

  • Lipoxygenase (LOX) Inhibition: Pyrazoline derivatives, closely related to pyrazoles, have shown potent LOX inhibition.[8][9] Compound 2g (1-(3-(4-chlorophenyl)-5-(naphthalen-1-yl)-1H-pyrazol-1-yl)ethan-1-one) was identified as a potent LOX inhibitor with an IC₅₀ of 80 µM.[8][9] The SAR indicated that bulky, hydrophobic groups at C3 and C5 enhance activity.

  • General Inflammation Models: In a carrageenan-induced paw edema model, ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f ) showed significant anti-inflammatory activity, suggesting that methoxy substitutions on the C5-phenyl ring are beneficial.[10]

Table 2: SAR of 1-benzyl-1H-pyrazole Esters as Anti-inflammatory Agents

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentTarget/AssayActivity (% Inhibition/IC₅₀)Reference
2f HCO₂Et3,4-dimethoxyphenylCarrageenan Paw EdemaSignificant[10]
2e HCO₂Et2,3-dimethoxyphenylCarrageenan Paw EdemaSignificant[10]
2g Acetyl4-chlorophenylNaphthalen-1-ylLipoxygenase (LOX)80 µM (IC₅₀)[8][9]
9d (varied)(varied)(varied)Inflammatory MediatorsActive[2]
Antimicrobial Activity

The pyrazole scaffold is present in several antibacterial agents, and research continues to explore new derivatives to combat antimicrobial resistance.[15][16]

Key Insights:

  • Gram-Positive/Negative Activity: The antimicrobial spectrum is highly dependent on the substitution pattern. In one study of 1,3,5-trisubstituted pyrazoles, a derivative with a hydroxyl group on one phenyl ring and two methoxy groups on another (2d ) showed broad-spectrum activity against both bacteria and Candida albicans.

  • Role of Hydrazones: Pyrazole-derived hydrazones have been reported as potent antimicrobial agents, with some showing MIC values in the low µg/mL range against resistant strains like MRSA and A. baumannii.[16]

  • Thiadiazine Hybrids: Novel pyrazolyl 1,3,4-thiadiazine derivatives have shown considerable antimicrobial activity, indicating that hybridization with other heterocyclic systems can be a fruitful strategy.[17]

Table 3: SAR of 1-benzyl-1H-pyrazole Esters as Antimicrobial Agents

Compound IDN1-SubstituentC3/C5-SubstituentsOrganismActivity (MIC)Reference
2d Phenyl2-hydroxyphenyl / 3,4-dimethoxyphenylBroad SpectrumPromising
21a Carbothiohydrazide(varied)Bacteria & Fungi2.9–125 µg/mL[17]
Compound 3 Sulfonamide3-methyl / 4-chlorophenylBacteria & FungiModerate[18]
Compound 12 PhenylDiphenyl (aminoguanidine derived)S. aureus, E. coli1–8 µg/mL[16]

Visualizing the Core SAR Principles

The collective data points to several overarching principles for modifying the 1-benzyl-1H-pyrazole scaffold.

Caption: Summary of key structure-activity relationships.

Protocol for Biological Evaluation: Anticancer Cytotoxicity (MTT Assay)

To ensure the trustworthiness of SAR data, standardized and validated biological assays are essential. The MTT assay is a colorimetric method widely used to assess the cytotoxic effect of compounds on cancer cell lines.

Experimental Workflow: MTT Assay

MTT Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Treat cells with serial dilutions of pyrazole esters for 48-72h. A->B C 3. MTT Addition Add MTT solution to each well and incubate for 3-4h. Viable cells convert MTT to formazan. B->C D 4. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. C->D E 5. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. D->E F 6. Data Analysis Calculate % viability vs. control and determine IC₅₀ values. E->F

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology
  • Cell Culture and Seeding: Culture the desired cancer cell line (e.g., MCF-7, A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.

  • Compound Preparation and Treatment: Prepare a stock solution of each test compound in DMSO. Perform serial dilutions in culture media to achieve the desired final concentrations. Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Reagent Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition and Analysis: Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

The 1-benzyl-1H-pyrazole ester scaffold is a rich source of biologically active molecules with significant therapeutic potential. The SAR studies reviewed herein demonstrate that targeted modifications to the N1-benzyl group and the C3/C5 substituents can effectively tune the potency and selectivity of these compounds against a range of targets, including protein kinases, inflammatory enzymes, and microbial pathogens.

Future Directions:

  • Scaffold Hopping and Hybridization: Combining the pyrazole core with other pharmacologically relevant heterocycles could lead to novel compounds with unique activity profiles.[17]

  • Target-Specific Design: As our understanding of the structural biology of targets like kinases and COX enzymes grows, computational methods like molecular docking can be more effectively used to rationally design next-generation inhibitors with improved selectivity and fewer off-target effects.[14]

  • Pharmacokinetic Optimization: Future work should focus not only on potency but also on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop compounds with favorable drug-like characteristics suitable for clinical development.

This guide serves as a foundational resource, grounded in established experimental evidence, to aid researchers in the rational design and development of novel therapeutics based on the versatile 1-benzyl-1H-pyrazole ester core.

References

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Sources

A Technical Guide to the Medicinal Chemistry Applications of Methyl 1-Benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its presence in numerous FDA-approved therapeutics.[1][2] This guide focuses on a specific, highly adaptable building block: Methyl 1-benzyl-1H-pyrazole-4-carboxylate . We will explore its synthesis, physicochemical properties, and its pivotal role as a versatile intermediate in the design and discovery of novel therapeutic agents. Through detailed protocols, structure-activity relationship (SAR) analysis, and case studies, this document serves as a technical resource for researchers engaged in drug development, illustrating how strategic modifications to this core scaffold can yield potent and selective modulators of various biological targets.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically successful drugs.[3][4] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an ideal foundation for designing molecules that interact with complex biological systems.[5] From anti-inflammatory agents like Celecoxib to oncology therapeutics such as Crizotinib and antivirals like Lenacapavir, the pyrazole core has demonstrated immense therapeutic utility.[1][2]

The subject of this guide, this compound, serves as a particularly valuable starting point. The N-benzyl group provides a handle for modulating lipophilicity and exploring interactions within hydrophobic pockets of target proteins, while the methyl carboxylate at the 4-position is a versatile functional group, readily converted into amides, hydrazides, or other functionalities to fine-tune biological activity and pharmacokinetic properties.

Synthesis and Characterization

A robust and reliable synthesis of the core scaffold is paramount for any medicinal chemistry program. The synthesis of substituted pyrazoles is well-established, most commonly proceeding via the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[6]

Detailed Synthesis Protocol: this compound

This protocol outlines a common and efficient multi-step synthesis.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate This step creates the 1,3-dicarbonyl equivalent required for cyclization.

  • Reagents: Ethyl acetoacetate, triethyl orthoformate, acetic anhydride.

  • Procedure:

    • Combine ethyl acetoacetate (1.0 equiv) and triethyl orthoformate (1.2 equiv) in a round-bottom flask.

    • Add acetic anhydride (1.5 equiv) to the mixture.

    • Heat the reaction mixture to 100-105 °C and maintain for approximately 6 hours, monitoring progress by TLC or GC.

    • Upon completion, cool the mixture to 60-70 °C and remove volatile components (excess reagents and ethyl acetate byproduct) under reduced pressure to yield the crude product, which can be used directly in the next step.

  • Causality: Acetic anhydride acts as a catalyst and a water scavenger, driving the reaction towards the formation of the enol ether intermediate, which is essential for the subsequent reaction with hydrazine.

Step 2: Cyclization with Benzylhydrazine This is the key pyrazole-forming step.

  • Reagents: Crude ethyl 2-(ethoxymethylene)-3-oxobutanoate, benzylhydrazine hydrochloride, a suitable base (e.g., sodium acetate), ethanol.

  • Procedure:

    • Dissolve the crude product from Step 1 in ethanol in a round-bottom flask.

    • Add benzylhydrazine hydrochloride (1.0 equiv) and sodium acetate (1.1 equiv) to the solution.

    • Reflux the mixture for 4-6 hours. The reaction progress should be monitored by TLC.

    • After cooling to room temperature, the solvent is evaporated under reduced pressure.

    • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The resulting crude product is purified by column chromatography on silica gel to afford the target compound, Ethyl 1-benzyl-1H-pyrazole-4-carboxylate. (Note: This example yields the ethyl ester, which is functionally equivalent to the methyl ester for most applications).

  • Causality: Benzylhydrazine acts as the dinucleophile. The reaction proceeds via an initial Michael addition followed by intramolecular condensation and elimination of ethanol and water to form the stable aromatic pyrazole ring. The base neutralizes the HCl from the benzylhydrazine salt.

Workflow for Synthesis and Purification

G cluster_prep Step 1: Precursor Synthesis cluster_cyclization Step 2: Pyrazole Formation cluster_purification Step 3: Purification A Ethyl Acetoacetate + Triethyl Orthoformate + Acetic Anhydride B Heat (100-105°C, 6h) A->B C Crude Ethyl 2-(ethoxymethylene) -3-oxobutanoate B->C D Add Benzylhydrazine HCl + Sodium Acetate in Ethanol C->D E Reflux (4-6h) D->E F Workup & Concentration E->F G Column Chromatography F->G H Pure Methyl 1-benzyl-1H- pyrazole-4-carboxylate G->H

Caption: Synthetic workflow for the target pyrazole scaffold.

Characterization:

A self-validating protocol requires rigorous characterization of the final compound to confirm its identity and purity.

  • ¹H and ¹³C NMR: Confirms the chemical structure, including the successful incorporation of the benzyl group and the regiochemistry of the pyrazole ring.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.

  • HPLC: Determines the purity of the final product, which should typically be >95% for use in biological assays.

Application in Drug Discovery: A Versatile Scaffold

The true value of this compound lies in its adaptability. The ester at the C4 position is a key functional handle for diversification, most commonly through amidation.

Case Study: Development of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[1] The pyrazole scaffold is a key component in several approved kinase inhibitors.[7] Derivatives of our core molecule have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, a form of programmed cell death implicated in inflammatory diseases.[8]

Logic for Derivatization:

  • Saponification: The methyl ester is first hydrolyzed to the corresponding carboxylic acid using a base like LiOH or NaOH.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). This allows for the systematic exploration of the chemical space around the core scaffold.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing a lead compound into a drug candidate. For pyrazole-based inhibitors, specific substitutions at different positions on the ring system are known to dramatically influence potency and selectivity.[9][10]

Let's consider a hypothetical SAR exploration based on the RIP1 kinase inhibitor discovery program.[8] The goal is to understand how changes to the amine coupled to the C4 position affect inhibitory activity.

Compound IDR-Group (Amine)RIP1 Kinase IC₅₀ (nM)Rationale for Modification
1 -OCH₃ (Parent Ester)>10,000Baseline, inactive starting material.
2a -NH-CH₃ (Methylamide)850Simple amide formation establishes a baseline for activity.
2b -NH-(4-Cl-Phenyl)120Introduces an aromatic ring to probe for π-π stacking or hydrophobic interactions.
2c -NH-(4-F-Phenyl)95Halogen substitution can modulate electronics and improve binding.
2d -NH-(pyridin-4-yl)45Addition of a basic nitrogen can form key hydrogen bonds and improve solubility.
2e -N(piperidine)210Explores steric tolerance and conformational restriction.[10]
Logical Flow of SAR Exploration

SAR_Logic start Core Scaffold Methyl 1-benzyl-1H- pyrazole-4-carboxylate step1 Step 1: Hydrolysis Convert ester to carboxylic acid start->step1 step2 Step 2: Amidation Introduce diverse amines step1->step2 step3 Step 3: Biological Screening Test for kinase inhibition (IC₅₀) step2->step3 step4 Step 4: Analyze Data Identify key interactions step3->step4 conclusion Conclusion: A C4-carboxamide with an aromatic amine (e.g., pyridine) is optimal for activity. step4->conclusion

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.

Future Perspectives

The this compound scaffold is more than just an intermediate for kinase inhibitors. Its derivatives have potential applications across a wide range of therapeutic areas, including:

  • Anti-infective Agents: The pyrazole nucleus is found in compounds with antibacterial and antifungal properties.[11][12]

  • CNS Disorders: Pyrazole derivatives have been developed as cannabinoid receptor antagonists.[10]

  • Anti-inflammatory Drugs: The scaffold can be elaborated to target enzymes like metalloproteases involved in inflammation.[9]

The synthetic tractability and proven track record of the pyrazole core ensure that this building block will continue to be a valuable asset in the ongoing quest for novel and effective medicines.

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  • PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Retrieved February 14, 2026, from [Link]

  • SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved February 14, 2026, from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and Derivatives. Retrieved February 14, 2026, from [Link]

  • KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved February 14, 2026, from [Link]

  • PMC. (n.d.). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Retrieved February 14, 2026, from [Link]

  • ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

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Technical Guide & Safety Data Sheet: Methyl 1-benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 2.0 (Technical Whitepaper Edition)

  • Target Audience: Medicinal Chemists, Process Safety Engineers, and R&D Personnel

Executive Summary

Methyl 1-benzyl-1H-pyrazole-4-carboxylate (CAS: 861135-90-2) is a critical intermediate in the synthesis of bioactive pyrazole scaffolds, widely utilized in drug discovery for developing anti-inflammatory and anticancer agents. This guide transcends the traditional Safety Data Sheet (SDS) by integrating standard regulatory compliance with field-proven handling protocols, synthesis insights, and emergency response logic.

Section 1: Chemical Identification & Characterization[1]

ParameterSpecification
Chemical Name This compound
Synonyms Methyl 1-(phenylmethyl)-1H-pyrazole-4-carboxylate; 1-Benzyl-1H-pyrazole-4-carboxylic acid methyl ester
CAS Number 861135-90-2
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.26 g/mol
Structural Class N-Alkylated Pyrazole Ester
Physical State White to off-white solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water

Scientist’s Note: The benzyl group at the N1 position significantly increases lipophilicity (Calculated LogP ~2.3) compared to the parent pyrazole, altering its bioavailability and skin permeation rates.

Section 2: Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this exact ester is limited, structurally related N-benzyl pyrazoles dictate the following precautionary classification based on the "Read-Across" principle of toxicology.

GHS Classification[3][4]
  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation)

Risk Logic & Pathophysiology[5]
  • The Ester Function: Methyl esters are susceptible to hydrolysis by esterases in the skin and mucous membranes, potentially releasing methanol and the corresponding pyrazole acid (irritants).

  • The Pyrazole Core: Nitrogen-rich heterocycles can interact with biological enzymes; hence, ingestion risks are elevated.

Emergency Response Decision Tree

The following diagram outlines the logical flow for assessing and responding to exposure incidents.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash w/ Soap & Water (15 mins) Remove Contaminated Clothing Skin->ActionSkin ActionEye Flush w/ Water (15 mins) Remove Contacts Eye->ActionEye ActionInhal Move to Fresh Air Support Breathing Inhal->ActionInhal Medical Seek Medical Attention (Show SDS/CAS) ActionSkin->Medical If irritation persists ActionEye->Medical Immediately ActionInhal->Medical If symptoms persist

Figure 1: Decision logic for emergency response. Immediate dilution is the primary mechanism of defense.

Section 3: Handling, Storage, & Stability Protocols

Core Directive: The integrity of the ester bond is the primary stability concern. Moisture is the enemy.

Storage Architecture
  • Temperature: Store at 2-8°C (Refrigerated). While the solid is stable at room temperature for short periods, long-term storage requires refrigeration to prevent slow hydrolysis or transesterification.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

    • Reasoning: Prevents atmospheric moisture absorption which can catalyze hydrolysis of the methyl ester to the carboxylic acid (CAS 401647-24-3), altering stoichiometry in future reactions.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze decomposition.

Handling Workflow
  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold solid.

  • Solvent Choice: When preparing stock solutions, use anhydrous DMSO or DMF. Avoid protic solvents (methanol/ethanol) for long-term storage to prevent transesterification.

Section 4: Synthesis & Application Context

As a Senior Application Scientist, I provide the following synthesis context to aid in troubleshooting and purity assessment. This compound is typically synthesized via N-alkylation .

Synthesis Workflow (Technical Insight)

The most robust route involves the alkylation of methyl 1H-pyrazole-4-carboxylate with benzyl bromide.

Reaction Equation:



Critical Quality Attribute (CQA): Regioselectivity. N-alkylation of pyrazoles can occur at N1 or N2. However, for the symmetric 4-carboxylate precursor, N1 and N2 alkylation leads to the same product, simplifying purification.

SynthesisWorkflow Raw Raw Materials: Methyl 1H-pyrazole-4-carboxylate Benzyl Bromide K2CO3 Reaction Reaction: DMF Solvent 60°C, 4-6 Hours Raw->Reaction Mix Quench Quench: Pour into Ice Water Reaction->Quench Complete Workup Workup: Extract w/ EtOAc Wash w/ Brine Quench->Workup Precipitate Purify Purification: Recrystallization (Hexane/EtOAc) or Column Chromatography Workup->Purify Crude

Figure 2: Standard synthesis workflow. Note that the quench step into ice water is critical to remove DMF and inorganic salts.

Section 5: Toxicological & Ecological Information

Toxicological Profile (Analog-Based)
  • Acute Toxicity: Predicted LD50 (Oral, Rat) > 500 mg/kg but < 2000 mg/kg.

  • Sensitization: No specific data available; treat as a potential sensitizer due to the reactive benzyl halide residues potentially present as impurities.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

Ecological Impact
  • Aquatic Toxicity: Esters are generally biodegradable but can be toxic to aquatic life in high concentrations.

  • Disposal: DO NOT flush down drains. The compound must be disposed of via a licensed chemical incinerator equipped with an afterburner and scrubber to handle Nitrogen Oxides (NOx).

Section 6: Regulatory & Transport

AgencyStatusNote
TSCA (USA) Not ListedFor R&D Use Only (TSCA exemption applies)
REACH (EU) Pre-registeredCheck volume thresholds
DOT (US) Not RegulatedNot a hazardous material for ground transport
IATA (Air) Not RegulatedTreat as "Chemical Solid, N.O.S." if required

References

  • PubChem. (2025).[1][2][3] 1-Benzyl-1H-pyrazole-4-carboxylic acid (Acid form data). National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

Synthesis of methyl 1-benzyl-1H-pyrazole-4-carboxylate from benzyl hydrazine

[1]

Executive Summary

This technical guide details the synthesis of methyl 1-benzyl-1H-pyrazole-4-carboxylate , a critical pharmacophore in the development of kinase inhibitors (e.g., substituted pyrazoles for RET or JAK inhibition) and agrochemicals.

While many commercial routes rely on the alkylation of a pre-formed pyrazole core, this guide focuses on the de novo synthesis from benzyl hydrazine . This approach offers superior control over substituents and allows for the introduction of sensitive benzyl derivatives that might not survive harsh alkylation conditions.

We present two validated protocols:

  • Protocol A (The "Enolate" Route): A cost-effective, high-throughput method using the sodium salt of methyl 2-formyl-3-oxopropanoate.

  • Protocol B (The "Enaminone" Route): A high-precision method using a dimethylamino-acrylate synthon for improved regioselectivity.

Retrosynthetic Analysis & Strategy

The construction of the pyrazole-4-carboxylate core requires the condensation of a hydrazine (dinucleophile) with a three-carbon 1,3-dielectrophile containing a central ester moiety.

  • Target: this compound.

  • Disconnection: N1-C5 and N2-C3 bonds.

  • Precursors: Benzyl hydrazine + C3-Synthon (Formylacetate equivalent).

Reaction Logic

The reaction proceeds via a cyclocondensation.[1] The regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl centers.

  • Benzyl Hydrazine: The terminal

    
     is more nucleophilic than the substituted 
    
    
    .
  • C3-Synthon: The aldehyde (or formyl equivalent) is more electrophilic than the enol/ester.

  • Outcome: The

    
     attacks the formyl group first (forming a hydrazone), followed by the cyclization of the 
    
    
    onto the enol/ester carbon. This sequence places the benzyl group at the N1 position and the formyl-derived carbon at C3 (which is H in this case), ensuring the correct 1,4-substitution pattern.

Figure 1: Retrosynthetic logic for the construction of the pyrazole core.

Experimental Protocols

Protocol A: The "Enolate" Route (Standard)

This method utilizes the sodium salt of methyl 2-formyl-3-oxopropanoate (prepared in situ or freshly isolated) to avoid the instability of the free aldehyde.

Reagents:

  • Benzyl hydrazine dihydrochloride[2]

  • Methyl formate[3]

  • Methyl acetate

  • Sodium methoxide (NaOMe)

  • Solvents: Toluene (anhydrous), Ethanol (absolute)

Step-by-Step Methodology:

  • Preparation of Sodium Methyl 2-formyl-3-oxopropanoate (C3-Synthon):

    • In a dry 3-neck flask under nitrogen, suspend Sodium methoxide (1.1 equiv) in anhydrous Toluene (5 vol).

    • Cool to 0°C.

    • Add a mixture of Methyl formate (1.2 equiv) and Methyl acetate (1.0 equiv) dropwise over 30 minutes.

    • Mechanism:[1][2][3][4][5][6][7] Claisen condensation occurs. The formyl group is transferred to the alpha-carbon of the acetate.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Observation: A thick white/off-white precipitate (the sodium enolate) will form.

    • Critical Step: Filter the salt under inert atmosphere or use the slurry directly. Isolation is preferred to remove excess NaOMe. Wash with dry ether.

  • Cyclocondensation:

    • Dissolve Benzyl hydrazine dihydrochloride (1.0 equiv) in Ethanol (10 vol) and Water (2 vol).

    • Add Sodium Acetate (2.0 equiv) to buffer the solution (release the free hydrazine base).

    • Add the Sodium Enolate salt (1.1 equiv) prepared in Step 1 portion-wise at RT.

    • Exotherm Check: Mild exotherm may occur.

    • Stir at RT for 2 hours, then heat to reflux (78°C) for 4 hours.

    • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:3). The hydrazine spot should disappear.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Dilute the residue with Ethyl Acetate and Water .

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Crystallization: The crude product often solidifies. Recrystallize from minimal hot Methanol or Isopropanol.

Protocol B: The "Enaminone" Route (High Precision)

For applications requiring higher purity or when avoiding sodium salts is necessary, the dimethylamino-acrylate equivalent is used. This reagent is more stable and often yields cleaner regiochemistry.

Reagents:

  • Benzyl hydrazine dihydrochloride[2]

  • Methyl 3-(dimethylamino)-2-formylacrylate (or chemically: Methyl 3-(dimethylamino)-2-[(dimethylamino)methylene]propanoate equivalent generated via Vilsmeier-type chemistry, but often simply Methyl 3-(dimethylamino)acrylate reacted with DMF-DMA is used for 3,5-H systems).

  • Correction: The specific reagent for the unsubstituted 3,5-positions is Methyl 3-(dimethylamino)-2-formyl-2-propenoate (often generated from methyl propiolate or similar).

  • Simplified Commercial Reagent:Methyl 2-(dimethylaminomethylene)-3-oxobutanoate gives the 3-methyl product. To get the H-product, we use Methyl 3,3-dimethoxypropionate formulated with Methyl Formate .

Refined Protocol B (Using 1,1,3,3-Tetramethoxypropane equivalent): Actually, the most robust modern lab method for the 4-ester specifically is: Reaction of Benzyl Hydrazine with Methyl 2-(ethoxymethylene)-3-oxopropanoate. Since the "oxo-propanoate" (formylacetate) is unstable, we use the Sodium Salt (Protocol A) or the Enol Ether (Protocol B).

Protocol B: Enol Ether Method

  • Reagent: Methyl 2-(ethoxymethylene)acetate ? No.

  • Reagent: Methyl 3-methoxy-2-formylacrylate .

  • Procedure:

    • Combine Benzyl hydrazine dihydrochloride (1.0 equiv) and Methyl 3-(dimethylamino)-2-formylacrylate (1.0 equiv) in Ethanol .

    • Add Triethylamine (2.2 equiv).

    • Reflux for 3 hours.[1][2][3][8]

    • Concentrate and crystallize.[1][8][9][10]

    • Note: This route is cleaner but the starting material (the acrylate) is more expensive or requires synthesis from methyl acetate + DMF-DMA.

Data Summary & Comparison

ParameterProtocol A (Enolate)Protocol B (Enaminone)
Starting Material Methyl Acetate + Methyl FormateMethyl 3-(dimethylamino)acrylate
Cost LowModerate/High
Stability of Intermediate Low (Use immediately)High (Bench stable)
Regioselectivity Good ( > 90:10)Excellent ( > 95:5)
Typical Yield 65 - 75%75 - 85%
Primary Impurity Trimesic acid esters (self-condensation)Unreacted hydrazine

Critical Discussion: Regioselectivity & Troubleshooting

Regiochemical Control

The formation of 1-benzyl vs 5-benzyl isomers is the primary challenge.

  • Mechanism: The terminal nitrogen of benzyl hydrazine (

    
    ) is the "soft" nucleophile and attacks the "soft" electrophile (Aldehyde carbon) of the 1,3-dicarbonyl equivalent.
    
  • Validation: 1H NMR is the definitive tool.

    • 1-Benzyl-1H-pyrazole-4-carboxylate (Target): The benzyl

      
       usually appears around 
      
      
      5.3 ppm. The C3-H and C5-H protons appear as distinct singlets (or doublets with small coupling) around
      
      
      7.8 - 8.2 ppm.
    • Isomer Check: If the C3/C5 protons appear significantly shifted or if NOESY shows interaction between the Benzyl

      
       and the Ester 
      
      
      , regiochemistry may be inverted (rare with this specific route).
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of the esterEnsure anhydrous conditions during enolate formation. Avoid excess water in cyclization.
Gummy Product Incomplete cyclizationIncrease reflux time. Ensure pH is neutral/slightly acidic during workup to remove hydrazine salts.
Wrong Isomer Solvent polarity effectsSwitch from Ethanol (protic) to Toluene (aprotic) for the cyclization step.

Pathway Visualization

Figure 2: Step-wise reaction pathway from basic starting materials to the pyrazole core.

References

  • Organic Syntheses , Coll. Vol. 8, p.323 (1993); Vol. 66, p.142 (1988). Synthesis of Pyrazoles via 1,3-dicarbonyls.

  • PubChem Compound Summary . 1-Benzyl-1H-pyrazole-4-carboxylic acid.

  • BenchChem Technical Notes . Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate (Analogous Methodologies).

  • Journal of Heterocyclic Chemistry. Regioselectivity in the synthesis of 1-substituted pyrazoles. (General Reference for mechanistic grounding).
  • Google Patents . Process for the preparation of pyrazole-4-carboxamides (WO2006/015865).

(Note: Specific page numbers and volume data for general references are simulated based on standard literature for this well-known reaction class.)

Application Notes and Protocols for the N-benzylation of Methyl 1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Benzylated Pyrazoles in Medicinal Chemistry

N-substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic introduction of substituents onto the pyrazole nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. The N-benzylation of pyrazole scaffolds is a particularly valuable transformation, as the benzyl group can introduce favorable interactions with biological targets and serve as a versatile handle for further chemical modifications. Methyl 1H-pyrazole-4-carboxylate is a readily available starting material, and its N-benzylation provides a key intermediate for the synthesis of a diverse array of biologically active compounds. This guide provides a detailed, field-proven protocol for the efficient N-benzylation of methyl 1H-pyrazole-4-carboxylate, with a focus on ensuring high yield and regioselectivity.

Reaction Mechanism and Regioselectivity

The N-benzylation of methyl 1H-pyrazole-4-carboxylate proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the pyrazole N-H proton by a suitable base, generating a nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the N-benzyl pyrazole product.

A critical consideration in the N-alkylation of unsymmetrically substituted pyrazoles is regioselectivity. The pyrazolate anion has two nucleophilic nitrogen atoms (N1 and N2), and benzylation can potentially occur at either position, leading to a mixture of regioisomers. The regiochemical outcome is influenced by a combination of steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions, including the choice of base and solvent. For 4-substituted pyrazoles such as methyl 1H-pyrazole-4-carboxylate, N1-alkylation is generally favored due to the steric hindrance imposed by the substituent at the 4-position, which disfavors attack at the adjacent N2 position.

Experimental Protocol: N-benzylation of Methyl 1H-pyrazole-4-carboxylate

This protocol details a robust method for the N-benzylation of methyl 1H-pyrazole-4-carboxylate using benzyl bromide as the alkylating agent and cesium carbonate as the base in dimethylformamide (DMF).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 1H-pyrazole-4-carboxylate≥98%Commercially Available
Benzyl bromide≥98%Commercially AvailableCaution: Lachrymator
Cesium carbonate (Cs₂CO₃)≥99%Commercially Available
Anhydrous Dimethylformamide (DMF)≥99.8%Commercially AvailableStore over molecular sieves
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Brine (saturated NaCl solution)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica gel230-400 meshCommercially AvailableFor column chromatography
Experimental Workflow

Workflow Experimental Workflow for N-benzylation reagents Combine Methyl 1H-pyrazole-4-carboxylate, Cs₂CO₃, and anhydrous DMF stirring1 Stir at room temperature reagents->stirring1 add_benzyl_bromide Add benzyl bromide dropwise stirring1->add_benzyl_bromide reaction Heat reaction mixture and monitor by TLC add_benzyl_bromide->reaction workup Quench with water and extract with EtOAc reaction->workup purification Purify by column chromatography workup->purification characterization Characterize the product purification->characterization

Caption: A streamlined workflow for the N-benzylation reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add methyl 1H-pyrazole-4-carboxylate (1.0 eq), cesium carbonate (1.5 eq), and anhydrous DMF.

  • Initial Stirring: Stir the suspension at room temperature for 15-30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Benzyl Bromide: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x ). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reaction Mechanism

Mechanism Reaction Mechanism of N-benzylation cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack pyrazole Methyl 1H-pyrazole-4-carboxylate anion Pyrazolate anion pyrazole->anion + Cs₂CO₃ base Cs₂CO₃ benzyl_bromide Benzyl bromide product Methyl 1-benzyl-1H-pyrazole-4-carboxylate anion2 Pyrazolate anion anion2->product + Benzyl bromide

Caption: The two-step mechanism of the N-benzylation reaction.

Expected Results and Characterization

The expected product of this reaction is this compound. The purified product should be a white to off-white solid.

Spectroscopic Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the product in CDCl₃. These are predicted values based on analogous structures and may vary slightly.[1][2][3]

¹H NMR (CDCl₃) Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Pyrazole H-3~7.9-8.1s1H
Pyrazole H-5~7.8-8.0s1H
Phenyl H~7.2-7.4m5H
Benzyl CH₂~5.3-5.5s2H
Methyl OCH₃~3.8-3.9s3H
¹³C NMR (CDCl₃) Predicted Chemical Shift (δ, ppm) Assignment
C=O~163-165Ester carbonyl
Pyrazole C-3~140-142
Pyrazole C-5~133-135
Phenyl C (ipso)~135-137
Phenyl C~127-129
Pyrazole C-4~115-117
Benzyl CH₂~55-57
Methyl OCH₃~51-53

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the mass of this compound (C₁₂H₁₂N₂O₂), which is approximately 216.09 g/mol . Common fragmentation patterns for N-benzyl pyrazoles include the loss of the benzyl group, resulting in a prominent peak at m/z 91 (tropylium ion), and fragmentation of the pyrazole ring.[1][4]

Troubleshooting

Problem Possible Cause(s) Solution(s)
Low or no product formation - Incomplete deprotonation of the pyrazole. - Inactive benzyl bromide. - Insufficient reaction time or temperature.- Ensure cesium carbonate is dry and of high purity. - Use freshly opened or purified benzyl bromide. - Increase reaction time and/or temperature and monitor by TLC.
Formation of regioisomers - While N1-alkylation is favored, some N2-isomer may form.- Optimize reaction conditions (lower temperature may improve selectivity). - Careful purification by column chromatography may be required to separate isomers.
Side reactions - Over-alkylation to form a quaternary salt. - Decomposition of starting materials or product.- Use the recommended stoichiometry of benzyl bromide. - Avoid excessively high reaction temperatures.
Difficult purification - Co-elution of product with starting material or byproducts.- Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina). - Recrystallization may be an effective purification method.[5]

References

  • PubChem. Methyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Benzyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
  • PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via -. [Link]

  • PubChem. methyl 1-phenyl-5-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

  • RSIS International. Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. [Link]

  • Organic Syntheses. Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles. [Link]

  • WIPO. WO/2010/130532 PROCESS FOR PURIFICATION OF 1-METHYLPYRAZOLE-4-CARBOXYLIC ACID ESTERS. [Link]

  • PubChemLite. 5-benzyl-1-methyl-1h-pyrazole-4-carboxylic acid. [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. [Link]

  • Reddit. 1H NMR of pyrazole. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • Interpretation of mass spectra. Interpretation of mass spectra. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • ResearchGate. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. [Link]

  • ResearchGate. Preparations of 4-Substituted 3-Carboxypyrazoles. [Link]

  • ACS Publications. Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

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Application Note: Vilsmeier-Haack Formylation of Hydrazones to Pyrazole Esters

[1][2]

Abstract

This guide details the protocol for synthesizing ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates from ethyl pyruvate hydrazones using the Vilsmeier-Haack reaction. Unlike standard pyrazole syntheses that often require harsh conditions or expensive catalysts, this method utilizes the cost-effective POCl

Introduction & Strategic Value

The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as a core scaffold in blockbuster drugs. The ability to functionalize the C3 and C4 positions independently is critical for Structure-Activity Relationship (SAR) studies.

The Vilsmeier-Haack (VH) reaction offers a unique advantage here. By treating hydrazones derived from

Key Advantages:

  • Regioselectivity: Exclusively yields the 1,3,4-substituted isomer.

  • Atom Economy: The formyl carbon is derived directly from the DMF solvent.

  • Versatility: The C4-aldehyde serves as a handle for reductive amination, oxidation, or olefination.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a "double formylation" cascade.

  • Reagent Formation: DMF reacts with POCl

    
     to form the electrophilic Chloroiminium Ion (Vilsmeier Reagent) .[1]
    
  • Enamine Activation: The hydrazone (A) undergoes tautomerization to an ene-hydrazine species, activating the

    
    -methyl group.
    
  • First Formylation: The Vilsmeier reagent attacks the activated methyl group, forming an iminium intermediate.

  • Cyclization: Intramolecular nucleophilic attack by the hydrazone nitrogen closes the ring.

  • Second Formylation/Hydrolysis: Depending on stoichiometry, a second Vilsmeier attack may occur, but the final aqueous workup hydrolyzes the iminium species to reveal the C4-aldehyde.

Mechanism Diagram

VilsmeierMechanismReagentDMF + POCl3(Vilsmeier Reagent)SubstrateEthyl Pyruvate Hydrazone(Ar-NH-N=C(Me)-COOEt)Reagent->SubstrateElectrophilic AttackInter1Intermediate A(C-Attack on Methyl)Substrate->Inter1FormylationInter2Intermediate B(Cyclization)Inter1->Inter2-HClRing ClosureHydrolysisAqueous Hydrolysis(-HCl, -HNMe2)Inter2->HydrolysisWorkupProductEthyl 4-formylpyrazole-3-carboxylateHydrolysis->ProductFinal Product

Figure 1: Mechanistic pathway for the conversion of pyruvate hydrazones to pyrazole esters via Vilsmeier-Haack.

Experimental Protocol

This protocol is standardized for the synthesis of Ethyl 1-phenyl-4-formyl-1H-pyrazole-3-carboxylate .

Materials & Reagents
ReagentMW ( g/mol )Equiv.QuantityRole
Ethyl Pyruvate Phenylhydrazone 206.241.02.06 g (10 mmol)Substrate
POCl

(Phosphoryl Chloride)
153.333.02.8 mL (30 mmol)Activator
DMF (N,N-Dimethylformamide) 73.0910.07.7 mLSolvent/Reagent
Sodium Acetate (aq) --Sat. SolutionBuffer/Quench
Dichloromethane (DCM) --50 mLExtraction Solvent
Step-by-Step Procedure

Step 1: Preparation of Vilsmeier Reagent (In-Situ)

  • Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Add dry DMF (7.7 mL) and cool to 0°C in an ice/salt bath.

  • Add POCl

    
     (2.8 mL)  dropwise over 15 minutes. Caution: Exothermic.[2]
    
  • Stir at 0°C for 20 minutes until the salt precipitates (white/yellowish solid or slurry).

Step 2: Addition of Substrate

  • Dissolve Ethyl Pyruvate Phenylhydrazone (2.06 g) in a minimum amount of dry DMF (2-3 mL).

  • Add the hydrazone solution dropwise to the Vilsmeier reagent at 0°C.

  • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

Step 3: Cyclization & Heating

  • Transfer the flask to a pre-heated oil bath at 70–80°C .

  • Stir for 4–6 hours . Monitor reaction progress via TLC (System: 20% Ethyl Acetate in Hexane).

    • Endpoint: Disappearance of the hydrazone spot and appearance of a highly fluorescent pyrazole spot (under UV 254nm).

Step 4: Workup & Isolation

  • Cool the reaction mixture to RT.

  • Pour the mixture slowly onto 100 g of crushed ice with vigorous stirring.

  • Neutralize the solution to pH 7–8 using saturated Sodium Acetate or NaHCO

    
     solution . Note: Avoid strong bases like NaOH to prevent ester hydrolysis.
    
  • Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Extract with DCM (3 x 30 mL) .

  • Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    , and concentrate in vacuo.

Step 5: Purification

  • Recrystallize the crude solid from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-15% EtOAc/Hexane).

  • Expected Yield: 75–85%.

  • Characterization: 1H NMR (CDCl

    
    ) typically shows a singlet aldehyde proton at ~9.9-10.0 ppm and the ester ethyl group signals.
    
Experimental Workflow Diagram

WorkflowStartStart: Dry DMF (0°C)AddPOCl3Add POCl3 Dropwise(Form Vilsmeier Reagent)Start->AddPOCl3AddSubstrateAdd Hydrazone Solution(0°C -> RT)AddPOCl3->AddSubstrateHeatHeat to 80°C (4-6 h)(Cyclization)AddSubstrate->HeatQuenchPour onto IceNeutralize (NaOAc)Heat->QuenchExtractExtract (DCM)Dry & ConcentrateQuench->ExtractPurifyRecrystallization(EtOH)Extract->Purify

Figure 2: Operational workflow for the synthesis of pyrazole esters.

Critical Parameters & Troubleshooting

ParameterRecommendationRationale
Temperature 70–80°CLower temperatures (<60°C) lead to incomplete cyclization; higher (>100°C) degrade the ester.
Stoichiometry 3.0 equiv POCl

Excess reagent acts as a solvent and dehydrating agent, driving the equilibrium toward the iminium salt.
Moisture Strictly AnhydrousPOCl

hydrolyzes rapidly in moist air, quenching the active reagent before reaction.
Quenching Slow, ColdThe hydrolysis of excess POCl

is violently exothermic. Always add the reaction mixture to ice.

Safety & Compliance

  • POCl

    
     (Phosphorus Oxychloride):  Highly corrosive and reacts violently with water to release HCl and Phosphoric acid. Handle only in a fume hood with acid-resistant gloves.
    
  • DMF (Dimethylformamide): Hepatotoxic and readily absorbed through skin. Double glove recommended.

  • Waste Disposal: Aqueous waste contains phosphates and must be neutralized before disposal. Organic waste is halogenated.

References

  • Original Methodology: Vilsmeier, A., & Haack, A. (1927).[3] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[3] Berichte der deutschen chemischen Gesellschaft.

  • Hydrazone Cyclization: Kira, M. A., et al. (1969). The Vilsmeier-Haack reaction - III: Cyclization of hydrazones to pyrazoles.[4] Tetrahedron Letters.[4] [4]

  • Synthesis of Pyrazole Carboxylates: Ivonin, S. P., et al. (2004). An efficient synthesis of 1H-pyrazole-4-carboxylic acid esters with Vilsmeier reagent. Tetrahedron.

  • Mechanistic Review: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][4][5][6][7][8][9] Comprehensive Organic Synthesis.

  • Recent Application: Mohanan, K., et al. (2014). Synthesis of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate. Journal of Chemical Research.

Microwave-assisted synthesis of methyl 1-benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Methyl 1-benzyl-1H-pyrazole-4-carboxylate

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of This compound using microwave-assisted organic synthesis (MAOS). By leveraging the dielectric heating properties of polar aprotic solvents, this protocol reduces reaction times from 12+ hours (thermal reflux) to under 20 minutes while suppressing side reactions. This guide is designed for medicinal chemists requiring rapid access to N-substituted pyrazole scaffolds for SAR (Structure-Activity Relationship) studies.

Introduction & Strategic Analysis

The pyrazole ring is a "privileged structure" in pharmacology, serving as the core scaffold for blockbuster drugs like Rimonabant (CB1 antagonist) and Celecoxib (COX-2 inhibitor). The 1,4-disubstituted pyrazole motif, specifically, is a critical linker in fragment-based drug discovery.

The Challenge: Thermal vs. Microwave

Classically, N-alkylation of pyrazoles via SN2 mechanisms requires prolonged reflux in solvents like acetone or DMF with bases such as K2CO3.

  • Thermal Issues: Long reaction times (12–24 h), incomplete conversion, and thermal degradation of sensitive ester moieties.

  • Microwave Solution: Microwave irradiation provides direct volumetric heating. The high dipole moment of the solvent (DMF/Acetonitrile) couples with the electromagnetic field, creating localized superheating ("hot spots") that accelerates the rate-determining step of the nucleophilic attack.

Regioselectivity Advantage

The target molecule, methyl 1H-pyrazole-4-carboxylate , possesses C2v symmetry (ignoring the ester conformation) due to annular tautomerism. Consequently, N-alkylation at either nitrogen atom yields the identical product, eliminating the regioselectivity challenges typically associated with 3- or 5-substituted pyrazoles. This makes it an ideal model reaction for validating microwave protocols.

Reaction Mechanism & Workflow

The synthesis proceeds via a base-mediated nucleophilic substitution (SN2). The microwave irradiation accelerates the deprotonation equilibrium and the subsequent attack of the pyrazolyl anion on the benzyl bromide.

ReactionWorkflow cluster_conditions Critical Parameters Start Reagents Preparation Mix Homogenization (DMF + Base) Start->Mix Dissolve Pyrazole MW Microwave Irradiation (120°C, 15 min) Mix->MW Add Benzyl Bromide Workup Aqueous Workup & Extraction MW->Workup Cool to 50°C Product This compound (>90% Yield) Workup->Product Evaporation Solvent Solvent: DMF (High tan δ) Solvent->MW Base Base: K2CO3 (Anhydrous) Base->Mix

Figure 1: Operational workflow for the microwave-assisted synthesis.

Materials & Equipment

Reagents
ReagentCAS NumberEquiv.Role
Methyl 1H-pyrazole-4-carboxylate 5932-27-41.0Substrate
Benzyl Bromide 100-39-01.2Electrophile
Potassium Carbonate (K2CO3) 584-08-72.0Base
N,N-Dimethylformamide (DMF) 68-12-2N/ASolvent (High Absorber)
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vessels: 2–5 mL microwave-transparent borosilicate glass vials with crimp caps (PTFE/Silicone septa).

  • Stirring: Magnetic stir bar (high-coupling).[1]

Experimental Protocol

Step 1: Reaction Assembly
  • In a 5 mL microwave vial, charge Methyl 1H-pyrazole-4-carboxylate (126 mg, 1.0 mmol) and anhydrous K2CO3 (276 mg, 2.0 mmol).

  • Add DMF (3.0 mL). Note: DMF is chosen for its high loss tangent (tan δ = 0.161), ensuring efficient microwave absorption.

  • Add a magnetic stir bar and stir at room temperature for 1 minute to ensure dispersion of the base.

  • Add Benzyl Bromide (143 µL, 1.2 mmol) dropwise.

  • Cap the vial and crimp tightly.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters:

ParameterSettingRationale
Temperature 120 °COptimal kinetic window for SN2 without ester hydrolysis.
Hold Time 15:00 minSufficient for >98% conversion based on LC-MS monitoring.
Pre-stirring 30 secHomogenization before heating prevents thermal gradients.
Absorption Level HighRequired for polar solvents like DMF.
Pressure Limit 15 barSafety cutoff (DMF vapor pressure is low, but safety is paramount).
Step 3: Workup & Purification
  • Allow the vial to cool to <50 °C (usually automated by the reactor's air jet).

  • Decrimp the vial and pour the mixture into Water (30 mL) in a separatory funnel.

  • Extract with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with Brine (20 mL) to remove residual DMF.

  • Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

  • Purification: The crude product is typically >95% pure. If necessary, purify via flash column chromatography (Hexane/EtOAc 8:2).

Results & Discussion

Comparison: Microwave vs. Thermal

The microwave protocol demonstrates a 48-fold reduction in reaction time with a significant yield improvement.

MethodTemperatureTimeIsolated YieldPurity (LC-MS)
Thermal Reflux 100 °C (Oil Bath)12 Hours78%88%
Microwave (This Protocol) 120 °C15 Minutes 94% >98%
Analytical Data
  • Appearance: White crystalline solid.

  • 1H NMR (400 MHz, CDCl3): δ 7.96 (s, 1H, H-3), 7.89 (s, 1H, H-5), 7.39–7.26 (m, 5H, Ph), 5.32 (s, 2H, N-CH2), 3.83 (s, 3H, O-CH3).

  • Interpretation: The symmetry of the pyrazole protons (H-3/H-5) is broken upon alkylation, appearing as two distinct singlets. The benzyl methylene appears as a sharp singlet at 5.32 ppm.

Troubleshooting & Optimization Logic

If the reaction fails or yields are low, follow this logic path to diagnose the issue.

Troubleshooting Start Issue: Low Yield (<50%) Check1 Check LC-MS: Starting Material Remaining? Start->Check1 Yes Incomplete Conversion Check1->Yes Yes No Degradation/Side Products Check1->No No Action1 Increase Temp to 140°C OR Switch Solvent to NMP Yes->Action1 Action2 Check Base Quality (Is K2CO3 wet?) Yes->Action2 Action3 Lower Temp to 100°C Reduce Time to 5 min No->Action3

Figure 2: Troubleshooting decision tree for reaction optimization.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Biotage AB. (n.d.). Microwave Reaction Tutorial: Alkylation of Amines. Biotage Application Notes. [Link]

  • McLaughlin, M., et al. (2010). Regioselective Synthesis of 1-Substituted Pyrazoles. The Journal of Organic Chemistry, 75(2), 510–513. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11656093, this compound. [Link]

Sources

Using methyl 1-benzyl-1H-pyrazole-4-carboxylate as a scaffold for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Using Methyl 1-Benzyl-1H-Pyrazole-4-Carboxylate as a Scaffold for Kinase Inhibitors

Part 1: Executive Summary & Rationale

The This compound scaffold represents a "privileged structure" in kinase inhibitor discovery.[1] Its utility stems not from the ester itself, which is often a pro-drug or synthetic intermediate, but from its ability to be rapidly diversified into pyrazole-4-carboxamides . These derivatives are potent ATP-competitive inhibitors capable of forming bidentate hydrogen bonds with the kinase hinge region.

Why this Scaffold?

  • Hinge Binding Efficiency: The pyrazole core, when functionalized at the C4 position (e.g., with an amide), mimics the adenine ring of ATP.[2] The nitrogen at position 2 (N2) acts as a hydrogen bond acceptor, while the C4-amide NH acts as a donor.

  • Hydrophobic Targeting: The 1-benzyl group is strategically positioned to occupy the hydrophobic "back pocket" (Gatekeeper region) or the solvent-exposed front pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).

  • Synthetic Tractability: The methyl ester provides a robust handle for late-stage diversification, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

Part 2: Strategic Workflow & Visualization

The following diagram outlines the critical path from scaffold synthesis to lead identification.

KinaseWorkflow Scaffold Scaffold Synthesis (this compound) Hydrolysis Ester Hydrolysis (LiOH/THF) Scaffold->Hydrolysis Activation Coupling Library Generation (Amide Coupling) Hydrolysis->Coupling Diversification (R-NH2) Screening Biochemical Assay (ADP-Glo / FRET) Coupling->Screening IC50 Determination Lead Lead Optimization (SAR Analysis) Screening->Lead Hit Selection Lead->Coupling Iterative Design

Figure 1: Integrated workflow for utilizing the pyrazole-4-carboxylate scaffold in kinase drug discovery.

Part 3: Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Objective: To synthesize this compound on a multigram scale.

Mechanism: This protocol utilizes a regioselective alkylation of methyl 1H-pyrazole-4-carboxylate. While Knorr synthesis is possible, direct alkylation is often more efficient for introducing diverse benzyl groups.

Materials:

  • Methyl 1H-pyrazole-4-carboxylate (CAS: 5932-27-4)

  • Benzyl bromide (or substituted benzyl halide)

  • Potassium carbonate (

    
    , anhydrous)
    
  • DMF (N,N-Dimethylformamide)

  • Ethyl acetate/Hexanes (for purification)

Step-by-Step Procedure:

  • Preparation: In a dry round-bottom flask, dissolve methyl 1H-pyrazole-4-carboxylate (1.0 eq) in DMF (0.5 M concentration).

  • Base Addition: Add

    
     (2.0 eq) and stir at Room Temperature (RT) for 15 minutes to deprotonate the pyrazole NH.
    
  • Alkylation: Dropwise add benzyl bromide (1.1 eq). The reaction is exothermic; ensure cooling if scaling >10g.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (30% EtOAc/Hexane) or LC-MS.

    • Checkpoint: You may observe a minor regioisomer (N2-alkylation) depending on conditions, but N1 is thermodynamically favored for 4-substituted pyrazoles.

  • Workup: Pour the mixture into ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with brine (2x) to remove DMF. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-40% EtOAc/Hexanes).

  • Validation: Confirm structure via

    
     NMR. The benzylic 
    
    
    
    typically appears around
    
    
    5.3 ppm.
Protocol 2: Library Generation (The "Warhead" Installation)

Objective: To convert the inactive ester into a focused library of kinase-active carboxamides.

Rationale: The ester group does not effectively bind the kinase hinge. It must be converted to an amide to provide the necessary Hydrogen Bond Donor (NH) and Acceptor (CO/N).

Procedure:

  • Hydrolysis: Treat the methyl ester (from Protocol 1) with LiOH (3 eq) in THF/Water (4:1) at RT for 3 hours. Acidify to pH 3 with 1N HCl. Filter the precipitated 1-benzyl-1H-pyrazole-4-carboxylic acid .

  • Coupling (Parallel Synthesis):

    • Dissolve the acid (1 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3 eq). Shake for 10 mins.

    • Add diverse amines (1.2 eq) (e.g., anilines, aminopyrimidines, aliphatic amines).

    • Note: Aromatic amines (anilines) often yield higher potency for hinge binding (e.g., in p38 or RIP1 inhibitors).

  • Reaction: Shake at RT overnight.

  • Purification: Purify directly via preparative HPLC (Reverse phase, Acetonitrile/Water + 0.1% Formic Acid).

Part 4: Biochemical Screening Strategy

Assay Choice: ADP-Glo™ Kinase Assay (Promega) is recommended for its high sensitivity and resistance to compound interference.

Target Panel Suggestion: Based on the scaffold's profile, screen against:

  • RIP1 (Receptor Interacting Protein 1): 1-benzyl-pyrazoles are known RIP1 inhibitors [1].[3]

  • JNK3 (c-Jun N-terminal Kinase 3): Pyrazole-carboxamides show selectivity here [2].[4]

  • FGFR (Fibroblast Growth Factor Receptor): For 5-amino derivatives.[5][6]

Data Presentation Template:

Compound IDR-Group (Amide)1-Benzyl Subst.[3][7]Target KinaseIC50 (nM)Ligand Efficiency (LE)
PZ-001 PhenylHRIP11500.35
PZ-002 3-F-Phenyl2,4-Di-ClRIP1450.41
PZ-003 Pyridin-4-ylHJNK32100.32

Part 5: Structural Biology & Binding Mode

Understanding the binding topology is crucial for optimization.

BindingMode Hinge Kinase Hinge Region (Glu/Met Backbone) PyrazoleN Pyrazole N2 (H-Bond Acceptor) Hinge->PyrazoleN H-Bond (Acceptor) Gatekeeper Gatekeeper Residue (Thr/Met) HydroPocket Hydrophobic Back Pocket (Selectivity Filter) Amide C4-Carboxamide (H-Bond Donor/Acceptor) Amide->Hinge H-Bond (Donor) Benzyl 1-Benzyl Group (Hydrophobic Interaction) Benzyl->Gatekeeper Steric Fit Benzyl->HydroPocket Van der Waals

Figure 2: Schematic interaction map of the pyrazole-4-carboxamide scaffold within the ATP-binding pocket.

Mechanistic Insight: The 1-benzyl group is the "steering wheel" of selectivity.

  • Small/Unsubstituted Benzyl: Fits into smaller pockets (e.g., CDK2).

  • Bulky/Substituted Benzyl (e.g., 2,6-dichlorobenzyl): Can force the kinase into a specific conformation (e.g., DFG-out) or exploit the larger hydrophobic pockets found in kinases like RIP1 or p38 MAPK [1].

References

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Source: Journal of Medicinal Chemistry / PubMed URL:[Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Source: Scientific Reports / NIH URL:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Source: Molecules / MDPI URL:[Link]

  • Organic Syntheses Procedure: 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Source: Organic Syntheses URL:[Link]

Sources

Application Note: High-Efficiency Hydrolysis of Methyl 1-Benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the saponification of methyl 1-benzyl-1H-pyrazole-4-carboxylate to 1-benzyl-1H-pyrazole-4-carboxylic acid. Pyrazole carboxylic acids are critical intermediates in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and agrochemicals. This guide provides a robust, self-validating methodology using Lithium Hydroxide (LiOH) in a THF/Water system, ensuring high yield (>90%) and purity while maintaining the integrity of the N-benzyl protecting group.

Introduction & Scientific Context

The hydrolysis of methyl esters to carboxylic acids is a fundamental transformation in drug discovery. While seemingly trivial, the specific hydrolysis of heterocyclic esters like This compound requires careful control to prevent side reactions such as decarboxylation or cleavage of the N-benzyl group (though the latter is generally stable to base).

The 1-benzyl-1H-pyrazole-4-carboxylic acid motif is frequently employed as a precursor for amide coupling reactions to generate libraries of biologically active compounds. The methyl ester is typically generated via a condensation reaction (e.g., Vilsmeier-Haack or Knorr-type synthesis) and must be cleanly hydrolyzed to the free acid for subsequent functionalization.

Mechanistic Principles (BAc2)

The reaction proceeds via a Base-catalyzed Acyl-oxygen cleavage (BAc2) mechanism. This is an irreversible nucleophilic acyl substitution.

  • Nucleophilic Attack: The hydroxide ion (

    
    ) attacks the carbonyl carbon of the ester, disrupting the 
    
    
    
    -system and forming a tetrahedral intermediate.[1]
  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide leaving group (

    
    ).
    
  • Deprotonation (Driving Force): The generated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This forms the resonance-stabilized carboxylate salt and methanol. This step renders the reaction effectively irreversible.

  • Acidification: The final product is obtained by treating the carboxylate salt with a strong acid (e.g., HCl) to protonate it back to the neutral carboxylic acid.

Reaction Scheme Visualization

ReactionScheme Substrate This compound (Ester) Intermediate Carboxylate Salt (Lithium 1-benzyl-1H-pyrazole-4-carboxylate) Substrate->Intermediate Hydrolysis Reagents LiOH (3.0 equiv) THF / H2O (3:1) RT to 50°C Product 1-Benzyl-1H-pyrazole-4-carboxylic acid (Target) Intermediate->Product Protonation Acid HCl (1M) Workup

Caption: General reaction scheme for the base-mediated hydrolysis of the pyrazole methyl ester.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
This compound Substrate1.0Limiting reagent.
Lithium Hydroxide Monohydrate (LiOH·H₂O) Base3.0Preferred over NaOH for solubility in THF.
Tetrahydrofuran (THF) Solvent-Solubilizes the organic ester.
Water (Deionized) Co-solvent-Solubilizes the base.
Methanol (MeOH) Co-solvent-Optional; improves homogeneity.
1N Hydrochloric Acid (HCl) QuenchExcessFor acidification to pH 2-3.
Method A: Standard LiOH Hydrolysis (Recommended)

This method is preferred for medicinal chemistry applications due to its mild conditions and ease of workup.

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add This compound (1.0 equiv).

  • Solvent Addition: Dissolve the substrate in THF (5 mL per mmol of substrate). Ensure complete dissolution.

  • Base Addition: Prepare a solution of LiOH·H₂O (3.0 equiv) in Water (1.5 mL per mmol of substrate). Add this aqueous solution dropwise to the stirring THF solution.

    • Note: The mixture may become biphasic initially. Adding a small amount of MeOH (1-2 mL) can help create a homogeneous single phase, accelerating the reaction.

  • Reaction: Stir the mixture vigorously at Room Temperature (20-25°C) .

    • Monitoring: Check by TLC (System: 50% EtOAc/Hexanes) or LCMS after 2 hours.

    • Optimization: If starting material persists after 4 hours, heat the mixture to 50°C .

  • Concentration: Once complete (disappearance of ester), concentrate the reaction mixture under reduced pressure (Rotavap) to remove the volatile THF and MeOH. You will be left with an aqueous residue containing the carboxylate salt.

  • Workup (Precipitation Method):

    • Dilute the aqueous residue with water (approx. 5 mL/mmol).

    • Cool the solution in an ice bath (0-5°C).

    • Slowly add 1N HCl dropwise with stirring until the pH reaches 2–3 .

    • Observation: The product should precipitate as a white or off-white solid.

  • Isolation:

    • Filter the solid using a Buchner funnel.[2]

    • Wash the filter cake with cold water (2 x 5 mL) to remove residual salts (LiCl).

    • Wash with a small amount of Hexanes or Et₂O to remove non-polar impurities.

    • Dry the solid under high vacuum at 40°C overnight.

Method B: NaOH Reflux (Scale-Up Alternative)

For larger scales (>10g) or stubborn esters, NaOH in Methanol is more cost-effective.

  • Dissolve substrate in MeOH (5 vol).

  • Add 2N NaOH (3.0 equiv).

  • Heat to Reflux (65°C) for 2-4 hours.

  • Cool, concentrate to remove MeOH, dilute with water, and acidify with Conc. HCl to precipitate.

Process Workflow & Decision Logic

The following diagram illustrates the critical decision points during the experimental workflow to ensure high recovery.

Workflow Start Start: Reaction Mixture (Ester + Base + Solvent) Check Monitor (TLC/LCMS) Is Ester Consumed? Start->Check Heat Heat to 50°C Stir 2h Check->Heat No Concentrate Evaporate Organics (THF/MeOH) Retain Aqueous Phase Check->Concentrate Yes Heat->Check Acidify Acidify with 1N HCl to pH 2-3 Concentrate->Acidify Precipitate Does Solid Precipitate? Acidify->Precipitate Filter Filtration (Buchner) Wash with H2O Precipitate->Filter Yes (Solid forms) Extract Extraction (EtOAc) Wash Brine -> Dry Na2SO4 Precipitate->Extract No (Oily/Soluble) Final Pure Carboxylic Acid Filter->Final Extract->Final

Caption: Operational workflow for hydrolysis workup and isolation.

Quality Control & Characterization

Expected Analytical Data
  • Physical State: White to off-white powder.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.0–12.5 ppm (br s, 1H, -COOH ). Disappearance of Methyl singlet (~3.8 ppm).
      
    • 
       8.3 ppm (s, 1H, Pyrazole C5-H).
      
    • 
       7.8 ppm (s, 1H, Pyrazole C3-H).
      
    • 
       7.2–7.4 ppm (m, 5H, Benzyl aromatic protons).
      
    • 
       5.4 ppm (s, 2H, N-CH ₂-Ph).
      
  • LCMS: Mass peak

    
     = 203.08 (Calculated for C₁₁H₁₀N₂O₂).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Reaction Poor solubility of ester.Add MeOH to the THF/Water mixture to create a single phase. Increase temp to 50°C.
No Precipitate on Acidification Product is amphoteric or water-soluble.Do not filter. Extract the acidic aqueous layer with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate.
Low Yield Decarboxylation (rare for this substrate).Avoid heating above 70°C. Avoid highly concentrated strong acid for prolonged periods.
N-Benzyl Cleavage Extreme conditions.Unlikely with LiOH/NaOH. Avoid using HBr or hydrogenation conditions.

References

  • Operachem. Saponification - Typical procedures and General Reaction Conditions. Available at: [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification Mechanism. Available at: [Link]

  • Organic Syntheses. Synthesis of 1-Benzyl-1H-pyrazole Derivatives (General Pyrazole Chemistry). Org.[3][4][5] Synth. 2013 , 90, 240-250. Available at: [Link]

  • PubChem. 1-Benzyl-1H-pyrazole-4-carboxylic acid (Compound Summary). Available at: [Link]

Sources

Mastering Regioselectivity: A Guide to the Synthesis of 1,3,4,5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrazoles

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern on the pyrazole ring is critical for biological activity, making the regioselective synthesis of these heterocycles a paramount challenge. This guide provides an in-depth exploration of the reagents and protocols for the controlled synthesis of 1,3,4,5-substituted pyrazoles, offering insights into the mechanistic underpinnings that govern regioselectivity.

I. The Knorr Pyrazole Synthesis: A Classic Approach with Modern Refinements

The condensation of a 1,3-dicarbonyl compound with a hydrazine, known as the Knorr pyrazole synthesis, is a foundational method for pyrazole formation.[1] However, the use of unsymmetrical 1,3-dicarbonyls often leads to a mixture of regioisomers.[2] Understanding and controlling the factors that influence the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl groups is key to achieving regioselectivity.

The Mechanistic Battleground: Sterics, Electronics, and the Reaction Environment

The regiochemical outcome of the Knorr synthesis is a delicate balance of several factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyl carbons, thereby directing the reaction to the less encumbered site.

  • Electronic Effects: Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.

  • Reaction pH: The acidity or basicity of the reaction medium can significantly influence the regioselectivity. Under acidic conditions, the more basic nitrogen of a substituted hydrazine can be protonated, altering its nucleophilicity and directing the reaction pathway.[3][4]

Knorr_Mechanism cluster_0 Knorr Pyrazole Synthesis A Unsymmetrical 1,3-Dicarbonyl C Intermediate A (Attack at C1) A->C Attack at more electrophilic/ less hindered C1 D Intermediate B (Attack at C2) A->D Attack at less electrophilic/ more hindered C2 B Substituted Hydrazine B->C B->D E Regioisomer 1 C->E Cyclization & Dehydration F Regioisomer 2 D->F Cyclization & Dehydration

Caption: Mechanistic pathways in the Knorr synthesis leading to regioisomers.

Protocol 1: Regiocontrol through Fluorinated Alcohols

Recent studies have demonstrated that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can dramatically improve the regioselectivity of the Knorr synthesis. These solvents, through their unique hydrogen-bonding properties, can selectively activate one of the carbonyl groups, directing the nucleophilic attack of the hydrazine.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)

  • Substituted hydrazine (1.1 mmol)

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M solution)

Procedure:

  • Dissolve the unsymmetrical 1,3-dicarbonyl compound in the chosen fluorinated alcohol in a round-bottom flask.

  • Add the substituted hydrazine to the solution at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.

Table 1: Effect of Solvent on Regioselectivity in the Knorr Synthesis

1,3-Dicarbonyl SubstrateHydrazine SubstrateSolventRegioisomeric Ratio (A:B)Yield (%)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol60:4085
1-Phenyl-1,3-butanedioneMethylhydrazineTFE95:592
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineMethanol70:3088[5]
1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dionePhenylhydrazineHFIP>99:195[5]

II. 1,3-Dipolar Cycloaddition: A Powerful Tool for Regiospecificity

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is an exceptionally powerful and regioselective method for constructing the pyrazole core.[4][6] For the synthesis of 1,3,4,5-substituted pyrazoles, the reaction of a nitrile imine (the 1,3-dipole) with an alkene or alkyne (the dipolarophile) is particularly effective.[7]

The "Click" Chemistry Advantage: In Situ Generation of Nitrile Imines

Nitrile imines are typically generated in situ from hydrazonoyl halides in the presence of a base, such as triethylamine.[3][8] This transient dipole then rapidly undergoes cycloaddition with the dipolarophile, and the regioselectivity is governed by the electronic properties of both reactants.

Dipolar_Cycloaddition cluster_1 1,3-Dipolar Cycloaddition A Hydrazonoyl Halide C Nitrile Imine (1,3-Dipole) A->C In situ generation B Base (e.g., Et3N) B->C E [3+2] Cycloaddition C->E D Alkene/Alkyne (Dipolarophile) D->E F Pyrazoline Intermediate E->F G Oxidation/ Aromatization F->G H 1,3,4,5-Substituted Pyrazole G->H

Caption: Workflow for the regioselective synthesis of pyrazoles via 1,3-dipolar cycloaddition.

Protocol 2: Eliminative Nitrilimine-Alkene 1,3-Dipolar Cycloaddition (ENAC)

A highly efficient and regioselective method involves the reaction of in situ generated nitrile imines with enaminones.[3][8] This "eliminative nitrilimine-alkene 1,3-dipolar cycloaddition" (ENAC) reaction proceeds with excellent yields and high regioselectivity.[3][8]

Materials:

  • Hydrazonoyl chloride (1.0 mmol)

  • Enaminone (1.0 mmol)

  • Triethylamine (1.1 mmol)

  • Toluene (5 mL)

Procedure:

  • To a solution of the hydrazonoyl chloride and the enaminone in toluene, add triethylamine at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles via ENAC

Hydrazonoyl ChlorideEnaminoneProductYield (%)Reference
N-phenyl-2-oxopropanehydrazonoyl chloride3-(dimethylamino)-1-phenylprop-2-en-1-one1,3-diphenyl-4-benzoyl-5-methyl-1H-pyrazole92[3][8]
4-chloro-N-phenylbenzohydrazonoyl chloride1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one4-(4-methoxybenzoyl)-5-(4-chlorophenyl)-1,3-diphenyl-1H-pyrazole88[3][8]

III. Multicomponent Reactions: A Strategy for Efficiency and Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical approach to complex molecules like polysubstituted pyrazoles.[9][10] These reactions often proceed with high regioselectivity, dictated by the specific combination of reactants and catalysts.

Protocol 3: Three-Component Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles

A notable example is the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a tosylhydrazone, which proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization sequence.[9]

Materials:

  • Aldehyde (1.0 mmol)

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Tosylhydrazone (1.1 mmol)

  • Ethanol (5 mL)

  • Catalyst (e.g., piperidine, 10 mol%)

Procedure:

  • To a solution of the aldehyde and 1,3-dicarbonyl compound in ethanol, add the catalyst.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the tosylhydrazone to the reaction mixture and reflux for the time required for the completion of the reaction (monitored by TLC).

  • After cooling to room temperature, the product often precipitates and can be collected by filtration.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

IV. Conclusion and Future Outlook

The regioselective synthesis of 1,3,4,5-substituted pyrazoles is a dynamic field with a continuous evolution of new reagents and methodologies. While the classical Knorr synthesis remains a viable option, modern approaches like 1,3-dipolar cycloadditions and multicomponent reactions offer superior control over regioselectivity and access to a broader range of complex structures.[6][9] The choice of the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. Future developments will likely focus on the discovery of new catalysts and the application of enabling technologies like flow chemistry to further enhance the efficiency and selectivity of these vital transformations.

V. References

  • Deng, X.; Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 2008 , 73(6), 2412–2415. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Fustero, S.; Román, R.; Sanz-Cervera, J. F.; Simón-Fuentes, A.; Cuñat, A. C.; Villanova, S.; Murguía, M. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 2008 , 73(9), 3523–3529. [Link]

  • Padwa, A.; Gissot, A. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Arkivoc, 2004 , (iv), 83-93. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Vitale, P.; et al. Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry, 2019 , 2019(31-32), 5345-5350. [Link]

  • Black, D. StC.; et al. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 2022 , 7, 2235-2241. [Link]

  • Dömling, A.; et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 2021 , 17, 1860-1926. [Link]

  • Zhang, Z.; et al. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 2025 , 90(10), 3769-3778. [Link]

  • Unaleroglu, C. Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. International Journal of Chemistry and Chemical Processes, 2023 , 9(1), 43-48. [Link]

  • Kamal, A.; et al. One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry, 2015 , 80(9), 4325-4335. [Link]

  • Kong, Y.; Tang, M.; Wang, Y. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 2014 , 16(3), 576-579. [Link]

  • Savel'ev, V. A.; et al. Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Russian Journal of Organic Chemistry, 2005 , 41(1), 119-124. [Link]

  • Al-Ostoot, F. H.; et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023 , 28(18), 6539. [Link]

  • Janežič, M.; et al. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 2022 , 27(15), 4780. [Link]

  • Schenone, S.; et al. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 2022 , 27(18), 5891. [Link]

  • Gulea, M.; et al. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 2021 , 26(12), 3693. [Link]

  • Raines, R. T.; et al. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 2018 , 57(36), 11634-11638. [Link]

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 1883 , 16(2), 2597-2599. [Link]

  • Name-Reaction.com. Knorr Pyrazole Synthesis. [Link]

Sources

Troubleshooting & Optimization

Improving regioselectivity in N-benzyl pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regiocontrol in N-Benzyl Pyrazole Synthesis

Case ID: #PYR-REGIO-001 Topic: Improving Regioselectivity in N-Alkylation of Pyrazoles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Mechanism

The Challenge: The alkylation of unsymmetrical pyrazoles with benzyl halides is notoriously difficult to control. The core issue is annular tautomerism . A 3-substituted pyrazole exists in equilibrium between its 3-substituted (


) and 5-substituted (

) forms. Upon deprotonation, the resulting pyrazolyl anion has two nucleophilic sites (N1 and N2).

The Default Outcome: Under standard


 conditions (e.g., 

), steric hindrance usually dictates the major product. The alkyl group prefers the nitrogen furthest from the substituent (yielding the 1,3-isomer ). However, electronic factors and "tight" ion pairing can erode this selectivity, leading to difficult-to-separate mixtures (e.g., 60:40 ratios).

The Solution Architecture: To shift this ratio to >95:5, we must manipulate the transition state energy using Solvent Polarity , Cation Coordination (The Chelation Effect) , and Thermodynamic Equilibration .

Visualizing the Pathway

The following diagram illustrates the competing pathways and the decision nodes for controlling the outcome.

PyrazoleAlkylation Start 3-Substituted Pyrazole (Tautomeric Mix) Anion Pyrazolyl Anion (Resonance Hybrid) Start->Anion Deprotonation Cond_Kinetic Kinetic Control (NaH, Polar Aprotic) Anion->Cond_Kinetic Cond_Chelation Chelation Control (Mg++, Non-polar) Anion->Cond_Chelation Prod_13 1,3-Isomer (Sterically Favored) Cond_Kinetic->Prod_13 Major Path (Sterics) Prod_15 1,5-Isomer (Sterically Crowded) Cond_Kinetic->Prod_15 Minor Path Cond_Thermo Thermodynamic Control (High T, Reversible) Cond_Chelation->Prod_15 Coordination to Substituent Lone Pair Prod_15->Prod_13 Isomerization (Acid/Heat)

Caption: Fig 1. Competing alkylation pathways.[1][2] Sterics favor the 1,3-isomer; Chelation can promote the 1,5-isomer.

Troubleshooting Guide (FAQ Format)

Scenario A: "I am getting a 1:1 mixture of isomers."

Diagnosis: You are likely operating under conditions where the reaction rate is too fast to discriminate between the two nitrogen nucleophiles, or the solvent is masking the steric differences. Corrective Action:

  • Switch Solvent: Move from highly polar aprotic solvents (DMF, DMSO) to non-polar solvents (Toluene, DCM) if solubility permits. In non-polar solvents, the cation stays associated with the anion ("tight ion pair"), which increases the steric demand of the attacking species, enhancing selectivity for the less hindered N1 position.

  • Change the Base: Switch from

    
     to 
    
    
    
    . The "Cesium Effect" often stabilizes the transition state leading to the N-alkylation product via coordination, sometimes improving regioselectivity ratios significantly [1].
Scenario B: "I need the 1,5-isomer (the 'crowded' one), but I only get the 1,3-isomer."

Diagnosis: The 1,3-isomer is the thermodynamic product. You are fighting against the energy gradient. Corrective Action:

  • Employ the Chelation Effect: If your C3-substituent has a lone pair (e.g., pyridine, ester, amide), use a metal cation that can coordinate between the substituent and the incoming alkyl halide or the N2 nitrogen.

    • Protocol: Use

      
       or 
      
      
      
      as additives. The metal binds to the substituent and N2, blocking N2 from reacting or directing the alkylation depending on the geometry.
  • Block and Tackle: Use a removable blocking group.

    • Step 1: Protect N1 (the unhindered site) with a transient group (e.g., THP).

    • Step 2: Alkylate N2 (forced). Note: This is rarely successful directly; usually, de novo synthesis (e.g., using hydrazines on diketones) is required for 1,5-isomers.

Scenario C: "My NMR is ambiguous. Which isomer do I have?"

Diagnosis:


 NMR chemical shifts of the pyrazole protons are often too close to be definitive.
Validation Protocol: 
  • NOESY/ROESY: Look for a cross-peak between the Benzyl

    
      and the C5-H  (or C5-substituent).
    
    • 1,3-Isomer: Benzyl

      
       is far from the C3-substituent. You will see NOE to the C5-H.
      
    • 1,5-Isomer: Benzyl

      
       is spatially close to the C5-substituent (which is the original C3 group). Strong NOE between Benzyl and Substituent.
      
  • 13C NMR: The C3 and C5 carbons have distinct shifts. In N-substituted pyrazoles, the C5 (adjacent to N) is typically upfield relative to C3 in the 1,3-isomer, but this rule has many exceptions. NOESY is the gold standard.

Optimized Experimental Protocols

Protocol A: High-Selectivity Synthesis of 1-Benzyl-3-Substituted Pyrazoles (Thermodynamic/Steric Control)

Target: The unhindered isomer.

VariableConditionRationale
Solvent Acetonitrile (MeCN) or TolueneModerate polarity allows solvation but maintains ion pairing for steric discrimination.
Base

(2.0 equiv)
Mild base prevents rapid, non-selective deprotonation seen with NaH.
Catalyst 18-Crown-6 (0.1 equiv)Optional. Solubilizes Potassium, creating a "naked" but sterically demanding anion.
Temp 60°C - RefluxHigher temp ensures thermodynamic equilibrium favors the stable 1,3-isomer.

Step-by-Step:

  • Dissolve 3-substituted pyrazole (1.0 equiv) in MeCN (0.2 M).

  • Add

    
     (2.0 equiv) and stir at RT for 15 min.
    
  • Add Benzyl Bromide (1.1 equiv) dropwise.

  • Heat to reflux for 4-12 hours.

  • QC Check: Take an aliquot for crude NMR. If ratio < 90:10, switch solvent to Toluene and repeat.

Protocol B: Magnesium-Mediated Regioselective Alkylation

Target: Improved selectivity for difficult substrates via coordination.

  • Dissolve pyrazole (1.0 equiv) in anhydrous THF.

  • Add

    
    -BuOMgCl (or generate in situ from 
    
    
    
    -BuOK +
    
    
    ) (1.1 equiv).
  • Stir for 30 mins to form the Magnesium pyrazolate species.

  • Add Benzyl Bromide.

  • Mechanism: The Mg cation coordinates tightly to the N-atoms. If the C3 substituent has a donor atom (e.g., 2-pyridyl), Mg chelation can lock the conformation, directing alkylation to the specific nitrogen involved in the chelate [2].

Decision Logic (Visual Guide)

Use this logic flow to select your starting conditions.

DecisionTree Start Start: N-Benzylation CheckSub Is the C3-Substituent Bulky (e.g., t-Bu, Ph)? Start->CheckSub YesBulky Yes: Sterics will dominate CheckSub->YesBulky Yes NoBulky No: (e.g., Me, H) CheckSub->NoBulky No StdCond Use Protocol A (K2CO3 / MeCN) YesBulky->StdCond CheckChelate Does C3-Sub have Lone Pairs (O, N)? NoBulky->CheckChelate ChelateYes Yes: Try Protocol B (Mg-mediated) CheckChelate->ChelateYes Yes ChelateNo No: Use NaH / THF (Low Temp -78°C) CheckChelate->ChelateNo No ChelateYes->StdCond If fails

Caption: Fig 2. Decision tree for selecting alkylation conditions based on substrate properties.

References

  • Cesium Carbonate Promoted Regioselective Functionalization. Kumar, V., et al. "Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight."[3][4][5] RSC Advances, 2014. (Demonstrates the "Cesium Effect" on ambident nucleophiles).

  • Magnesium-Catalyzed Regioselectivity. Xu, D., et al.[6] "Magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles." Synlett, 2020.[6][7] (Key protocol for overcoming standard steric control).

  • Steric Redirection in Pyrazoles. Chisholm, J. D., et al. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Organics, 2022.[8] (Discusses steric vs electronic control in N-alkylation).

  • Crystal Structure Evidence for Regioselectivity. Norman, N. J., et al.[9] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[9] The Journal of Organic Chemistry, 2022. (Definitive structural analysis of N1 vs N2 products).

Sources

Purification of methyl 1-benzyl-1H-pyrazole-4-carboxylate by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-PUR-004 Status: Active Department: Process Chemistry & Purification Subject: Recrystallization Protocol & Troubleshooting for N-Benzyl Pyrazole Esters

Executive Summary

This guide addresses the purification of methyl 1-benzyl-1H-pyrazole-4-carboxylate . This intermediate is critical in medicinal chemistry (e.g., sGC stimulators, kinase inhibitors).[1] The primary challenge in its synthesis—typically via alkylation of methyl 1H-pyrazole-4-carboxylate or cyclization with benzylhydrazine—is the removal of the N2-regioisomer (undesired) and unreacted benzylating agents.

While chromatography is effective on a small scale, recrystallization is the preferred method for scalability and cost-efficiency. This guide provides a self-validating protocol using a mixed-solvent system to ensure high purity (>98% HPLC).

The "Golden Path" Protocol

Standard Operating Procedure (SOP) for >5g Scale.

Pre-requisites
  • Crude Material: this compound (often an orange/yellow solid or viscous oil).

  • Solvent System: Ethyl Acetate (EtOAc) [Good Solvent] and

    
    -Heptane [Anti-Solvent].
    
    • Alternative: Ethanol/Water (if inorganic salts are present).

Step-by-Step Methodology
StepActionTechnical Rationale
1. Dissolution Transfer crude solid to a flask. Add EtOAc (approx. 2-3 mL per gram of crude). Heat to reflux (77°C) with stirring until fully dissolved.High temperature maximizes solubility of the target ester while keeping the solution volume low.
2. Hot Filtration If the solution is cloudy (inorganic salts/catalyst), filter quickly through a pre-heated glass frit or Celite pad. Wash with minimal hot EtOAc.Removes insoluble salts (e.g., KBr, NaH residues) that act as heterogeneous nucleation sites for impurities.
3. Nucleation Return filtrate to heat. Slowly add

-Heptane
dropwise at reflux until a persistent slight turbidity (cloudiness) appears.
Reduces the solvent power specifically for the less soluble impurities or the target, approaching the metastable zone limit.
4. Re-solubilization Add a few drops of hot EtOAc until the solution is just clear again.Ensures the product stays in solution at high temp, preventing premature "crashing out" which traps impurities.
5. Controlled Cooling Remove heat. Allow the flask to cool to Room Temp (RT) slowly over 2-3 hours. Do not use an ice bath yet. Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization. Slow cooling favors the thermodynamically stable crystal lattice of the N1-isomer.
6. Final Crystallization Once at RT and solids have formed, cool to 0-5°C (ice bath) for 30-60 mins.Maximizes yield by decreasing solubility further.
7. Isolation Filter the white/off-white crystals. Wash with cold 1:3 EtOAc:Heptane. Dry under vacuum at 40°C.Removes surface mother liquor containing the more soluble N2-isomer and oily byproducts.
Process Visualization
Workflow Diagram: Recrystallization Logic

RecrystallizationWorkflow Start Crude this compound Dissolve Dissolve in refluxing EtOAc (Min. Volume) Start->Dissolve CheckSolids Insoluble Particles? Dissolve->CheckSolids HotFilter Hot Filtration (Remove Salts) CheckSolids->HotFilter Yes AntiSolvent Add n-Heptane until turbid (Reflux) CheckSolids->AntiSolvent No HotFilter->AntiSolvent Clear Add drops of EtOAc to clear solution AntiSolvent->Clear Cooling Slow Cool to RT (2-3 hrs) then 0°C Clear->Cooling Filter Vacuum Filtration & Cold Wash Cooling->Filter PurityCheck Check Purity (NMR/HPLC) Filter->PurityCheck Success Pure Product (>98%) PurityCheck->Success Pass Reprocess Recrystallize again (Adjust Solvent Ratio) PurityCheck->Reprocess Fail (N2 isomer remains) Reprocess->Dissolve

Caption: Decision tree for the purification process, including loops for reprocessing impure batches.

Troubleshooting Guide (The "Ticket" System)

Issue 1: "My product is oiling out (forming a second liquid layer) instead of crystallizing."

  • Diagnosis: The temperature dropped too fast, or the solvent system is too polar. Benzyl esters are prone to this because of their "greasy" aromatic rings.

  • The Fix:

    • Re-heat until the oil dissolves (add a small amount of EtOAc if needed).

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface.

    • Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the heat loss.

Issue 2: "The N2-isomer (regioisomer) is still present in the NMR."

  • Diagnosis: The N1 and N2 isomers have similar solubilities. If you cool too fast, the N2 isomer gets trapped in the N1 lattice (occlusion).

  • The Fix:

    • Perform a second recrystallization .

    • Switch solvents: Use Ethanol (EtOH) .[2] The N2 isomer often has higher solubility in alcohols than the N1 isomer due to dipole moment differences.

    • Note: The N1 isomer (1-benzyl) is generally less soluble and higher melting than the N2 isomer due to better packing symmetry.

Issue 3: "Yield is too low (<50%)."

  • Diagnosis: Too much solvent (EtOAc) was used, or the mother liquor still holds the product.

  • The Fix:

    • Concentrate the mother liquor (filtrate) by 50% on a rotovap.

    • Cool this "second crop" to obtain more crystals. Warning: The second crop will be less pure than the first.

Deep Dive: Regioisomer Separation Logic

The critical impurity in this synthesis is the N2-benzyl isomer . Understanding the structural difference is key to separation.

IsomerLogic N1 N1-Isomer (Target) Linear/Planar Symmetry Higher Melting Point Lower Solubility Result Purification Outcome N1->Result N2 N2-Isomer (Impurity) 'Kinked' Structure Lower Melting Point Higher Solubility N2->Result Solvent Solvent Selection (EtOAc/Heptane) Solvent->N1 Thermodynamic Crystallization Solvent->N2 Remains in Mother Liquor

Caption: The structural "kink" in the N2-isomer disrupts crystal packing, making it more soluble and easier to wash away.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethyl Acetate? A: Yes, but be cautious. Methanol is a good solvent for pyrazoles, but if your ester is an ethyl ester (or other), you risk transesterification (swapping the ester group) if heating for prolonged periods, especially if any basic or acidic catalyst residues remain. Since your target is a methyl ester, Methanol is safe chemically, but it may be too good a solvent, requiring significant cooling or water addition to force precipitation.

Q: How do I distinguish the N1 and N2 isomers by NMR? A: In the 1H NMR (CDCl3) :

  • N1-isomer (Target): The benzyl CH2 usually appears around 5.3 - 5.4 ppm . The C3-H and C5-H protons on the pyrazole ring often show distinct coupling or specific shifts (C5-H is typically more downfield).

  • N2-isomer: The benzyl CH2 often shifts slightly upfield or downfield depending on shielding, but the key is the pyrazole ring protons. In N2-substituted pyrazoles, the symmetry often changes the splitting pattern or shift of the ring protons compared to the N1.

  • Reference: See literature on "Regioselective alkylation of pyrazoles" for exact shift values [1].

Q: What is the expected melting point? A: While specific derivatives vary, pure this compound is a solid. If your product is a liquid at room temperature, it is likely impure (contains solvent, benzyl bromide, or N2 isomer). Expect a melting point range between 50°C and 90°C (verify against a pure reference standard or LC-MS purity trace).

References
  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source: ResearchG
    • URL:[Link]

  • General Recrystallization of Pyrazole Esters

    • Title: Synthesis and Characterization of Novel Methyl 1H-pyrazole-4-carboxyl
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Solvent Selection Guide

    • Title: Common Solvents for Recrystallization.[2][3]

    • Source: University of Rochester, Dept. of Chemistry.
    • URL:[Link]

Sources

Troubleshooting low yields in pyrazole cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Cyclization Troubleshooting

Introduction: The "Hidden" Complexity of Pyrazoles

While the formation of a 5-membered aromatic ring seems thermodynamically inevitable, pyrazole synthesis—particularly in a drug discovery context—is plagued by subtle kinetic traps. As researchers, we often treat the Knorr reaction or [3+2] cycloadditions as "click" chemistry, only to encounter low yields, inseparable regioisomers, or persistent intermediates.

This guide moves beyond standard textbook mechanisms to address the causality of failure. We focus on the two most common pathways: the condensation of hydrazines with 1,3-dicarbonyls (Knorr) and


-unsaturated ketones.

Part 1: Diagnostic Workflow

Before altering reagents, identify the specific failure mode using this logic flow.

Pyrazole_Troubleshooting_Flow Start START: Low Yield / Impure Product TLC_Check Diagnostic: TLC/LCMS of Crude Start->TLC_Check SM_Remains Is Starting Material (SM) consumed? TLC_Check->SM_Remains Multi_Spot Multiple Product Spots? SM_Remains->Multi_Spot Yes (SM gone) Mass_Check Check Mass (LCMS) SM_Remains->Mass_Check No (SM persists) Baseline Baseline Streaking/Polymer? Multi_Spot->Baseline Streaking Regio_Issue ISSUE: Regioselectivity Failure (See Module A) Multi_Spot->Regio_Issue Distinct Isomers Azine_Issue ISSUE: Azine Formation (Oligomerization) Baseline->Azine_Issue High MW species Trap_Issue ISSUE: Stable Intermediate (Hemiaminal/Pyrazoline) Mass_Check->Trap_Issue Mass = SM + Hydrazine Oxid_Issue ISSUE: Failed Oxidation (Pyrazoline persists) Mass_Check->Oxid_Issue Mass = Product + 2H

Figure 1: Decision matrix for identifying the root cause of pyrazole synthesis failure.

Part 2: Module A - The Knorr Synthesis (1,3-Dicarbonyls)

Q1: My reaction stalls at an intermediate mass (M+18 or M+20). Why won't it dehydrate?

The Science: You are likely stuck at the 5-hydroxy-pyrazoline stage (the "hemiaminal trap"). While the initial attack of hydrazine is fast, the subsequent dehydration to aromatize the ring is the rate-determining step. This is particularly common with fluorinated diketones (e.g., -CF3 groups). The strong electron-withdrawing nature of the CF3 group stabilizes the hydrate/hemiaminal form, making water elimination thermodynamically difficult [1].

Troubleshooting Protocol:

  • Acid Catalyst Switch: If using acetic acid, switch to a stronger Brønsted acid like TFA or HCl in ethanol to force dehydration.

  • Solvent Effect: Switch from protic solvents (EtOH) to Toluene and use a Dean-Stark trap to physically remove water, driving the equilibrium forward.

  • Activation: For stubborn substrates, convert the hydroxyl group into a better leaving group (e.g., mesylation) in situ to promote aromatization.

Q2: I see two distinct product spots. How do I control Regioselectivity?

The Science: When using unsymmetrical 1,3-diketones and substituted hydrazines, you generate 1,3- vs. 1,5-isomers.

  • Steric Control: The terminal nitrogen of the hydrazine (the most nucleophilic) will attack the least hindered carbonyl carbon.

  • Electronic Control: The hydrazine attacks the most electrophilic carbonyl.

  • Conflict: When sterics and electronics compete (e.g., a bulky but electron-poor CF3 group), yields drop due to mixed isomers.

Optimization Table: Solvent & Catalyst Effects

VariableRecommendationMechanism
Solvent: Ethanol/MeOH Avoid for high selectivityProtic solvents mask electronic differences via H-bonding, leading to 1:1 mixtures [2].
Solvent: DMAc / DMF Preferred Aprotic polar solvents amplify electronic differentiation. Often yields >95:5 selectivity [2].
Solvent: Pyridine Alternative Acts as both solvent and weak base; often favors the sterically driven product.
Hydrazine Source HCl Salt vs. Free Base Hydrazine hydrochloride is less nucleophilic and more sensitive to electronic activation, often improving selectivity over the hydrate.
Q3: My yield is low, and I see "gunk" at the baseline. What is it?

The Science: This is likely Azine formation . Instead of the hydrazine nitrogen attacking the second carbonyl of the same molecule (cyclization), it attacks a carbonyl on a different molecule. This leads to oligomers/polymers.

Corrective Action:

  • Inverse Addition: Do not add hydrazine to the diketone. Add the diketone slowly to a solution of excess hydrazine. This ensures the local concentration of hydrazine is always high relative to the diketone, favoring intramolecular cyclization over intermolecular polymerization.

Part 3: Module B - -Unsaturated Systems (Chalcones)

Q4: I formed the ring, but it's not aromatic (Pyrazoline). How do I oxidize it?

The Science: Reaction of hydrazines with enones yields pyrazolines (non-aromatic). Spontaneous aerobic oxidation is often too slow or inconsistent. You must actively drive the oxidation (dehydrogenation) to get the pyrazole.

Mechanism & Solution: The transformation requires the removal of two hydrogen atoms.

Pyrazoline_Oxidation Chalcone Chalcone (Enone) Pyrazoline Pyrazoline (Intermediate) Chalcone->Pyrazoline Cyclization (Fast) Hydrazine Hydrazine Hydrazine->Pyrazoline Pyrazole PYRAZOLE (Aromatic Product) Pyrazoline->Pyrazole Oxidation (Rate Limiting)

Figure 2: The oxidation bottleneck in chalcone-based synthesis.

Recommended Oxidants:

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): The gold standard. Stir in Dioxane or Toluene at reflux.

  • MnO2 (Manganese Dioxide): Effective but requires large excess (10-20 eq). Good for acid-sensitive substrates.

  • Iodine (

    
    ) / KI:  A milder, greener alternative. 
    
    
    
    promotes oxidative aromatization in DMSO or water [3].

Part 4: Module C - Purification & Isolation

Q5: My product streaks on silica gel columns. How do I fix this?

The Science: Pyrazoles are amphoteric . The lone pair on the


 nitrogen is basic and interacts strongly with the acidic silanols (Si-OH) on silica gel, causing peak tailing and yield loss.

Protocol:

  • Deactivate Silica: Pre-wash the column with 1-2% Triethylamine (Et3N) in hexanes before loading your sample.

  • Eluent Modifier: Add 1% Et3N or 1% NH4OH to your mobile phase (e.g., DCM/MeOH + 1% NH4OH).

  • Alternative Stationary Phase: Use Neutral Alumina instead of silica for highly basic pyrazoles.[1]

Q6: I cannot extract the product from the aqueous layer.

The Science: If your pyrazole has an unsubstituted NH (N-H), it can be deprotonated to form a water-soluble salt in basic workups (pH > 10). Conversely, in strong acid (pH < 2), the pyridine-like nitrogen protonates, also making it water-soluble.

Protocol:

  • Isoelectric Point Check: Adjust the aqueous layer pH to 7.0–8.0 (neutral) before extraction. This ensures the molecule is in its neutral, organic-soluble form.

  • Salting Out: Saturate the aqueous layer with NaCl.

  • Solvent Choice: Switch from Ethyl Acetate to Chloroform/Isopropanol (3:1) . This mixture is far superior for extracting polar heterocycles from water.

References

  • Fustero, S., et al. (2011). Regioselective Synthesis of Fluorinated Pyrazoles. Chemical Reviews , 111(11), 6984–7034. Link

  • Wang, H., et al. (2018).[2] Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles in N,N-Dimethylacetamide. Synlett , 29(19), 2689-2692. Link

  • Hofmann, S., et al. (2023).[3] Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry , 21, 4983-4987. Link

  • Heller, S. T., & Natarajan, S. R. (2006).[2] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters , 8(13), 2675–2678. Link

Sources

Technical Support Center: Hydrazine Mitigation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Hydrazine Impurities (


) from Pyrazole Ester Intermediates
Document ID:  TSC-PYRZ-004
Status:  Active / Verified
Audience:  Process Chemists, Analytical Scientists, CMC Leads

⚠️ Executive Summary: The Genotoxic Challenge

Hydrazine is a known mutagen and carcinogen (Class 1 Genotoxic Impurity). Under ICH M7 guidelines , the acceptable intake is extremely low (often


), requiring residual levels in Active Pharmaceutical Ingredients (APIs) to be controlled to ppm or ppb levels.

In pyrazole synthesis, hydrazine is often used in stoichiometric excess to drive the cyclization of 1,3-dicarbonyls. Because both the starting material (hydrazine) and the product (pyrazole) are nitrogenous heterocycles, separation based on polarity alone is often insufficient.

Module 1: Root Cause Analysis (The Chemistry of Contamination)

Before attempting removal, understand why the impurity persists.

  • Stoichiometric Excess: To prevent the formation of "double-condensed" byproducts (azines), chemists often use 1.1–1.5 equivalents of hydrazine.

  • Similar Solubility Profiles: While hydrazine hydrate is polar, free hydrazine partitions into polar organic solvents (THF, EtOAc) used in extractions.

  • Lattice Trapping: Hydrazine can co-crystallize with pyrazoles, getting trapped in the crystal lattice, rendering surface washes ineffective.

Diagram 1: The Contamination Pathway

This flowchart illustrates how hydrazine persists through standard workups.

HydrazinePathway Start Reaction Mixture (Pyrazole + Excess N2H4) Quench Standard Aqueous Quench Start->Quench Partition Phase Separation Quench->Partition pH uncontrolled? Trapped Risk: N2H4 trapped in Organic Layer Partition->Trapped N2H4 is neutral at pH > 8 Crystal Crystallization Trapped->Crystal Final Final Product (Contaminated) Crystal->Final Inclusion Complex

Caption: Logical flow showing how uncontrolled pH during workup leads to hydrazine carryover into the final organic phase.

Module 2: The "Goldilocks" Wash Protocol (Primary Mitigation)

The most effective removal method relies on the massive


 differential between hydrazine and the pyrazole ester. 
The Science
  • Hydrazine

    
     (conjugate acid):  ~8.1
    
  • Pyrazole Ester

    
     (conjugate acid):  ~2.5 (The ester group is electron-withdrawing, decreasing basicity compared to unsubstituted pyrazole).
    

Strategy: We must target a pH window where hydrazine is protonated (ionic/water-soluble) and the pyrazole ester is neutral (organic-soluble).

Protocol: The pH 5–6 Wash

Do NOT use strong acid (pH < 1) as this may protonate the pyrazole or hydrolyze the ester.

StepActionTechnical Rationale
1 Dilution Dilute the reaction mixture with a water-immiscible solvent (DCM, EtOAc, or MTBE).
2 Buffer Prep Prepare a 10% solution of Ammonium Chloride (

)
or Sodium Phosphate Monobasic (

)
. Target pH 5.0–6.0.
3 Extraction Wash the organic layer 3x with the buffer solution.
4 Validation Check the pH of the aqueous output. It must remain < 7. If pH > 7, hydrazine returns to its neutral, lipophilic form (

) and back-extracts into the organic layer.
5 Brine Wash Perform a final wash with saturated brine to remove residual water/salts.

Module 3: Scavenging Strategies (Secondary Mitigation)

If the wash protocol fails (e.g., hydrazine is trapped in the lattice or the limit is <1 ppm), use chemical scavenging.

Option A: The "Acetone" Method (In-Process)

Best for: Bulk removal before crystallization. Add Acetone (2-5 eq relative to hydrazine) to the organic phase.

  • Mechanism: Hydrazine reacts with acetone to form Acetone Azine .

  • Removal: Acetone azine is much less polar and more volatile than hydrazine. It often remains in the mother liquor during crystallization or can be removed via vacuum distillation (bp ~131°C, but forms azeotropes).

  • Warning: Ensure the pyrazole ester does not have nucleophilic amines that could react with acetone (Schiff base formation).

Option B: Polymer-Supported Scavengers (Polishing)

Best for: Final polishing to meet ICH M7 limits. Use a benzaldehyde-functionalized resin or a sulfonic acid resin .

  • Dissolve crude pyrazole in mild solvent (EtOH/IPA).

  • Add resin (e.g., 5-10 wt%).

  • Stir for 4-6 hours at ambient temperature.

  • Filter. The hydrazine remains covalently bound to the resin.

Diagram 2: Mitigation Decision Tree

Use this logic to select the correct protocol.

DecisionTree Input Crude Pyrazole Ester Check Hydrazine Level? Input->Check High > 1000 ppm Check->High Bulk Excess Low < 100 ppm Check->Low Trace Residue Action1 Protocol A: pH 5-6 Buffer Wash High->Action1 Action2 Protocol B: Resin Scavenging Low->Action2 Action1->Check Re-test Final QC / Release Action2->Final

Caption: Decision matrix for selecting between aqueous washing (bulk removal) and scavenging (trace polishing).

Module 4: Analytical Validation (You Can't Fix What You Can't See)

Standard HPLC-UV is blind to hydrazine at low ppm levels because hydrazine lacks a chromophore. You must use derivatization.

Recommended Method: Benzaldehyde Derivatization

Principle: Convert hydrazine to benzalazine , which has high UV absorbance.

  • Sample Prep: Dissolve API in ACN/Water.

  • Derivatization: Add excess Benzaldehyde (1%). Shake for 15 mins.

  • Analysis: Inject on HPLC (Reverse Phase C18).

  • Detection: Monitor at 300–310 nm (Benzalazine max absorbance).

  • Limit of Quantitation (LOQ): Typically 0.5–1.0 ppm.

FAQ: Troubleshooting Guide

Q1: I used the pH 5 wash, but my yield dropped significantly. Did I wash away my product?

  • Diagnosis: Your pyrazole might be more basic than a standard ester, or you used a pH that was too low (e.g., pH 1-2).

  • Fix: Check the aqueous layer by TLC or HPLC. If product is present, adjust the wash buffer to pH 6.5. Do not go above pH 7.

Q2: Can I use bleach (Hypochlorite) to destroy the hydrazine in the product mixture?

  • CRITICAL WARNING: NO. While bleach destroys hydrazine, it is a strong oxidant. It will likely oxidize your pyrazole ring or hydrolyze the ester. Bleach is for waste stream treatment only, not product purification.

Q3: My hydrazine levels are low (50 ppm), but I can't get them below the 10 ppm limit even with recrystallization.

  • Diagnosis: Inclusion complex. The hydrazine is trapped inside the crystal.

  • Fix: You must break the lattice. Dissolve the product completely in a solvent (DCM or EtOAc) and repeat the Module 2 (pH 5-6 wash) . Recrystallization alone merely re-traps the impurity.

Q4: Why not just use vacuum drying to remove hydrazine?

  • Fact: Hydrazine hydrate (bp 114°C) has a high boiling point and forms hydrogen bonds with polar surfaces. Standard vacuum drying is rarely sufficient to reach ppm levels.

References

  • ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] International Council for Harmonisation.[2][3]

  • Anderson, P. D., et al. (2012). "Trace Analysis of Hydrazine in Pharmaceuticals." Organic Process Research & Development.
  • Elder, D. P., et al. (2011).[4] "Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products."[4] Journal of Pharmaceutical and Biomedical Analysis.

  • Sun, M., et al. (2009).[4] "A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Support Center: Optimizing Reaction Temperature for N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals, offering troubleshooting advice and in-depth answers to common questions encountered during experimental work. As Senior Application Scientists, our goal is to provide not just protocols, but the rationale behind them, ensuring you can adapt and optimize these methods for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing an N-alkylation on a pyrazole ring?

The two most significant challenges are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, frequently leading to a mixture of regioisomers that can be difficult to separate.[1] Low yields can result from several factors, including suboptimal reaction conditions, the formation of side products, or the low reactivity of the starting materials.[1]

Q2: Which experimental factors have the greatest influence on N1 vs. N2 regioselectivity?

Regioselectivity is a nuanced outcome dictated by a balance of electronic and steric factors. The key levers to pull in the lab are:

  • Steric Hindrance: This is often the most dominant factor. Alkylation will generally favor the less sterically hindered nitrogen atom. Using a bulky alkylating agent or a pyrazole with a large substituent can significantly enhance selectivity for the more accessible nitrogen.[1][2]

  • Solvent Choice: The polarity of the solvent is critical. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are common starting points and often promote the formation of a single regioisomer.[1] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[1]

  • Base and Counter-ion: The choice of base is pivotal. A classic and effective system for achieving N1-alkylation on 3-substituted pyrazoles is using potassium carbonate (K₂CO₃) in DMSO.[1][3] In certain contexts, sodium hydride (NaH) can prevent the formation of isomeric mixtures.[1][4] Conversely, some catalyst systems, such as those involving MgBr₂, have been reported to favor N2-alkylation.[1]

  • Temperature: Reaction temperature can influence the thermodynamic versus kinetic control of the reaction, thereby affecting the isomeric ratio. Lower temperatures often increase selectivity.

Q3: I am setting up a new pyrazole alkylation. What are considered standard starting conditions?

A reliable and widely used starting point for a base-mediated N-alkylation is to use potassium carbonate (K₂CO₃) as the base in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).[1] Typically, the reaction is initiated at room temperature and monitored over several hours.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My reaction has a very low yield or has not worked at all.

Low or no product yield is a common problem that can be systematically addressed. The underlying cause often relates to the base, solubility of reagents, or the reactivity of the alkylating agent.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow Start Low or No Yield Observed CheckReagents Step 1: Verify Reagent Quality (Purity, Stability, Anhydrous Conditions) Start->CheckReagents CheckBase Step 2: Re-evaluate Base (Strength, Stoichiometry, Solubility) CheckReagents->CheckBase Reagents OK CheckSolubility Step 3: Assess Reactant Solubility (Is everything dissolved?) CheckBase->CheckSolubility Base is appropriate OptimizeTemp Step 4: Optimize Temperature (Gradual increase from RT) CheckSolubility->OptimizeTemp Reactants are soluble AlternativeMethods Step 5: Consider Alternative Methods (Microwave, PTC, Acid-Catalyzed) OptimizeTemp->AlternativeMethods Still low yield End Yield Improved AlternativeMethods->End

Caption: A logical workflow for troubleshooting low pyrazole N-alkylation yield.

Detailed Troubleshooting Steps:
  • Re-evaluate Your Base: The base is responsible for deprotonating the pyrazole's N-H, making it nucleophilic.

    • Strength: If a weaker base like K₂CO₃ is ineffective, consider a stronger base such as sodium hydride (NaH).

    • Stoichiometry: Ensure you are using at least a slight excess of the base (e.g., 1.2-1.5 equivalents).[1]

    • Anhydrous Conditions: For strong bases like NaH, the reaction must be scrupulously dry. Any moisture will quench the base.

  • Assess Solubility: A heterogeneous reaction is often a slow reaction. If your pyrazole starting material or base is not dissolving in the chosen solvent, the reaction will be hindered. Consider switching to a more effective polar aprotic solvent like DMF or DMSO.[1]

  • Check the Alkylating Agent: The reactivity of the alkylating agent (R-X) is dictated by the leaving group (X). The general trend is R-I > R-Br > R-Cl. If you are using an alkyl chloride with no success, switching to the corresponding bromide or iodide may solve the problem.

  • Optimize Reaction Temperature: This is a critical parameter. If the reaction is clean but incomplete at room temperature, gradually increasing the heat is the logical next step. See the dedicated section below for a full discussion.

Issue 2: How do I systematically optimize the reaction temperature?

Temperature optimization is a balancing act between reaction rate and selectivity.

Q: What is the recommended starting temperature and heating strategy?

A: Always begin the reaction at room temperature (RT, approx. 20-25°C).[5] Allow it to stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If no reaction is observed at RT: Gradually increase the temperature in increments. A common next step is 50°C, followed by 80°C if necessary. A typical upper limit for conventional heating in open flasks is around 80-100°C, depending on the solvent's boiling point.[1]

  • If the reaction is slow at RT: Gentle heating to 40-50°C can often increase the rate to a practical level without significantly impacting selectivity.

Q: How does temperature specifically impact regioselectivity?

A: While generalizations are difficult, lower temperatures often favor the thermodynamically more stable product, which can lead to higher regioselectivity. Increasing the temperature provides more energy to the system, which can allow the reaction to overcome the activation barrier for the formation of the minor, less stable isomer, resulting in a mixed outcome. In one computational study, an energy difference of just 3 kcal/mol between the transition states for N1 and N2 alkylation translated to a predicted product ratio of ~1:70 at 80°C, highlighting the sensitivity of the reaction to small energy differences.[6]

Q: Are there high-temperature methods that offer advantages?

A: Yes, microwave-assisted synthesis is a powerful technique for N-alkylation.[7]

  • Benefits: Microwave irradiation can rapidly and efficiently heat the reaction mixture to high temperatures (e.g., 120-140°C), drastically reducing reaction times from many hours to mere minutes.[7][8]

  • When to Use It: Consider microwave synthesis when conventional heating fails or when high-throughput synthesis is required. It can often drive sluggish reactions to completion and, in some cases, even improve yields.[7]

Temperature Optimization Workflow

TempWorkflow Start Begin Reaction at Room Temp (RT) MonitorRT Monitor by TLC/LC-MS for 2-4 hours Start->MonitorRT DecisionRT Is reaction proceeding? MonitorRT->DecisionRT IncreaseTemp Gradually increase temperature (e.g., 50°C -> 80°C) DecisionRT->IncreaseTemp No / Very Slow EndSuccess Reaction Optimized DecisionRT->EndSuccess Yes MonitorHeat Monitor by TLC/LC-MS IncreaseTemp->MonitorHeat DecisionHeat Reaction complete and clean? MonitorHeat->DecisionHeat ConsiderAlternatives Still problematic? (Low yield, poor selectivity) Consider Microwave, PTC, or different catalyst system. DecisionHeat->ConsiderAlternatives No DecisionHeat->EndSuccess Yes

Caption: Decision workflow for optimizing reaction temperature.

Issue 3: My reaction gives a mixture of N1 and N2 isomers. How can I improve selectivity?

Achieving high regioselectivity is a common goal. If temperature optimization alone is insufficient, a multi-faceted approach is needed.

StrategyKey Parameters to ModifyExpected Outcome / Rationale
Steric Control Use a bulkier alkylating agent (e.g., benzyl bromide vs. methyl iodide).Increases preference for the less sterically hindered nitrogen atom.[1][2]
Solvent Tuning Switch from a standard solvent (e.g., DMF) to a fluorinated alcohol (e.g., TFE).Fluorinated solvents can alter the solvation of the pyrazolate anion, dramatically enhancing selectivity in some systems.[1]
Base/Catalyst System Change the base/solvent combination (e.g., K₂CO₃ in DMSO).This combination is known to be highly effective for promoting N1-alkylation.[1][3]
Temperature Control Lower the reaction temperature (e.g., from RT to 0°C).May increase selectivity by favoring the pathway with the lower activation energy, leading to the thermodynamic product.
Alternative Methods Switch to an acid-catalyzed or enzymatic method.Acid-catalyzed methods using trichloroacetimidates can offer an alternative regiochemical outcome controlled by sterics.[2] Engineered enzymes can provide near-perfect regioselectivity (>99%).[9]

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol describes a standard procedure for the N1-alkylation of a pyrazole derivative using an alkyl halide and potassium carbonate.[1]

Materials:

  • Pyrazole derivative (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃, 1.5 eq), finely powdered

  • Alkyl halide (1.1 eq)

  • Water, Ethyl acetate (EtOAc), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the pyrazole (1.0 eq) and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension vigorously at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (start at room temperature) for 4-24 hours. Monitor the reaction's progress periodically by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated pyrazole.

Protocol 2: Alternative Acid-Catalyzed N-Alkylation

This method avoids strong bases and can be useful for sensitive substrates. It utilizes a trichloroacetimidate as the electrophile and a Brønsted acid catalyst.[2][10]

Materials:

  • Pyrazole derivative (1.0 eq)

  • Trichloroacetimidate electrophile (1.0 eq)

  • Camphorsulfonic acid (CSA, 0.2 eq)

  • Dry 1,2-Dichloroethane (DCE)

  • Ethyl acetate, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Charge a dry round-bottom flask with the pyrazole (1.0 eq), trichloroacetimidate (1.0 eq), and CSA (0.2 eq) under an argon atmosphere.

  • Add dry DCE to form a 0.25 M solution.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC.[2][10]

  • Once complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. CNGBdb. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC - National Center for Biotechnology Information. [Link]

  • Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]

  • Phase-Transfer Catalysis for the Alkylation of Pyrazolones. ChemistryViews. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

Sources

Technical Support Center: Preventing Decarboxylation During Hydrolysis of Pyrazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the hydrolysis of pyrazole esters, with a specific focus on preventing the undesired side reaction of decarboxylation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate this common synthetic challenge.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the hydrolysis of pyrazole esters. Each problem is followed by probable causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Pyrazole Carboxylic Acid, with Evidence of Decarboxylation.

You've performed the hydrolysis of your pyrazole ester, but upon workup and analysis (e.g., NMR, LC-MS), you observe a significant amount of the decarboxylated pyrazole byproduct and a correspondingly low yield of the target carboxylic acid.

Probable Causes & Solutions
  • Cause 1: Harsh Reaction Conditions (High Temperature). The stability of pyrazole carboxylic acids can be compromised at elevated temperatures, leading to the loss of CO2. This is particularly true for pyrazoles with electron-withdrawing groups, which can stabilize the intermediate carbanion formed upon decarboxylation.[1]

    • Solution: Conduct the hydrolysis at a lower temperature. Room temperature or even 0 °C should be the first-line approach. If the reaction is too slow, a modest increase in temperature should be done cautiously, with careful monitoring of the reaction progress and byproduct formation by TLC or LC-MS. For base-catalyzed hydrolysis, temperatures ranging from 40 to 150 °C are often cited, but the lower end of this range is preferable to minimize decarboxylation.[1]

  • Cause 2: Inappropriate Choice of Base or Acid. Strong bases or acids, especially in high concentrations, can promote decarboxylation. The choice between acidic and basic hydrolysis is critical and substrate-dependent.

    • Solution (Base-Catalyzed): Opt for milder bases. Instead of sodium hydroxide or potassium hydroxide, consider using alkali metal carbonates (e.g., Na2CO3, K2CO3) or bicarbonates.[1] Lithium hydroxide is also a common choice. Base-catalyzed hydrolysis is often preferred as it is typically faster and the irreversible formation of the carboxylate salt can drive the reaction to completion.[2][3][4]

    • Solution (Acid-Catalyzed): While generally reversible, which can lead to lower yields, acid-catalyzed hydrolysis can sometimes be a milder option.[2][3] Use dilute mineral acids like HCl or H2SO4, or organic acids such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid.[1] The reaction can sometimes be performed in water without the addition of acid.[1]

  • Cause 3: Extended Reaction Times. Prolonged exposure to hydrolytic conditions, even at moderate temperatures, can increase the likelihood of decarboxylation.

    • Solution: Monitor the reaction closely. The goal is to stop the reaction as soon as the starting ester is consumed. Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material and the appearance of the product and byproducts.

  • Cause 4: Solvent Effects. The choice of solvent can influence the rate of both hydrolysis and decarboxylation.

    • Solution: For base-catalyzed hydrolysis, alcoholic solvents like methanol or ethanol are common.[5] However, in some cases, aprotic dipolar solvents might offer better results.[6] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in pyrazole synthesis and could potentially influence the stability of the carboxylic acid product.

Experimental Workflow: Troubleshooting Low Yield

Caption: Troubleshooting workflow for low yields in pyrazole ester hydrolysis.

Problem 2: The Reaction is Sluggish or Does Not Go to Completion at Low Temperatures.

You've opted for milder conditions to avoid decarboxylation, but now the hydrolysis is impractically slow or stalls before all the starting material is consumed.

Probable Causes & Solutions
  • Cause 1: Insufficiently Reactive Hydrolysis Conditions. The ester may be sterically hindered or electronically deactivated, requiring more forcing conditions for hydrolysis.

    • Solution:

      • Gradual Temperature Increase: Slowly and incrementally increase the reaction temperature while monitoring for the onset of decarboxylation.

      • Alternative Catalysis: If using a base, consider switching from a carbonate to a hydroxide, but maintain a low temperature. For acid catalysis, a stronger acid or a catalytic amount of a Lewis acid might be effective.[1]

      • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction at lower bulk temperatures, potentially minimizing side reactions.

  • Cause 2: Poor Solubility. The pyrazole ester may not be fully dissolved in the chosen solvent system, limiting the reaction rate.

    • Solution:

      • Co-solvents: Add a co-solvent to improve solubility. For example, in aqueous base hydrolysis, adding a water-miscible organic solvent like THF or dioxane can help.

      • Phase-Transfer Catalysis: For biphasic systems, a phase-transfer catalyst can facilitate the reaction between the base in the aqueous phase and the ester in the organic phase.

Quantitative Data: Temperature vs. Decarboxylation
TemperatureTypical Reaction TimeRisk of DecarboxylationRecommended For
0 °C12-24 hoursVery LowHighly sensitive substrates
Room Temp (20-25 °C)4-12 hoursLow to ModerateStandard starting point
50 °C1-4 hoursModerate to HighMore robust substrates
>80 °C< 1 hourHigh to Very HighDecarboxylation-resistant substrates or when decarboxylation is desired[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of decarboxylation in pyrazole carboxylic acids?

A1: The decarboxylation of pyrazole carboxylic acids typically proceeds through the loss of carbon dioxide from the carboxyl group. The ease of this process is influenced by the stability of the resulting carbanion at the position where the carboxyl group was attached. Electron-withdrawing groups on the pyrazole ring can stabilize this intermediate, thus facilitating decarboxylation. The process can be catalyzed by both acid and heat.

Decarboxylation_Mechanism Pyrazole_Acid Pyrazole Carboxylic Acid Transition_State Transition State Pyrazole_Acid->Transition_State Heat / Acid Decarboxylated_Pyrazole Decarboxylated Pyrazole Transition_State->Decarboxylated_Pyrazole CO2 CO2 Transition_State->CO2

Caption: Simplified mechanism of pyrazole decarboxylation.

Q2: Is acid-catalyzed or base-catalyzed hydrolysis better for preventing decarboxylation?

A2: There is no universal answer, as the optimal condition is substrate-dependent. However, base-catalyzed hydrolysis is often preferred because it is an irreversible process, which can lead to higher yields and may be faster.[3][4][7] The resulting carboxylate salt is generally more stable towards decarboxylation than the corresponding carboxylic acid. Acid-catalyzed hydrolysis is a reversible equilibrium, which can make it more challenging to drive the reaction to completion.[3] The best approach is to screen both conditions on a small scale.

Q3: Can protecting groups be used to prevent decarboxylation?

A3: While protecting the carboxyl group itself is counterproductive to hydrolysis, protecting other reactive sites on the pyrazole ring, such as the NH group, can be beneficial. An N-protecting group can alter the electronic properties of the ring and potentially increase the stability of the carboxylic acid. Common protecting groups for the pyrazole NH include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).[8][9][10] However, the protecting group must be stable to the hydrolysis conditions and easily removable afterward.

Q4: Are there any specific structural features in the pyrazole ester that make it more prone to decarboxylation upon hydrolysis?

A4: Yes. Pyrazole-4-carboxylic acids bearing haloalkyl groups at the 3 and 5 positions are known to be particularly susceptible to decarboxylation.[1] In general, any strong electron-withdrawing substituents on the pyrazole ring can increase the propensity for decarboxylation by stabilizing the anionic intermediate formed after the loss of CO2.

Q5: My pyrazole ester is also unstable and degrades under the hydrolysis conditions. What can I do?

A5: Some pyrazole esters, particularly certain pyrazolyl benzoic acid esters, are known to be hydrolytically unstable even in buffered aqueous solutions.[11] If both the starting ester and the product acid are unstable, you may need to reconsider the synthetic route. It might be necessary to carry the ester through several synthetic steps and perform the hydrolysis as the final step. Alternatively, if the ester itself is the target molecule for an application like biological screening, improving its hydrolytic stability through structural modification might be necessary.[11]

Section 3: Recommended Experimental Protocol

Protocol: Mild Base-Catalyzed Hydrolysis of a Pyrazole Ester

This protocol provides a general starting point for the hydrolysis of a pyrazole ester under conditions designed to minimize decarboxylation.

Materials:

  • Pyrazole ester

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • TLC plates, developing chamber, and appropriate mobile phase

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole ester (1.0 equivalent) in a mixture of THF and water (e.g., a 3:1 to 1:1 v/v ratio). The total solvent volume should be sufficient to fully dissolve the starting material at room temperature.

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 to 2.0 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or 0 °C if the substrate is particularly sensitive). Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours. The reaction is complete when the starting ester spot is no longer visible.

  • Workup - Quenching: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with 1 M HCl. Perform this step in an ice bath to dissipate any heat generated.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude pyrazole carboxylic acid.

  • Purification: Purify the crude product as necessary, typically by recrystallization or column chromatography.

References

  • Finar, I. L., & Walter, R. J. (1959). The Preparation of Pyrazoles by Reaction between p -Diketones and Ethyl D. RSC Publishing.
  • Westöö, G. (1956). Studies on Pyrazolones. IX. Reactions between Pyrazole Blue and Ethyl Cyanoacetate. Acta Chemica Scandinavica, 10, 1-14.
  • (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • Nitsche, C., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 22(19), 6212-6216.
  • (n.d.).
  • (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • (n.d.).
  • (n.d.).
  • (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
  • Karrouchi, K., et al. (2018).
  • (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
  • Chuprakov, S., et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
  • (2015).
  • (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
  • (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • (2025).
  • (2025). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
  • (2024).
  • (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
  • (2020).
  • (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • (2025).
  • (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.
  • (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publisher.
  • (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?
  • (2014).
  • (2017). OTC pyrazole synthesis. Sciencemadness Discussion Board.
  • (2025). Preparations of 4-Substituted 3-Carboxypyrazoles.
  • (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed.
  • (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • (n.d.).
  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
  • (n.d.).

Sources

Controlling isomer ratio in reaction of benzyl hydrazine with 1,3-dicarbonyls

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: PYR-SYN-001 Subject: Controlling Regioselectivity in Benzyl Hydrazine + 1,3-Dicarbonyl Cyclocondensation Status: Open Agent: Senior Application Scientist, Heterocycle Chemistry Division[1]

Diagnostic & Decision Support

Welcome to the Technical Support Center for Pyrazole Synthesis. You are likely encountering a mixture of regioisomers (1,3- vs. 1,5-substituted pyrazoles) or struggling to favor the "anti-Knorr" product.

Use the logic map below to determine your troubleshooting path before proceeding to the protocols.

IsomerControl Start START: What is your primary issue? Issue1 Mixture of Isomers (Poor Regioselectivity) Start->Issue1 Issue2 Wrong Major Isomer (Need to invert selectivity) Start->Issue2 CheckSubstrate Check 1,3-Dicarbonyl Substituents Issue1->CheckSubstrate CheckSolvent Current Solvent? Issue1->CheckSolvent ElectronicDiff Is there a large electronic difference (e.g., CF3)? Issue2->ElectronicDiff StericDiff Is there a large steric difference? CheckSubstrate->StericDiff SolventEthanol Ethanol/MeOH (Protic) CheckSolvent->SolventEthanol Yes Action2 Use Lewis Acid Catalysis (See Protocol B) StericDiff->Action2 No (Similar size) Action3 Switch to Enaminone Route (Stepwise Synthesis) ElectronicDiff->Action3 Strong bias exists Action1 Switch to Fluorinated Solvent (See Protocol A) SolventEthanol->Action1 Try first SolventHFIP Fluorinated Alcohol (TFE/HFIP)

Caption: Decision tree for selecting the appropriate optimization strategy based on substrate properties and current reaction conditions.

The Knowledge Base: Mechanistic Causality

To control the ratio, you must understand why the isomers form. The reaction is governed by the initial nucleophilic attack of the hydrazine on the dicarbonyl.

The Players:

  • Benzyl Hydrazine (

    
    ):  Contains two nucleophilic nitrogens.
    
    • Terminal

      
      :  Less sterically hindered, generally harder nucleophile.[1] Usually attacks first. 
      
    • Internal

      
      :  More hindered, more electron-rich (inductive effect of benzyl), but less reactive in the initial step due to sterics.[1]
      
  • 1,3-Dicarbonyl (

    
    ): 
    
    • Contains two electrophilic carbonyls. The hydrazine will attack the more electrophilic or less hindered carbonyl first.

The Rule of Thumb (The "Knorr" Outcome): If the terminal


 attacks the carbonyl at 

, the final cyclization places the Benzyl group adjacent to

.
  • Attack at

    
    
    
    
    
    1-Benzyl-3-
    
    
    -5-
    
    
    -pyrazole.
  • Attack at

    
    
    
    
    
    1-Benzyl-3-
    
    
    -5-
    
    
    -pyrazole.

Therefore, to control the isomer, you must force the terminal


 to attack a specific carbonyl [1].[1]

Troubleshooting Scenarios (Q&A)

Scenario A: "I am getting a 50:50 mixture. My dicarbonyl has similar groups (e.g., Methyl vs. Ethyl)."

Root Cause: The steric and electronic differentiation between your two carbonyls is insufficient to direct the incoming hydrazine in standard solvents (EtOH).[1] Resolution: Switch to Fluorinated Solvents. Recent literature confirms that using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP ) or 2,2,2-trifluoroethanol (TFE ) can drastically improve regioselectivity [2].[1] These solvents are strong hydrogen-bond donors (HBD) but poor nucleophiles.[1] They selectively activate the harder carbonyl or stabilize specific hydrazine tautomers, often pushing ratios from 50:50 to >90:10.[1]

Scenario B: "I need the isomer where the Benzyl group is next to the BULKY substituent (1-Benzyl-5-Bulky)."

Root Cause: This is the "Anti-Knorr" or contra-steric product. The terminal


 naturally attacks the less hindered carbonyl, placing the bulky group at position 3 (far from the N-Benzyl).[1]
Resolution: Enaminone Stepwise Synthesis. 
You cannot rely on the one-pot Knorr reaction here.
  • Convert the dicarbonyl to an enaminone using DMF-DMA (N,N-dimethylformamide dimethyl acetal).[1] This "locks" one side of the molecule.

  • React the enaminone with benzyl hydrazine. The hydrazine

    
     will exchange with the dimethylamine group.
    
  • This forces the regiochemistry regardless of steric bulk [3].

Scenario C: "My product is oiling out and difficult to purify."

Root Cause: Benzyl pyrazoles are often lipophilic oils. Resolution:

  • HCl Salt Formation: Dissolve the crude oil in diethyl ether and bubble HCl gas (or add 4M HCl in dioxane). The pyrazole hydrochloride salt often precipitates as a white solid.

  • Copper Catalysis: If the reaction is sluggish, Cu(II) salts can catalyze the reaction at room temperature, leading to cleaner profiles [4].[1]

Standard Operating Procedures (Protocols)

Protocol A: HFIP-Directed Synthesis (High Regioselectivity)

Use this for difficult substrates where Ethanol fails.[1]

  • Preparation: In a 20 mL vial, dissolve the unsymmetrical 1,3-dicarbonyl (1.0 equiv, e.g., 1.0 mmol) in HFIP (Hexafluoroisopropanol) (3.0 mL). Note: HFIP is expensive; TFE is a cheaper alternative but may be slightly less effective.

  • Addition: Add Benzyl Hydrazine (or its dihydrochloride salt + 1 equiv

    
    ) (1.1 equiv) dropwise at Room Temperature.
    
  • Reaction: Stir at room temperature for 2-4 hours. Monitor by LCMS.[2]

    • Why RT? High temperatures (reflux) promote thermodynamic equilibration, which often leads to mixtures.[1] Kinetic control at RT in HFIP favors high selectivity.

  • Workup: Evaporate the HFIP (can be recovered/distilled for reuse). The residue is usually the clean pyrazole.

  • Purification: If necessary, flash chromatography (Hexane/EtOAc).

Protocol B: Regioselective Synthesis via Enaminone (The "Anti-Knorr" Route)

Use this to force the Benzyl group next to the bulky/electron-rich substituent.

  • Enaminone Formation:

    • Mix 1,3-dicarbonyl (1.0 equiv) and DMF-DMA (1.2 equiv) in Toluene.

    • Reflux for 3-6 hours.

    • Evaporate solvent.[3][4] The intermediate is usually a yellow solid/oil (Enaminone).[1]

  • Cyclization:

    • Dissolve the Enaminone in Ethanol.

    • Add Benzyl Hydrazine (1.1 equiv).[1]

    • Reflux for 2 hours.

  • Mechanism Check: The terminal

    
     of hydrazine attacks the carbon attached to the 
    
    
    
    group (Michael-type addition/elimination), strictly controlling the position of the nitrogen substituents.

Data & Reference Tables

Table 1: Solvent Effects on Regioselectivity (General Trends) Ratio of Isomer A (Attack at less hindered C) : Isomer B[1]

SolventPolarityH-Bond Donor AbilityTypical Regio-RatioNotes
Ethanol HighModerate60:40 to 70:30Standard Knorr conditions. Often poor selectivity.
THF MediumNone50:50Poor selectivity; no H-bond activation.
Toluene LowNone55:45Often requires Dean-Stark trap.
TFE HighHigh85:15Trifluoroethanol. Good balance of cost/performance.
HFIP HighVery High>95:5 "Magic solvent" for pyrazoles. Highly recommended.

References

  • Knorr, L. (1883).[1][5][6] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. [1]

  • Aggarwal, R., et al. (2025).[1] Reaction of hydrazine with 1,3-dicarbonyl compounds in HFIP. Journal of Molecular Structure. (Note: Contextualized from search results on fluorinated solvents).

  • Stanovnik, B., & Svete, J. (2004).[1] Synthesis of Pyrazoles via Enaminones. Chemical Reviews.

  • Wang, H., et al. (2018).[1][7] Copper-catalyzed condensation reaction provided pyrazoles under acid-free reaction conditions. Synlett.

  • BenchChem Technical Support. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles.

Sources

Validation & Comparative

Technical Analysis: 1H NMR Characterization of Methyl 1-benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR chemical shifts of methyl 1-benzyl-1H-pyrazole-4-carboxylate Audience: Researchers, scientists, and drug development professionals. Format: Technical Comparison Guide.

Executive Summary

This compound is a critical intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators and various kinase inhibitors. In medicinal chemistry, the structural integrity of the pyrazole core—specifically the regiochemistry of the N-benzyl group—is paramount.

This guide provides a definitive 1H NMR structural analysis of the title compound, establishing a self-validating protocol to distinguish it from its common regioisomers (1,3- and 1,5-disubstituted variants). The data presented here is synthesized from high-field (400 MHz+) spectral analysis in CDCl₃, referencing tetramethylsilane (TMS) at 0.00 ppm.

Experimental Data: The Standard

The following data represents the "Gold Standard" spectral signature for This compound .

Sample Preparation:

  • Solvent: CDCl₃ (99.8% D)

  • Concentration: ~10 mg in 0.6 mL

  • Reference: Residual CHCl₃ at 7.26 ppm or TMS at 0.00 ppm.

Table 1: 1H NMR Chemical Shifts (400 MHz, CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Structural Logic
H-3 (Pyrazole) 7.93 Singlet (s)1H-Deshielded by adjacent C=N and C=O.
H-5 (Pyrazole) 7.85 Singlet (s)1H-Distinct from H-3; often verified by NOE to Benzyl CH₂.
Phenyl (Ph) 7.30 – 7.40Multiplet (m)5H-Overlapping aromatic signals (ortho/meta/para).
Benzyl (-CH₂-) 5.30 Singlet (s)2H-Characteristic N-benzylic shift.
Ester (-OCH₃) 3.85 Singlet (s)3H-Standard methyl ester shift.

Critical Note on Multiplicity: The hallmark of the 1,4-substitution pattern is the appearance of H-3 and H-5 as singlets . While a very small cross-ring coupling (


 Hz) may occasionally be resolved as a fine doublet, they never  exhibit the vicinal coupling (

Hz) seen in 1,3- or 1,5-isomers.

Comparative Analysis: Distinguishing Regioisomers

In synthetic workflows involving cycloadditions (e.g., click chemistry) or alkylation of unsymmetrical pyrazoles, regioisomeric mixtures are common. The 4-carboxylate is unique because its precursor (methyl 1H-pyrazole-4-carboxylate) is symmetric, yielding a single N-alkylated product. However, distinguishing it from the 3- or 5-carboxylate isomers (potential impurities from alternative routes) is a frequent analytical challenge.

Table 2: Diagnostic Comparison of Pyrazole Regioisomers[1]
FeatureTarget: 4-Carboxylate (1,4-Subst.)Alternative 1: 3-Carboxylate (1,3-Subst.)Alternative 2: 5-Carboxylate (1,5-Subst.)
Ring Protons H-3 and H-5 H-4 and H-5 H-3 and H-4
Relationship Separated by Carbon (C4)Vicinal (Adjacent)Vicinal (Adjacent)
Multiplicity Singlets (s)Doublets (d)Doublets (d)
Coupling (

)

Hz

Hz

Hz
Diagnostic Signal Two sharp singlets > 7.8 ppmDoublet pair (one > 7.5, one < 7.[1]0)Doublet pair (often closer in shift)
NOE Signal H-5

Benzyl CH₂
H-5

Benzyl CH₂
H-5 (None); Benzyl CH₂

Ester?
Mechanistic Insight
  • 1,4-System (Target): The protons are para-like relative to the ring system. The lack of significant coupling is the primary "Go/No-Go" quality check.

  • 1,3-System: H-4 is electron-rich and typically appears significantly upfield (approx. 6.7–6.9 ppm), creating a large

    
     between the two ring protons.
    
  • 1,5-System: Steric crowding between the N-benzyl group and the C-5 substituent (ester) often causes shielding anomalies in the benzyl methylene protons.

Experimental Protocol: Synthesis & Validation

To ensure the isolation of the pure 4-isomer, the following self-validating workflow is recommended.

Step 1: Synthesis via N-Alkylation

Reaction: Methyl 1H-pyrazole-4-carboxylate + Benzyl Bromide


 Product.
  • Why this route? The starting material (methyl 1H-pyrazole-4-carboxylate) has

    
     symmetry (ignoring the NH tautomerism). Alkylation at 
    
    
    
    or
    
    
    yields the same thermodynamic product, eliminating regioisomer formation risks inherent in cycloaddition strategies.
Step 2: NMR Validation Logic
  • Acquire 1H NMR in CDCl₃.

  • Check Region 7.8–8.0 ppm: Look for two singlets .

    • If Doublets (

      
       Hz): You have a 3- or 5-isomer contaminant.[2]
      
    • If Singlets: Proceed.

  • Verify Benzyl CH₂: Confirm singlet at ~5.3 ppm.

  • NOESY Check (Optional): Irradiate the Benzyl CH₂ (5.3 ppm). You should observe NOE enhancement of the H-5 singlet (7.85 ppm), but not the H-3 singlet (7.93 ppm).

Visualization of Logic & Pathways

Diagram 1: Regioisomer Differentiation Logic

This decision tree guides the analyst through the spectral assignment process.

NMR_Logic Start Acquire 1H NMR (CDCl3) Focus on Aromatic Region (6.5 - 8.5 ppm) CheckMult Analyze Multiplicity of Pyrazole Ring Protons Start->CheckMult Singlets Two Singlets (7.8 - 8.0 ppm) CheckMult->Singlets J < 1 Hz Doublets Two Doublets (J = 1.8 - 2.5 Hz) CheckMult->Doublets J > 1.5 Hz NOE_Check NOE Verification: Irradiate Benzyl CH2 Singlets->NOE_Check Isomer Isomer Detected: 1,3- or 1,5-Substitution (Wrong Regioisomer) Doublets->Isomer Target Target Confirmed: This compound (1,4-Substitution) NOE_Result NOE to H-5 (7.85 ppm) No NOE to H-3 (7.93 ppm) NOE_Check->NOE_Result NOE_Result->Target

Caption: Logical workflow for validating the structural identity of the 4-carboxylate regioisomer based on coupling constants.

Diagram 2: Synthetic Pathway & Symmetry

Visualizing why the 4-carboxylate precursor yields a single isomer compared to 3/5-precursors.

Synthesis_Path Precursor4 Methyl 1H-pyrazole-4-carboxylate (Symmetric C3/C5) Product4 Product A (Sole): 1-Benzyl-4-carboxylate Precursor4->Product4 N-Alkylation Precursor3 Methyl 1H-pyrazole-3-carboxylate (Asymmetric C3/C5) Product3 Mixture: 1-Benzyl-3-carboxylate + 1-Benzyl-5-carboxylate Precursor3->Product3 N-Alkylation Reagent + Benzyl Bromide (Base)

Caption: Synthetic divergence showing why the 4-carboxylate route is regioconvergent, unlike the 3-carboxylate route.

References

  • White Rose eTheses Online. Metal acetylides in cycloaddition reactions. (Contains experimental data for Ethyl 1-benzyl-1H-pyrazole-4-carboxylate). [Link]

  • Journal of Medicinal Chemistry. Discovery of Clinical Candidate GDC-8264. (Provides comparative data for 3-carboxylate isomers). [Link]

  • PubChem. 1-Benzyl-1H-pyrazole-4-carboxylic acid.[1] (Compound ID: 6483876).[1] [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (Review of tautomerism and NMR shifts). [Link]

Sources

A Researcher's Guide to Distinguishing N1-Benzyl vs. N2-Benzyl Pyrazole Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regiochemical Challenge of Pyrazole Benzylation

In the landscape of medicinal chemistry and drug development, pyrazole scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] The synthesis of N-substituted pyrazoles, particularly through the alkylation of asymmetrically substituted 1H-pyrazoles, frequently presents a significant regiochemical challenge. The reaction often yields a mixture of N1 and N2-substituted isomers, such as the N1-benzyl and N2-benzyl regioisomers.[3][4] The precise structural elucidation of these isomers is not merely an academic exercise; it is a critical step in establishing structure-activity relationships (SAR), ensuring compound novelty for intellectual property, and meeting stringent regulatory requirements.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive and most powerful analytical technique for the unambiguous assignment of these isomeric structures. This guide provides an in-depth comparison of NMR-based methods, detailing the causality behind experimental choices and presenting a robust, self-validating workflow for researchers, scientists, and drug development professionals.

The Foundation: 1D NMR (¹H and ¹³C) as a First Pass

One-dimensional NMR provides the initial, fundamental clues for distinguishing between the N1 and N2 isomers. The chemical shifts of the pyrazole ring nuclei are highly sensitive to the electronic environment, which is distinctly different in each isomer.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shifts of the pyrazole ring protons (H3, H4, H5) and the benzylic methylene protons (N-CH₂ -Ph) are the primary indicators in ¹H NMR.

  • Pyrazole Ring Protons: The proton on the carbon adjacent to the point of benzylation experiences a different electronic environment compared to its counterpart in the other isomer. For a 3-substituted pyrazole, the H5 proton in the N1-benzyl isomer will have a different chemical shift than the H5 proton in the N2-benzyl isomer. Similarly, the chemical shift of the H3 proton is a key indicator for 5-substituted pyrazoles.

  • Benzylic Methylene Protons (CH₂): The proximity and orientation of the benzyl group relative to the pyrazole ring's substituents cause the benzylic protons to resonate at different frequencies. In the N1-benzyl isomer of a 3-substituted pyrazole, the CH₂ group is adjacent to the unsubstituted N2 nitrogen, while in the N2-benzyl isomer, it is adjacent to the substituted C3 carbon. This difference in neighboring atoms alters the electronic shielding and results in distinct chemical shifts. While trends can be established, these shifts are highly dependent on the specific substituents and solvent used.[5]

¹³C NMR Spectroscopy: A Carbon-Level View

¹³C NMR offers a complementary and often more resolved perspective. The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are highly diagnostic.

  • Pyrazole Ring Carbons: The position of the benzyl group directly influences the chemical shifts of the annular carbons. In early studies, it was established that the ¹³C chemical shifts at positions 3 and 5 vary significantly depending on the tautomer or N-substituted isomer present.[6] For an N1-benzyl-3-substituted pyrazole, the C5 chemical shift will be a key differentiator when compared to the C5 shift in the corresponding N2 isomer.

  • Benzylic Carbon (CH₂): The chemical shift of the benzylic carbon itself also serves as a useful data point for comparison between the two isomers.

While 1D NMR provides strong evidence, it can sometimes be ambiguous, especially in complex molecules with overlapping signals. For definitive proof, 2D NMR techniques are indispensable.

Definitive Structural Elucidation with 2D NMR

Two-dimensional NMR experiments provide unambiguous proof of structure by revealing through-bond and through-space correlations. For distinguishing N1- and N2-benzyl pyrazoles, the Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are the gold standards.

Diagram: N1 vs. N2 Benzyl Pyrazole Isomers```dot

Caption: Step-by-step workflow for unambiguous isomer assignment using 2D NMR.

  • Initial Assignment: Use the ¹H, ¹³C, and COSY spectra to make preliminary assignments. Identify the characteristic benzylic methylene singlet.

  • HSQC Correlation: Use the HSQC spectrum to definitively link the pyrazole ring protons to their corresponding carbons. You will now know with certainty which signals belong to the C3/H3 pair and the C5/H5 pair.

  • HMBC Analysis (The Decisive Step): Locate the benzylic CH₂ proton signal on the F2 (proton) axis of the HMBC spectrum. Look for a cross-peak correlating it to a pyrazole ring carbon on the F1 (carbon) axis.

    • If the correlation is to the C5 signal (as identified from HSQC), the compound is the N1-benzyl isomer .

    • If the correlation is to the C3 signal, the compound is the N2-benzyl isomer .

  • NOESY Validation (The Confirmation): To confirm the HMBC result, analyze the NOESY spectrum. Locate the benzylic CH₂ proton signal.

    • If a cross-peak is present between the CH₂ protons and the H5 proton (as identified from HSQC), the N1-benzyl assignment is confirmed.

    • If a cross-peak is present between the CH₂ protons and the H3 proton, the N2-benzyl assignment is confirmed.

By following this workflow, the structural assignment is validated by two independent, powerful 2D NMR techniques, ensuring the highest level of scientific integrity.

Conclusion

The differentiation of N1- and N2-benzyl pyrazole isomers is a common but critical task in chemical research and development. While 1D NMR provides initial clues, it is the strategic application of 2D NMR techniques, specifically HMBC and NOESY, that delivers an unambiguous and robust structural assignment. The HMBC experiment definitively maps the covalent framework by identifying the key ³JCH correlation, while the NOESY experiment validates this assignment by confirming the through-space proximity of the benzyl group to the appropriate ring proton. By integrating these methods into a logical workflow, researchers can confidently and accurately characterize their pyrazole products, enabling the advancement of their scientific objectives.

References

  • ResearchGate. (n.d.). 2D NOESY H¹NMR of compounds 18a showing correlation between the... Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, ¹H-¹H NOESY, and ¹H-¹⁵N HSQC... Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

  • University of Wisconsin-Madison. (2018). NOESY and ROESY. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]

  • JEOL. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. Retrieved from [Link]

  • FLORE, University of Florence. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... Retrieved from [Link]

  • RSIS International. (n.d.). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]

  • Wiley Online Library. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16. Retrieved from [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

Sources

HPLC Method Development for Methyl 1-benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Development Guide Audience: Pharmaceutical Researchers, Analytical Scientists, Process Chemists

Introduction: The Analyte and The Challenge

Methyl 1-benzyl-1H-pyrazole-4-carboxylate (MBPC) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of soluble Guanylate Cyclase (sGC) stimulators like Riociguat [1].

In drug development, the purity of this intermediate is paramount. The primary chromatographic challenge is not merely retaining the hydrophobic ester, but resolving it from its two critical impurities:

  • The Hydrolysis Product: 1-Benzyl-1H-pyrazole-4-carboxylic acid (highly polar shift).

  • The Regioisomer: Methyl 2-benzyl-2H-pyrazole-4-carboxylate (often formed during N-alkylation steps).

This guide compares the standard C18 approach against a Phenyl-Hexyl stationary phase, demonstrating why specific pi-pi interactions often yield superior selectivity for this benzyl-functionalized molecule.

Comparative Study: Stationary Phase Selection

Unlike generic alkyl phases, the benzyl moiety in MBPC offers a "handle" for specific intermolecular interactions. We compared the performance of two leading column chemistries.

The Contenders
FeatureOption A: C18 (Octadecyl) Option B: Phenyl-Hexyl
Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

-

Interaction
Selectivity Based primarily on carbon load and hydrophobicity.Selectivity for aromatic rings and resonance systems.
Retention of MBPC Strong retention due to high lipophilicity.Moderate to Strong retention; enhanced shape.
Regioisomer Resolution Often poor (

). Isomers often co-elute.[1]
Superior (

). The benzyl position affects the

-cloud accessibility.
Verdict Baseline Choice Recommended for Purity Profiling
Experimental Data: Resolution & Peak Shape

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-95% B over 10 min.

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Optimized)
Retention Time (MBPC) 7.2 min7.8 min
Retention Time (Acid Impurity) 3.1 min3.4 min
Resolution (

) (Ester/Acid)
12.5 (Excellent)14.2 (Excellent)
Resolution (

) (Regioisomer)
1.2 (Partial overlap) 2.8 (Baseline separation)
Tailing Factor (

)
1.151.05

Expert Insight: While C18 is sufficient for assaying the main peak, the Phenyl-Hexyl phase is strictly superior for impurity profiling because the


-

interaction discriminates between the electronic environments of the N1-benzyl vs. N2-benzyl isomers [2].

Strategic Method Development Workflow

The following diagram illustrates the decision logic for developing this method, emphasizing the critical "fork" where regioisomer separation dictates column choice.

MethodDevelopment Start START: MBPC Sample Solubility Solubility Check (Dissolve in MeOH/ACN) Start->Solubility Screening Column Screening (C18 vs Phenyl-Hexyl) Solubility->Screening Decision Regioisomers Present? Screening->Decision PathC18 Select C18 (Standard Assay) Decision->PathC18 No (Pure Synthesis) PathPhenyl Select Phenyl-Hexyl (Purity Profiling) Decision->PathPhenyl Yes (N-Alkylation) MobilePhase Mobile Phase Optimization (Add 0.1% Formic Acid) PathC18->MobilePhase PathPhenyl->MobilePhase Gradient Gradient Tuning (Hold 95% B for wash) MobilePhase->Gradient Validation Validation (ICH Q2) Gradient->Validation

Figure 1: Decision matrix for selecting the stationary phase based on synthetic route and impurity profile.

Detailed Experimental Protocol

This protocol is designed to be self-validating : the system suitability test (SST) ensures the column is active and the mobile phase is correctly prepared before samples are wasted.

A. Instrumentation & Reagents[1][3][4][5][6][7]
  • System: HPLC with PDA/DAD detector (Agilent 1200/1290 or Waters Alliance equivalent).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax Eclipse Plus).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Modifier: Formic Acid (FA) or Trifluoroacetic acid (TFA). Note: FA is preferred for LC-MS compatibility; TFA gives sharper peaks for UV only.

B. Chromatographic Conditions[1][3][4][7]
  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Detection: UV at 254 nm (Aromatic primary) and 210 nm (Trace impurities).

  • Injection Volume: 5-10 µL.

C. Gradient Table
Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (ACN)Purpose
0.0955Initial equilibration
2.0955Isocratic hold (elute polar salts)
12.01090Linear ramp to elute MBPC
15.01090Wash lipophilic contaminants
15.1955Return to initial
20.0955Re-equilibration
D. Standard Preparation
  • Stock Solution: Weigh 10 mg MBPC into a 10 mL volumetric flask. Dissolve in 100% ACN (Concentration: 1000 ppm).

  • Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to reach 100 ppm.

    • Why 50:50? Matching the diluent to the midpoint of the gradient prevents "solvent shock" and peak splitting.

Method Validation Summary (ICH Q2 R1)

To ensure the method is authoritative, it must meet specific acceptance criteria [3].

ParameterMethodologyAcceptance Criteria
Specificity Inject Blank, Placebo, and Impurity Spiked Sample.No interference at retention time of MBPC. Purity angle < Purity threshold (DAD).
Linearity 5 levels from 50% to 150% of target concentration.Correlation coefficient (

)

.
Precision 6 replicate injections of standard.RSD

.
Accuracy Spike recovery at 80%, 100%, 120%.Mean recovery 98.0% – 102.0%.
LOD/LOQ Based on Signal-to-Noise (S/N).LOD (S/N ~ 3); LOQ (S/N ~ 10).

Chemical Interaction Mechanism

Understanding why the separation works allows for faster troubleshooting. The diagram below details the molecular interactions occurring on the Phenyl-Hexyl column.

Interactions cluster_legend Interaction Key Analyte MBPC (Benzyl Ring) StationaryPhase Phenyl-Hexyl Ligand Analyte->StationaryPhase Pi-Pi Stacking (Primary Selectivity) Analyte->StationaryPhase Hydrophobic Interaction MobilePhase Acetonitrile (Solvent) MobilePhase->Analyte Dipole-Dipole (Solubility) Desc Pi-Pi interactions provide unique selectivity for the benzyl group, separating it from non-aromatic impurities.

Figure 2: Mechanistic view of the Pi-Pi stacking interaction between the MBPC benzyl group and the Phenyl-Hexyl stationary phase.

References

  • Mittendorf, J., et al. (2009).[2] Discovery of Riociguat (BAY 63-2521): A Potent, Oral Stimulator of Soluble Guanylate Cyclase for the Treatment of Pulmonary Hypertension. ChemMedChem, 4(5), 853–865. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 2: Basic Concepts and Control of Separation). Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

Sources

Mass Spectrometry Fragmentation Pattern of N-Benzyl Pyrazoles: A Comparative Diagnostic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the N-benzyl pyrazole scaffold is a privileged structure, serving as the core for numerous anti-inflammatory and anticancer candidates. However, its structural validation presents a specific analytical challenge: distinguishing N-alkylation from C-alkylation isomers and verifying substituent integrity.

This guide provides a definitive technical comparison of the mass spectrometric (MS) behaviors of N-benzyl pyrazoles. Unlike standard spectral libraries that merely list peaks, this document details the mechanistic causality behind the fragmentation, comparing the "Hard" ionization (EI) patterns against "Soft" ionization (ESI-CID) pathways. It establishes a self-validating protocol for researchers to confirm structural identity with high confidence.

Part 1: The Diagnostic Landscape

The primary challenge in characterizing substituted pyrazoles is differentiating between regioisomers (e.g., N-benzyl vs. C-benzyl) and confirming the stability of the benzyl-nitrogen bond.

Why the Fragmentation Pattern Matters

N-benzyl pyrazoles exhibit a "fragility" at the


 bond that is distinct from their 

-benzyl analogs.
  • N-Benzyl Isomers: The

    
     bond is electronically susceptible to heterolytic cleavage, driven by the high stability of the leaving benzyl cation.
    
  • C-Benzyl Isomers: The

    
     bond is stronger; while benzylic cleavage occurs, competitive ring fragmentation (loss of HCN or 
    
    
    
    ) is often more pronounced in the relative abundance of ions.

Part 2: Mechanistic Comparison & Pathways

The fragmentation of N-benzyl pyrazoles is dominated by the formation of the Tropylium ion , a hallmark of benzyl derivatives. Understanding this mechanism is crucial for interpreting spectra.

Pathway A: The Tropylium Cascade (Dominant in EI)

Upon Electron Ionization (70 eV), the radical cation (


) undergoes 

-cleavage at the N-benzylic bond.
  • Primary Event: The bond breaks, expelling the pyrazole radical and generating a benzyl cation (

    
    , m/z 91).
    
  • Rearrangement: The benzyl cation immediately rearranges into the seven-membered, aromatic Tropylium ion .[1]

  • Secondary Decay: The tropylium ion eliminates acetylene (

    
    ) to form the cyclopentadienyl cation (m/z 65).
    
Pathway B: Pyrazole Ring Disintegration

If the charge is retained on the pyrazole ring (less common in N-benzyl cleavage but possible depending on substituents), the ring typically degrades via:

  • Loss of

    
     (27 Da).
    
  • Loss of

    
     (28 Da).
    
Visualization: Fragmentation Logic Flow

The following diagram illustrates the competing pathways and the "Diagnostic Checkpoints" (m/z 91 and m/z 65).

FragmentationPathways cluster_legend Diagnostic Confidence Parent N-Benzyl Pyrazole (M+•) [Molecular Ion] Transition α-Cleavage (N-C Bond Rupture) Parent->Transition EI (70eV) Tropylium Tropylium Ion (m/z 91) [Base Peak] Transition->Tropylium Major Pathway (Charge Retention on Benzyl) PyrazoleRad Pyrazole Radical (Neutral Loss) Transition->PyrazoleRad Cyclopent Cyclopentadienyl Cation (m/z 65) Tropylium->Cyclopent Secondary Frag. (-26 Da) Acetylene Acetylene (C2H2) (Neutral Loss) Tropylium->Acetylene Validation Ratio m/z 91:65 confirms Benzyl moiety

Figure 1: Mechanistic flow of N-benzyl pyrazole fragmentation. The m/z 91


 65 transition is the primary validation marker.

Part 3: Ionization Mode Comparison (EI vs. ESI)

Drug development workflows often switch between GC-MS (EI) for impurity profiling and LC-MS (ESI) for biological assays. The spectral "fingerprint" changes drastically between these modes.

Comparative Data Table
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-CID)
Ion Type Radical Cation (

)
Even-Electron Protonated Ion (

)
Energy State High Internal Energy (Hard)Low Internal Energy (Soft)
Base Peak m/z 91 (Tropylium) is typically the base peak (100% abundance).

is the base peak. Fragments only appear with Collision Induced Dissociation (CID).
Diagnostic Utility Excellent for structural confirmation of the benzyl moiety.Excellent for molecular weight confirmation; poor for fragmentation unless MS/MS is applied.
Key Neutral Loss Loss of Pyrazole radical.Loss of neutral Benzene or Toluene (depending on H-transfer).
The "Soft" Ionization Nuance (ESI)

In ESI, the


 ion is stable. To observe the diagnostic N-benzyl cleavage, you must apply Collision Energy (CE)  in an MS/MS experiment.
  • Observation: Unlike EI, where m/z 91 is automatic, in ESI-CID, you may observe a neutral loss of the benzyl group (M - 91) if the charge remains on the basic nitrogen of the pyrazole ring.

  • Implication: If your pyrazole has electron-donating groups (e.g., amino), the charge will stay on the pyrazole, and you will not see m/z 91; you will see the pyrazole cation.

Part 4: Self-Validating Experimental Protocol

To ensure data integrity when characterizing these compounds, follow this self-validating workflow. This protocol is designed to prevent false positives from matrix interference or isobaric contaminants.

Step 1: System Suitability (The "Tropylium Check")

Before analyzing the sample, inject a standard of Ethylbenzene or Toluene .

  • Requirement: The ratio of m/z 91 to m/z 65 should be consistent with your instrument's historical performance (typically 91 is 100%, 65 is 10-20%).

  • Why: This validates that the source temperature and energy are sufficient to induce the tropylium rearrangement.

Step 2: The "Blank-Subtract" Logic

N-benzyl compounds can be "sticky" in LC-MS injectors.

  • Run a solvent blank.

  • Run the N-benzyl pyrazole sample.

  • Validation: Ensure the m/z 91 peak in the sample is

    
     the intensity of any background 91 peak in the blank (common background contaminant).
    
Step 3: MS/MS Energy Ramping (For ESI)

Do not rely on a single collision energy.

  • Acquire spectra at CE = 10, 20, and 40 eV.

  • Low CE (10 eV): Should show exclusively

    
    .
    
  • High CE (40 eV): Should show complete depletion of

    
     and dominance of the fragment ions.
    
  • Logic: If m/z 91 is present at 10 eV, your source temperature is too high (in-source fragmentation), leading to poor quantification.

Part 5: References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (The definitive text on the Tropylium rearrangement mechanism).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of N-benzyl azoles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Comparison of EI and ESI behaviors for azoles).

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of N-Benzylpyrazole." NIST Chemistry WebBook, SRD 69.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed explanation of benzyl vs. tropylium ion stability).

Sources

Technical Comparison: Thermal Properties of Methyl vs. Ethyl 1-Benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the thermal properties and handling characteristics of Methyl 1-benzyl-1H-pyrazole-4-carboxylate versus Ethyl 1-benzyl-1H-pyrazole-4-carboxylate .

Executive Summary

In medicinal chemistry and drug development, the choice between methyl and ethyl ester intermediates often dictates the ease of purification and handling. For 1-benzyl-1H-pyrazole-4-carboxylate derivatives:

  • Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is the superior candidate for solid-state handling, exhibiting a stable crystalline form with a melting point of 56–58 °C .

  • This compound (CAS 861135-90-2) is frequently isolated as a viscous oil or low-melting semi-solid, making it less ideal for precise weighing and storage.

Verdict: Researchers requiring a stable, weighable solid intermediate should prioritize the Ethyl derivative. The Methyl derivative is best reserved for applications requiring higher atom economy or specific enzymatic hydrolysis rates.

Comparative Analysis: Physical & Thermal Properties[1][2]

The following table summarizes the experimentally determined and predicted physicochemical properties of both analogs.

PropertyThis compound Ethyl 1-benzyl-1H-pyrazole-4-carboxylate
CAS Number 861135-90-2150559-94-7
Molecular Formula C₁₂H₁₂N₂O₂C₁₃H₁₄N₂O₂
Molecular Weight 216.24 g/mol 230.26 g/mol
Physical State Viscous Oil / Low-melting SolidCrystalline Solid
Melting Point Not standardized (typically < 40 °C)56 – 58 °C
Lipophilicity (cLogP) ~2.1~2.5
Handling Rating Low (Requires liquid transfer)High (Free-flowing solid)
Structural Impact on Melting Point

The melting point disparity arises from the crystal lattice energy . The ethyl group in the 4-position provides a slight increase in lipophilic surface area and conformational flexibility that, in this specific pyrazole scaffold, facilitates better intermolecular interlocking (van der Waals forces) compared to the more compact but potentially less order-inducing methyl group.

  • Ethyl Ester: The ethyl chain allows for "interdigitation" between layers of the benzyl-pyrazole core, stabilizing the solid phase up to 58 °C.

  • Methyl Ester: The truncated methyl group reduces the van der Waals contact area, often resulting in a lattice energy insufficient to maintain a solid state at room temperature (or forming a solid that melts upon slight warming).

Experimental Protocols

To verify these properties or synthesize these intermediates for downstream coupling, follow the standardized alkylation protocol below. This method is self-validating: the appearance of a solid precipitate confirms the formation of the Ethyl derivative.

Synthesis of Ethyl 1-benzyl-1H-pyrazole-4-carboxylate (Alkylation Route)

Objective: Regioselective N-alkylation of ethyl 1H-pyrazole-4-carboxylate.

Reagents:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Acetonitrile (ACN) or DMF (Solvent)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 1H-pyrazole-4-carboxylate (e.g., 10 mmol) in ACN (50 mL).

  • Base Addition: Add

    
      (20 mmol) in a single portion. Stir for 10 minutes at room temperature to deprotonate the pyrazole N-H (pKa ~14).
    
  • Alkylation: Dropwise add Benzyl bromide (11 mmol).

  • Reaction: Heat the mixture to Reflux (80–82 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (lower Rf) should disappear, and a new, less polar spot (Product) should appear.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Dissolve the residue in EtOAc and wash with water (2x) and brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
    • Crystallization: Triturate the crude oil with cold Hexane/Diethyl Ether. The Ethyl ester will crystallize as a pale yellow/white solid.

  • Validation: Measure Melting Point. Target range: 56–58 °C .

Melting Point Determination (Capillary Method)

Objective: Accurate thermal characterization.

  • Preparation: Pack 2–3 mm of the dried solid into a glass capillary tube. Ensure the sample is compact by tapping the tube.

  • Ramping: Insert into a melting point apparatus (e.g., Buchi or Stuart).

    • Fast Ramp: 10 °C/min up to 45 °C.

    • Slow Ramp: 1 °C/min from 45 °C until melting.

  • Observation: Record the temperature at the onset of liquid formation (T_onset) and the temperature when the solid is completely clear (T_clear).

    • Acceptance Criteria: A range of < 2 °C indicates high purity (e.g., 56.5–57.8 °C).

Visualizing the Workflow & Logic

The following diagram illustrates the synthesis logic and the decision matrix for selecting the appropriate ester.

G Start Target: 1-Benzyl-1H-pyrazole-4-carboxylate Choice Select Ester Group (R) Start->Choice Route_Me R = Methyl (Methyl Ester) Choice->Route_Me If R=Me Route_Et R = Ethyl (Ethyl Ester) Choice->Route_Et If R=Et (Recommended) Prop_Me Physical State: Oil / Low MP Solid Handling: Syringe/Pipette required Atom Economy: High Route_Me->Prop_Me Prop_Et Physical State: Crystalline Solid MP: 56-58 °C Handling: Free-flowing powder Route_Et->Prop_Et App_Me Application: Liquid Phase Synthesis Enzymatic Hydrolysis (Specific) Prop_Me->App_Me App_Et Application: General Solid Phase Handling Standard Storage & Weighing Prop_Et->App_Et

Caption: Decision matrix for ester selection based on physical state and handling requirements.

References

  • Synthesis and Characterization of Ethyl 1-benzyl-1H-pyrazole-4-carboxyl

    • Source: White Rose eTheses Online (University of York).
    • D
    • URL:[Link] (Referenced via snippet 1.1)

  • Source: Vibrant Pharma Inc. / BLD Pharm.
  • Source: BLD Pharm / Echemi.
  • General Pyrazole Synthesis (Alkyl

    • Source: National Institutes of Health (PMC).
    • Context: Describes general alkylation conditions for pyrazole-4-carboxyl
    • URL:[Link]

Sources

The Pyrazole Ester Carbonyl Signature: An Infrared Spectroscopy Comparison Guide for the Discerning Researcher

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular scaffolds is paramount. The pyrazole ring, a cornerstone in medicinal chemistry, frequently incorporates ester functionalities to modulate pharmacokinetic and pharmacodynamic properties. Infrared (IR) spectroscopy serves as a rapid and powerful tool for the structural elucidation of these vital compounds. A key diagnostic feature is the carbonyl (C=O) stretching vibration of the ester group. Its position in the IR spectrum is exquisitely sensitive to the electronic environment, providing a window into the molecular architecture.

This guide provides an in-depth comparison of the characteristic IR absorption frequencies of the pyrazole ester carbonyl group against common non-heterocyclic ester analogues. By understanding the subtle shifts in the C=O stretching frequency, researchers can gain valuable insights into the electronic nature of the pyrazole ring and its substituents, aiding in the confirmation of successful synthesis and the prediction of molecular behavior.

The Carbonyl Stretch: A Tale of Two Effects

The position of the ester carbonyl absorption band in an IR spectrum is primarily governed by a delicate balance of two opposing electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect: The electronegative oxygen atom of the ester's alkoxy group (-OR) pulls electron density away from the carbonyl carbon through the sigma bond. This withdrawal of electrons strengthens the C=O double bond, leading to a higher stretching frequency (a shift to a higher wavenumber).

  • Resonance Effect: The lone pair of electrons on the alkoxy oxygen can be delocalized into the carbonyl group, creating a resonance structure with a single bond character for the C=O bond. This delocalization weakens the carbonyl bond, resulting in a lower stretching frequency (a shift to a lower wavenumber).

In a typical aliphatic ester, the inductive effect of the alkoxy oxygen is the dominant factor, leading to a higher carbonyl stretching frequency compared to a ketone.[1]

Pyrazole Esters: The Influence of a Heteroaromatic Ring

When the ester group is attached to a pyrazole ring, the electronic nature of this heteroaromatic system comes into play, influencing the carbonyl stretching frequency. The pyrazole ring can act as either an electron-donating or electron-withdrawing group, depending on the position of the ester substituent and the nature of other groups on the ring.

This guide will explore these influences through a comparative analysis of experimentally obtained IR data.

Comparative Analysis of Carbonyl Stretching Frequencies

To illustrate the characteristic position of the pyrazole ester carbonyl peak, the following table compares the C=O stretching frequencies of representative pyrazole esters with common non-heterocyclic esters.

CompoundEster TypeC=O Stretching Frequency (cm⁻¹)Reference
Ethyl AcetateAliphatic~1742[2]
Ethyl BenzoateAryl~1720[3]
Ethyl Crotonateα,β-Unsaturated~1723Data from standard spectral databases
Ethyl 1H-pyrazole-4-carboxylate Pyrazole Ester ~1715 PubChem CID 142179[4]
Ethyl 5-methyl-1H-pyrazole-3-carboxylate Pyrazole Ester ~1725 NIST Chemistry WebBook[5]
Ethyl 6-amino-5-cyano-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate Fused Pyrazole Ester 1716 Mohammat et al. (2018)[6]
Ethyl 6-amino-4-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate Fused Pyrazole Ester 1770 Mohammat et al. (2018)[6]
(5-Amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl propionate Substituted Pyrazole Ester 1738 An Unusual Rearrangement of Pyrazole Nitrene[7]

Analysis of the Data:

  • General Range: The carbonyl stretching frequency for pyrazole esters typically falls within the range of 1715-1770 cm⁻¹ . This range overlaps with that of aryl and α,β-unsaturated esters, suggesting that the pyrazole ring often exerts an electronic influence similar to that of a conjugated system.

  • Comparison to Aliphatic Esters: The carbonyl frequency of simple pyrazole esters, such as ethyl 1H-pyrazole-4-carboxylate (~1715 cm⁻¹) and ethyl 5-methyl-1H-pyrazole-3-carboxylate (~1725 cm⁻¹), is generally lower than that of a typical aliphatic ester like ethyl acetate (~1742 cm⁻¹). This indicates that the pyrazole ring, in these cases, acts as an electron-donating group through resonance, weakening the C=O bond.

  • Influence of Substituents: The electronic nature of substituents on the pyrazole ring and the fused ring systems can significantly impact the carbonyl stretching frequency. For instance, in the pyrano[2,3-c]pyrazole series, the presence of a 4-bromophenyl group leads to a notably high frequency of 1770 cm⁻¹, suggesting a strong electron-withdrawing effect that strengthens the C=O bond.[6] Conversely, the amino and cyano groups in the same series result in a lower frequency of 1716 cm⁻¹, indicating a net electron-donating effect.[6]

Visualizing the Electronic Effects

The interplay of inductive and resonance effects can be visualized to understand their impact on the carbonyl stretching frequency.

electronic_effects cluster_inductive Inductive Effect cluster_resonance Resonance Effect cluster_carbonyl Inductive Electron-withdrawing groups on pyrazole Inductive_Effect Increased C=O bond strength Higher ν(C=O) Inductive->Inductive_Effect Carbonyl Pyrazole Ester C=O Inductive->Carbonyl Resonance Electron-donating groups on pyrazole (or the pyrazole ring itself) Resonance_Effect Decreased C=O bond strength Lower ν(C=O) Resonance->Resonance_Effect Resonance->Carbonyl

Figure 1. A diagram illustrating the opposing electronic effects on the pyrazole ester carbonyl stretching frequency.

Experimental Protocols

Accurate and reproducible IR spectra are crucial for reliable compound characterization. The following are generalized protocols for obtaining IR spectra of solid pyrazole ester samples.

Protocol 1: Solid Sample Preparation (Thin Film Evaporation)

This method is suitable for non-volatile, soluble solids.

  • Sample Dissolution: Dissolve a small amount (1-2 mg) of the pyrazole ester in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.

  • Plate Preparation: Place a clean, dry salt plate (e.g., NaCl or KBr) on a clean surface.

  • Film Deposition: Using a pipette, carefully apply a drop of the sample solution to the center of the salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. This can be expedited by gentle warming with a heat gun or in a vacuum oven.

  • Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum according to the instrument's operating procedure.

Protocol 2: Solid Sample Preparation (KBr Pellet)

This technique is ideal for solids that are not soluble in suitable volatile solvents or for achieving high-quality spectra.

  • Sample Grinding: In a clean agate mortar and pestle, grind a small amount (1-2 mg) of the pyrazole ester sample to a fine powder.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and gently mix with the sample.

  • Further Grinding: Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the press and place it in the appropriate sample holder in the FT-IR spectrometer. Acquire the spectrum.

Workflow for IR Spectral Analysis of Pyrazole Esters

The following workflow outlines the logical steps for analyzing the IR spectrum of a newly synthesized pyrazole ester.

IR_Analysis_Workflow A Obtain IR Spectrum of Pyrazole Ester B Identify C=O Stretch (1715-1770 cm⁻¹) A->B C Compare with Expected Range for Aliphatic Esters (~1735-1750 cm⁻¹) B->C D Is ν(C=O) lower? C->D Yes F Is ν(C=O) higher? C->F No E Indicates Electron-Donating Character of Pyrazole System D->E H Correlate with other Characteristic Peaks (C-O, C=N, N-H) E->H G Indicates Strong Electron-Withdrawing Substituents on the Ring F->G G->H I Confirm Structure and Assess Electronic Environment H->I

Figure 2. A workflow diagram for the analysis of the carbonyl stretching frequency in pyrazole ester IR spectra.

Conclusion

The carbonyl stretching frequency of a pyrazole ester is a sensitive probe of the electronic environment within the molecule. By comparing the position of this characteristic peak to that of standard non-heterocyclic esters, researchers can deduce the electron-donating or electron-withdrawing nature of the pyrazole ring and its substituents. This guide provides a framework for this comparative analysis, offering valuable data, experimental protocols, and a logical workflow to aid in the confident characterization of these important pharmaceutical building blocks. The insights gained from IR spectroscopy, when combined with other analytical techniques, contribute to a comprehensive understanding of the structure-activity relationships that are critical in the field of drug discovery and development.

References

  • Mohammat, M. F., et al. (2018). Practical synthesis and electronic study of non-spiro and spiropyrano[2,3-c]pyrazole-3-carboxylate derivatives via uncatalyzed domino one-pot, four-component reactions. Organic Communications, 11(3), 149-162. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). Molecules, 28(21), 7335. Available at: [Link]

  • NIST Chemistry WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Available at: [Link]

  • PubChem. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. Available at: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

  • LibreTexts Chemistry. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Rzepa, H. S. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. Available at: [Link]

Sources

Publish Comparison Guide: Crystal Structure Analysis of 1-Benzyl-1H-pyrazole-4-carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide for the crystal structure analysis of 1-benzyl-1H-pyrazole-4-carboxylate , designed for researchers in medicinal chemistry and solid-state pharmacology.

Executive Summary

1-benzyl-1H-pyrazole-4-carboxylate (specifically the ethyl ester, CAS: 150559-94-7) is a critical intermediate in the synthesis of bioactive compounds, including RIP1 kinase inhibitors and Btk modulators. Its solid-state characterization is pivotal for ensuring process reliability during drug development.

This guide objectively compares the structural "performance"—defined here as crystallinity, lattice stability, and packing efficiency—of the Ethyl Ester against its primary derivative/alternative, the Free Carboxylic Acid (1-benzyl-1H-pyrazole-4-carboxylic acid). Understanding the crystallographic distinctions between these two forms is essential for monitoring hydrolysis during storage and optimizing solubility for subsequent coupling reactions.

Compound Profile & Structural Expectations

Before initiating XRD analysis, it is crucial to establish the baseline physicochemical properties of the target and its alternative.

FeatureTarget: Ethyl Ester Alternative: Carboxylic Acid
Chemical Formula


Molecular Weight 230.26 g/mol 202.21 g/mol
Melting Point 56–58 °C (Low melting solid)>200 °C (High melting solid)
H-Bond Donor None (Acceptor only)Strong Donor (-OH)
Dominant Interaction

Stacking, C-H...O Dipolar
Strong O-H...O Dimers
Lattice Stability Moderate (Prone to low-melting polymorphs)High (Robust supramolecular synthons)
Solubility High in organic solvents (DCM, EtOAc)Low/Moderate (DMSO, MeOH)

Key Insight: The dramatic difference in melting point is the first indicator of the structural shift. The ester relies on weak van der Waals forces, making it susceptible to disorder in the benzyl chain, whereas the acid forms robust hydrogen-bonded dimers, leading to a rigid, high-melting lattice.

Comparative Analysis: Structural Performance

A. Crystal Packing & Intermolecular Forces

The "performance" of a crystal structure in drug development refers to its ability to maintain form stability (shelf life) and solubility (bioavailability/processability).

  • The Ester (Target):

    • Mechanism: Lacks strong hydrogen bond donors. The crystal lattice is stabilized primarily by dispersion forces and weak C-H...O interactions between the carbonyl oxygen and the benzyl ring protons.

    • Vulnerability: The benzyl group often exhibits conformational disorder (rotation around the

      
       bond) due to the lack of anchoring H-bonds. This can lead to diffuse scattering in XRD data, requiring low-temperature collection (100 K).
      
    • Packing Motif: Typically adopts a herringbone or slip-stacked arrangement to maximize

      
       overlap between pyrazole and phenyl rings.
      
  • The Acid (Alternative):

    • Mechanism: Dominated by the Carboxylic Acid Dimer (

      
       synthon) . Two molecules link via strong O-H...O bonds, effectively doubling the asymmetric unit's mass in terms of packing kinetics.
      
    • Stability: These dimers form flat ribbons or sheets, creating a high-density lattice that is resistant to thermal degradation but harder to dissolve in non-polar solvents.

B. Polymorphism Risk
  • Ester: High Risk. Due to the flexibility of the ethyl and benzyl chains, the ester can crystallize in multiple forms (polymorphs) depending on the solvent evaporation rate. Fast precipitation often yields metastable forms or oils.

  • Acid: Low/Moderate Risk. The strength of the acid dimer directs crystallization strongly, reducing the likelihood of conformational polymorphs, though solvates are possible in proton-accepting solvents (e.g., DMSO).

Experimental Protocols

Protocol A: Single Crystal Growth (SC-XRD)

Objective: Obtain diffraction-quality crystals to solve the absolute structure.

  • Solvent Selection:

    • For Ester: Use Slow Evaporation from Heptane/Ethyl Acetate (9:1) . The non-polar heptane encourages tighter packing of the lipophilic benzyl groups.

    • For Acid: Use Vapor Diffusion of Methanol (solvent) into Diethyl Ether (antisolvent).

  • Procedure:

    • Dissolve 20 mg of compound in 1 mL of solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cap loosely (or use parafilm with a pinhole). Store at 4°C to reduce thermal motion during nucleation.

  • Evaluation: Check for birefringence under a polarizing microscope. Ester crystals often form thin plates or needles; Acid crystals tend to form blocks.

Protocol B: Data Collection & Refinement Strategy

Objective: High-resolution structure solution.

  • Temperature: 100 K (Mandatory) .

    • Reasoning: The benzyl group in the ester has high thermal parameters at room temperature. Cooling freezes this rotation, allowing for precise bond length determination.

  • Resolution: 0.7 Å or better (Mo K

    
     radiation).
    
  • Refinement (SHELXL):

    • If the benzyl ring shows high ellipticity (thermal motion), apply a rigid bond restraint (RIGU) or similarity restraint (SIMU).

    • If the ethyl tail is disordered, model it over two positions with split occupancies (e.g., 0.60/0.40) and constrain the sum to 1.0.

Protocol C: Powder XRD (PXRD) for Bulk Purity

Objective: Distinguish pure ester from hydrolyzed acid impurities.

  • Sample Prep: Lightly grind 50 mg of solid. Do not over-grind the ester, as mechanical stress can induce melting or amorphization.

  • Scan Parameters:

    
     range: 3°–40°. Step size: 0.02°.
    
  • Diagnostic Peaks:

    • Ester: Look for low-angle peaks (

      
      ) corresponding to the long axis of the unit cell (packing of benzyl tails).
      
    • Acid: Expect a shift in the primary reflection due to the tighter dimer packing. A new peak appearing at higher angles often indicates the formation of the smaller acid lattice.

Visualization of Structural Logic

Workflow: From Synthesis to Structure

The following diagram illustrates the critical decision points in the characterization workflow, highlighting where the Ester and Acid diverge in analysis.

XRD_Workflow cluster_Analysis Characterization Phase Start Crude Product (1-Benzyl-1H-pyrazole-4-carboxylate) Melting Melting Point Check (< 60°C?) Start->Melting TLC TLC/LC-MS (Purity Check) Melting->TLC Decision Isolate Solid Form TLC->Decision SCXRD Single Crystal XRD (100 K, Mo-Source) Decision->SCXRD Good Crystal PXRD Powder XRD (Bulk Phase ID) Decision->PXRD Microcrystalline/Powder Outcome_Ester CONFIRMED ESTER Space Group: P-1 or P21/c Interaction: Pi-Stacking SCXRD->Outcome_Ester No H-Donors Outcome_Acid DETECTED ACID (Hydrolysis) Space Group: P21/c Interaction: H-Bond Dimers SCXRD->Outcome_Acid O-H...O Dimers PXRD->Outcome_Ester Matches Calc. Pattern

Caption: Decision matrix for distinguishing the target ester from potential hydrolysis byproducts using thermal and diffraction techniques.

Interaction Network Comparison

This diagram contrasts the supramolecular assembly of the two alternatives.

Interaction_Network Ester Ethyl Ester Form Weak Weak C-H...O (Soft Lattice) Ester->Weak Primary Pi Pi-Pi Stacking (Slip Planes) Ester->Pi Secondary Acid Carboxylic Acid Form Acid->Pi Minor Strong Strong O-H...O (Hard Lattice) Acid->Strong Dominant Dimer Centrosymmetric Dimers R2,2(8) Strong->Dimer Motif

Caption: Comparative supramolecular synthons. The Acid utilizes robust H-bond dimers, while the Ester relies on weaker dispersive forces.

Data Summary Table

ParameterEthyl Ester (Target)Carboxylic Acid (Alternative)
Space Group (Typical) P-1 or P21/cP21/c (Centrosymmetric)
Z (Molecules/Unit Cell) 2 or 44 (Dimers)
Calculated Density ~1.25 g/cm³~1.35 g/cm³ (Higher packing efficiency)
Disorder Potential High (Benzyl/Ethyl tails)Low (Rigid H-bond network)
Recrystallization Solvent Heptane/EtOAc, EthanolMethanol, DMF/Water

References

  • Synthesis & Biological Context

    • Li, X., et al. (2016). "Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors." Chemical Biology & Drug Design, 87(4), 569-574. Link

  • Structural Analogues (Crystal Data)

    • Ge, D., et al. (2011). "Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate." Acta Crystallographica Section E, 67(2), o468. Link

    • Tchertanov, L., et al. (2024). "Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole." Acta Crystallographica Section E, 80, 804-808. Link

  • General Methodology

    • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72, 171-179. Link

Precision Purity: Validating Pyrazole Intermediates via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary: The Regioisomer Challenge

In the synthesis of pyrazole-based active pharmaceutical ingredients (APIs)—such as Celecoxib or Ruxolitinib—the most critical quality attribute is not merely "purity" but regioisomeric purity . The Knorr pyrazole synthesis and its variants frequently yield mixtures of 1,3- and 1,5-substituted isomers. These isomers often possess identical molecular weights and similar polarities, rendering them indistinguishable by standard UV detection if they co-elute.

This guide objectively compares LC-MS (Liquid Chromatography-Mass Spectrometry) against traditional HPLC-UV and NMR techniques. We demonstrate that while NMR provides structural certainty and HPLC-UV offers robustness, LC-MS is the only self-validating system capable of simultaneous trace impurity profiling and regioisomer discrimination in complex matrices.

Comparative Analysis: LC-MS vs. Alternatives

The following analysis contrasts the three dominant modalities for pyrazole validation.

Table 1: Performance Matrix for Pyrazole Intermediate Validation
FeatureLC-MS (Triple Quad/Q-TOF) HPLC-UV (PDA) 1H-NMR (High Field)
Primary Mechanism Mass-to-Charge (

) + Fragmentation
Light Absorbance (Chromophore)Magnetic Resonance (Proton Environment)
Regioisomer Specificity High (Via retention time + MS/MS fragments)Low (Relies solely on column resolution)Very High (Distinct chemical shifts)
Sensitivity (LOD) Excellent (pg/mL range)Moderate (

g/mL range)
Poor (mg/mL range)
Impurity Profiling Detects non-chromophoric impurities (e.g., hydrazines)Misses UV-inactive impuritiesMisses trace impurities (<1%)
Throughput High (5–10 min runs)High (10–20 min runs)Low (Sample prep intensive)
Capital Cost High (

$)
Moderate (

)
Very High (

)
Critical Insight: Why LC-MS Wins

While NMR is the "gold standard" for structural elucidation of a pure compound, it fails at trace impurity detection (e.g., 0.05% regioisomer contamination). HPLC-UV fails when the isomers have identical UV spectra and co-elute. LC-MS bridges this gap by using Selected Reaction Monitoring (SRM) to isolate unique fragment ions characteristic of specific substitution patterns, effectively "weighing" the impurity even if it hides under the main peak.

Strategic Protocol: The Self-Validating Workflow

To ensure scientific integrity, this protocol utilizes a "self-validating" approach where the MS data confirms the chromatographic separation.

Phase A: Method Development (The "Isomer Trap")

Objective: Separate 1,3- and 1,5-regioisomers. Standard C18 columns often fail here. Pyrazole isomers differ in their dipole moments and


-electron distribution.
  • Stationary Phase: Biphenyl or Phenyl-Hexyl .

    • Causality: These phases engage in

      
      -
      
      
      
      interactions with the pyrazole ring. The steric bulk of the substituents (1,3 vs 1,5) alters how the ring interacts with the phenyl stationary phase, maximizing selectivity (
      
      
      ).
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile for phenyl phases to enhance

      
      -
      
      
      
      selectivity.
  • Detection: ESI Positive Mode (Pyrazoles protonate easily at

    
    ).
    
Phase B: Experimental Steps
  • Sample Prep: Dissolve crude intermediate in 50:50 MeOH:H2O at 0.5 mg/mL. Filter through 0.2

    
    m PTFE.
    
  • Screening Gradient: 5% B to 95% B over 10 minutes.

  • MS/MS Optimization:

    • Identify Parent Ion

      
      .
      
    • Perform Product Ion Scan at different Collision Energies (CE).

    • Key: Look for "diagnostic ions." For example, a 1,5-isomer might lose a side chain more easily due to steric strain compared to the 1,3-isomer.

Visualizing the Logic

The following diagrams illustrate the decision process and the physical workflow for validating pyrazole purity.

Diagram 1: Column Selection Decision Tree

This logic ensures you do not waste time on C18 columns when structural isomers are present.

ColumnSelection Start Start: Pyrazole Mixture Isomers Are Regioisomers Present? (1,3- vs 1,5-) Start->Isomers C18 Use C18 Column (Hydrophobic Separation) Isomers->C18 No (Simple Purity) Phenyl Use Biphenyl / Phenyl-Hexyl (Pi-Pi Interaction) Isomers->Phenyl Yes (Critical Step) Acetonitrile Select Solvent: Acetonitrile (Suppress Pi-Selectivity) C18->Acetonitrile Standard MobilePhase Select Solvent: Methanol (Enhances Pi-Selectivity) Phenyl->MobilePhase Preferred Phenyl->Acetonitrile Avoid

Caption: Decision matrix for stationary phase selection. Note the specific requirement for Methanol with Phenyl phases to maintain


-

selectivity.
Diagram 2: The LC-MS Validation Loop (ICH Q2 Aligned)

This workflow demonstrates how data feeds back into method optimization.

ValidationLoop Input Crude Intermediate LC LC Separation (Biphenyl Column) Input->LC MS MS Detection (Q-TOF / TQ) LC->MS Data Data Analysis (Extracted Ion Chromatogram) MS->Data Check1 Check: Peak Purity (Isomers Resolved?) Data->Check1 Check1->LC No (Adjust Gradient/pH) Check2 Check: Mass Balance (Hidden Impurities?) Check1->Check2 Yes Check2->MS No (Check Ion Suppression) Report Final COA (Validated Purity) Check2->Report Pass

Caption: The iterative validation loop. Failure at "Peak Purity" triggers chromatographic adjustments; failure at "Mass Balance" triggers ionization checks.

Validation Criteria (ICH Q2(R2) Compliance)

To meet regulatory standards (ICH Q2), your LC-MS method must demonstrate:

  • Specificity:

    • Requirement: No interference from the matrix (solvents, reagents).

    • LC-MS Advantage: Use Extracted Ion Chromatograms (EIC) to show that the analyte peak is spectrally pure, even if a matrix component co-elutes (provided masses differ).

  • Linearity & Range:

    • Protocol: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

    • Acceptance:

      
      .
      
  • LOD/LOQ (Limit of Detection/Quantitation):

    • Critical for Genotoxins: Hydrazines are potential genotoxic impurities (PGIs). LC-MS must detect them at ppm levels.

    • Calculation: Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).

References

  • ICH. (2023).[2][3][4] ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.[2] [Link]

  • Agilent Technologies. (2019). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS. National Institutes of Health (PMC). [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles. [Link]

Sources

A Tale of Two Strategies: A Comparative Guide to Cyclocondensation and N-Alkylation in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher navigating the complex landscape of synthetic organic chemistry, the construction of nitrogen-containing heterocycles is a foundational task. These scaffolds form the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic choice of a synthetic route can profoundly impact not only the efficiency and yield of the final product but also the overall sustainability and scalability of the process. This guide provides an in-depth, objective comparison of two cornerstone strategies for the synthesis of N-substituted heterocycles: cyclocondensation and N-alkylation .

At their core, these two approaches represent fundamentally different philosophies for ring construction and functionalization. Cyclocondensation builds the heterocyclic ring and installs the N-substituent in a single, convergent step from acyclic precursors. In contrast, N-alkylation is a post-functionalization strategy, introducing the desired substituent onto a pre-formed heterocyclic core. Through a detailed analysis of a representative case study—the synthesis of N-benzyl-2,5-dimethylpyrrole—we will dissect the mechanistic underpinnings, practical considerations, and quantitative performance of each method.

The Philosophical Divide: Building vs. Modifying

The choice between cyclocondensation and N-alkylation is not merely a procedural decision; it reflects a strategic approach to molecular construction. Understanding the fundamental differences is key to selecting the optimal path for a given synthetic target.

Cyclocondensation is a "bottom-up" approach. It involves the formation of a cyclic compound from two or more reactant molecules through a condensation reaction, where a small molecule, typically water, is eliminated.[1][2] A classic example is the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with a primary amine to form the pyrrole ring.[1][2][3] This strategy is often highly efficient in terms of step economy, as it constructs the core and introduces a key substituent simultaneously.

N-alkylation , on the other hand, is a "top-down" or functionalization approach. It begins with an existing N-H containing heterocycle and introduces an alkyl group onto the nitrogen atom through a nucleophilic substitution reaction.[4][5][6] This method offers modularity, allowing for the synthesis of a library of derivatives from a common heterocyclic precursor.

In the Crucible: A Head-to-Head Comparison

To provide a tangible and data-driven comparison, we will examine the synthesis of N-benzyl-2,5-dimethylpyrrole via two distinct routes:

  • Cyclocondensation: The Paal-Knorr synthesis, reacting 2,5-hexanedione with benzylamine.

  • N-Alkylation: The reaction of 2,5-dimethylpyrrole with benzyl bromide.

Mechanistic Insights: The "Why" Behind the Reaction

A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and predicting the outcome of a synthesis.

Cyclocondensation: The Paal-Knorr Pyrrole Synthesis

The mechanism of the Paal-Knorr synthesis involves a series of nucleophilic attacks and dehydrations.[1][2][3][7] The primary amine first attacks one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[2] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group.[1][2] Subsequent dehydration of the resulting 2,5-dihydroxytetrahydropyrrole derivative yields the aromatic pyrrole ring.[2] The ring formation is the rate-determining step.[1]

Paal_Knorr_Mechanism cluster_0 Paal-Knorr Pyrrole Synthesis Reactants 1,4-Dicarbonyl + R-NH2 Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Cyclic_Intermediate 2,5-Dihydroxytetrahydropyrrole Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization Product N-Substituted Pyrrole Cyclic_Intermediate->Product Dehydration (-2 H2O)

Caption: General mechanism of the Paal-Knorr pyrrole synthesis.

N-Alkylation of a Pyrrole

The N-alkylation of a pyrrole is a classic nucleophilic substitution reaction.[4] A base is typically employed to deprotonate the pyrrole's N-H group, forming a nucleophilic pyrrolide anion. This anion then attacks the electrophilic carbon of the alkylating agent (e.g., benzyl bromide), displacing the leaving group to form the N-alkylated product.[8] The choice of base and solvent is critical to the success of the reaction and can influence the reaction rate and selectivity.[8]

N_Alkylation_Mechanism cluster_1 N-Alkylation of Pyrrole Pyrrole Pyrrole + Base Anion Pyrrolide Anion Pyrrole->Anion Deprotonation Product N-Alkylpyrrole Anion->Product SN2 Attack Alkyl_Halide R-X Alkyl_Halide->Product

Caption: General mechanism of the N-alkylation of a pyrrole.

Performance Metrics: A Quantitative Analysis

To move beyond a qualitative discussion, we must turn to quantitative metrics. The following table summarizes typical experimental data for the synthesis of N-benzyl-2,5-dimethylpyrrole via both routes, along with a critical green chemistry metric: atom economy.

MetricCyclocondensation (Paal-Knorr)N-Alkylation
Starting Materials 2,5-Hexanedione, Benzylamine2,5-Dimethylpyrrole, Benzyl Bromide, Base (e.g., K2CO3)
Typical Yield 68-97%[9]80-95%[4]
Reaction Time 45 min - 3 h2 - 24 h
Reaction Temperature 60°C - RefluxRoom Temperature - Reflux
Byproducts 2 H₂OKBr, H₂O, CO₂ (from K₂CO₃ + H⁺)
Atom Economy *88.5%56.1%

*Atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%. For N-alkylation, potassium carbonate is included as a reactant.

Analysis of Performance Metrics:

  • Yield: Both methods can provide high yields of the desired product. However, the Paal-Knorr synthesis often requires more rigorous optimization of conditions to achieve very high yields, as side reactions or incomplete conversion can be an issue.[1]

  • Reaction Time and Temperature: The Paal-Knorr synthesis can be faster, especially with microwave assistance.[10][11] N-alkylation reactions can have variable reaction times depending on the reactivity of the alkylating agent and the strength of the base used.

  • Atom Economy: This is where a significant difference emerges. The cyclocondensation route exhibits a much higher atom economy.[12] This is because the only atoms "wasted" are those in the two molecules of water that are eliminated. In contrast, the N-alkylation reaction generates a stoichiometric amount of a salt byproduct (KBr in this case), and the base is also consumed, leading to a lower atom economy. From a green chemistry perspective, the Paal-Knorr synthesis is inherently more efficient in terms of atom utilization.[13][14][15]

Regioselectivity: A Critical Consideration

For the synthesis of N-benzyl-2,5-dimethylpyrrole, regioselectivity is not a concern as the starting pyrrole is symmetrical. However, for unsymmetrical heterocycles, such as a 4-substituted imidazole, N-alkylation can lead to a mixture of regioisomers.[8][16] The position of alkylation is influenced by a delicate interplay of steric and electronic factors.[8][16] In contrast, cyclocondensation with a primary amine inherently provides a single N-substituted product, offering excellent regiocontrol.

Experimental Protocols: From Theory to Practice

To provide a practical context for this comparison, detailed experimental protocols for the synthesis of N-benzyl-2,5-dimethylpyrrole via both routes are presented below.

Protocol 1: Cyclocondensation (Paal-Knorr Synthesis)

This protocol is adapted from a solvent-free, alumina-catalyzed procedure.[9]

Materials:

  • 2,5-Hexanedione

  • Benzylamine

  • CATAPAL® 200 alumina (or other suitable acidic alumina)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a 50 mL round-bottom flask, add 2,5-hexanedione (1.14 g, 10 mmol) and benzylamine (1.07 g, 10 mmol).

  • Add CATAPAL® 200 alumina (100 mg) to the flask.

  • Heat the reaction mixture to 60°C with vigorous stirring for 45 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (20 mL) to the flask and stir for 5 minutes.

  • Filter the mixture to remove the alumina catalyst.

  • Wash the alumina with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-benzyl-2,5-dimethylpyrrole.

Paal_Knorr_Workflow A 1. Mix 2,5-Hexanedione, Benzylamine, and Alumina B 2. Heat at 60°C for 45 min A->B C 3. Monitor by TLC B->C D 4. Cool and Dilute with Ethyl Acetate C->D E 5. Filter to Remove Catalyst D->E F 6. Concentrate Filtrate E->F G 7. Purify by Column Chromatography F->G

Caption: Experimental workflow for the Paal-Knorr synthesis.

Protocol 2: N-Alkylation

This protocol utilizes a solid-supported base in a solvent-free system, which is a greener alternative to traditional methods.[5][6]

Materials:

  • 2,5-Dimethylpyrrole

  • Benzyl bromide

  • Potassium hydroxide impregnated on alumina (KOH/Al₂O₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Prepare KOH/Al₂O₃ by impregnating alumina with an aqueous solution of potassium hydroxide, followed by drying.

  • To a 50 mL round-bottom flask, add 2,5-dimethylpyrrole (0.95 g, 10 mmol) and benzyl bromide (1.71 g, 10 mmol).

  • Add the prepared KOH/Al₂O₃ (2.0 g) to the flask.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction may take several hours.

  • Upon completion, add diethyl ether (20 mL) to the flask and stir for 5 minutes.

  • Filter the mixture to remove the solid base.

  • Wash the solid with additional diethyl ether (2 x 10 mL).

  • Combine the organic filtrates and wash with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-benzyl-2,5-dimethylpyrrole.

N_Alkylation_Workflow A 1. Mix 2,5-Dimethylpyrrole, Benzyl Bromide, and KOH/Alumina B 2. Stir at Room Temperature A->B C 3. Monitor by TLC B->C D 4. Dilute with Diethyl Ether C->D E 5. Filter to Remove Solid Base D->E F 6. Wash and Dry Organic Phase E->F G 7. Concentrate and Purify by Column Chromatography F->G

Caption: Experimental workflow for the N-alkylation of 2,5-dimethylpyrrole.

Making the Right Choice: A Decision Framework

The selection of the optimal synthetic route is a multifactorial decision. The following diagram illustrates a logical framework to guide this choice.

Decision_Framework Start Synthetic Target: N-Substituted Heterocycle Q1 Is the parent N-H heterocycle readily available and inexpensive? Start->Q1 Q2 Is the corresponding acyclic precursor (e.g., 1,4-dicarbonyl) accessible? Q1->Q2 No Q3 Is regioselectivity a potential issue? Q1->Q3 Yes N_Alkylation Consider N-Alkylation Q2->N_Alkylation No Cyclocondensation Consider Cyclocondensation Q2->Cyclocondensation Yes Q4 Is atom economy a primary concern? Q3->Q4 Yes Q3->N_Alkylation No Q4->N_Alkylation No Q4->Cyclocondensation Yes

Caption: Decision framework for choosing between cyclocondensation and N-alkylation.

Conclusion

Both cyclocondensation and N-alkylation are powerful and indispensable tools in the arsenal of the synthetic chemist for the preparation of N-substituted heterocycles. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific synthetic challenge at hand.

Cyclocondensation , exemplified by the Paal-Knorr synthesis, shines in its elegance and efficiency, constructing the heterocyclic core and installing the N-substituent in a single, atom-economical step. It is often the preferred route when the requisite acyclic precursors are readily available and when absolute control over N-substitution is required from the outset.

N-Alkylation , conversely, offers unparalleled modularity and flexibility. It is the go-to strategy for the rapid generation of analog libraries from a common heterocyclic starting material. While it may be less atom-economical, modern advancements such as the use of solid-supported reagents and solvent-free conditions are mitigating its environmental impact.

As a senior application scientist, my recommendation is to approach this choice with a holistic perspective. Consider not only the immediate yield and reaction time but also the availability and cost of starting materials, the principles of green chemistry, and the long-term goals of your research program. A thorough understanding of the mechanistic nuances and practical considerations of both cyclocondensation and N-alkylation will empower you to design more efficient, elegant, and sustainable synthetic routes to the molecules that drive scientific progress.

References

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. PMC. [Link]

  • Microwave assisted solvent‐free synthesis of N‐substituted pyrrole with β‐keto ester. ResearchGate. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Scheme 26: Microwave-assisted synthesis of N-substituted pyrroles 55 in... ResearchGate. [Link]

  • Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc. [Link]

  • Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). ResearchGate. [Link]

  • Microwave-assisted solvent-free tandem cross-metathesis/intramolecular isomerization-cyclization reaction for the synthesis of N-substituted pyrroles: It's computational analysis. Taylor & Francis Online. [Link]

  • (PDF) N-alkylation of imidazole by alkaline carbons. ResearchGate. [Link]

  • Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons. RSC Publishing. [Link]

  • PTC N-Alkylation of Very Polar Heterocycle. PTC Organics. [Link]

  • Paal-Knorr Pyrrole Synthesis. SynArchive. [Link]

  • (PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. [Link]

  • Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. [Link]

  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry. [Link]

  • Solvent-Free N-Alkylation and Dehydrogenative Coupling Catalyzed by a Highly Active Pincer-Nickel Complex. Organometallics. [Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. [Link]

  • Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. [Link]

  • Green chemistry metrics. Wikipedia. [Link]

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals. [Link]

  • N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. PubMed. [Link]

  • N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. ResearchGate. [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET. [Link]

  • Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development. [Link]

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]

  • N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry. [Link]

  • Green Chemistry Metrics, A Review. MDPI. [Link]

  • Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. ACS Publications. [Link]

  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry. [Link]

  • Regioselective N-alkylation of imidazoles with alcohols over zeolites. RSC Publishing. [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]

  • Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Sci-Hub. [Link]

  • Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. PPTX. [Link]

  • Green metrics in mechanochemistry. UniCA IRIS. [Link]

  • Atom Economy and Reaction Mass Efficiency. SpringerLink. [Link]

  • Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Publishing. [Link]

  • Metrics to Green Chemistry - Which are the best. RSC. [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars. [Link]

  • New Methods for Synthesis of 1,2,3-Triazoles: A Review. Taylor & Francis Online. [Link]

  • (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. [Link]

  • green chemistry – the atom economy. The University of Edinburgh. [Link]

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Safety Operating Guide

Methyl 1-benzyl-1H-pyrazole-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

STOP. Before handling waste, verify the chemical identity and state.

  • Primary Hazard: Irritant (Skin/Eye/Respiratory).[1][2] Potential aquatic toxicity.[3]

  • Waste Class: Non-halogenated Organic Solvent/Solid (Combustible).[1]

  • Disposal Method: High-temperature incineration via licensed contractor.[1][4]

  • Prohibited: Do NOT pour down drains. Do NOT mix with strong oxidizers or strong bases (hydrolysis risk).

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity.[1] Methyl 1-benzyl-1H-pyrazole-4-carboxylate combines a nitrogen-rich pyrazole core with a hydrolyzable ester and a lipophilic benzyl group.[1][4]

PropertyDataOperational Implication
CAS Number 861135-90-2 Use for waste manifesting and inventory tracking.[1][4]
Molecular Formula C₁₃H₁₄N₂O₂High carbon/nitrogen content; suitable for fuel blending/incineration.[1]
Physical State Solid (typically) or Viscous OilRequires solid waste bins or solvent dissolution for liquid waste streams.[1]
Solubility Low in water; High in organics (DMSO, MeOH)Do not attempt aqueous neutralization; it will precipitate and clog drains.[1]
Reactivity Ester functionalityVulnerable to hydrolysis in strong acid/base, releasing benzyl pyrazole carboxylic acid.[1]

GHS Hazard Classification (Inferred from Analogues):

  • H315: Causes skin irritation.[1][2][5][6]

  • H319: Causes serious eye irritation.[1][2][3][6][7]

  • H335: May cause respiratory irritation.[1][2][3]

  • H412: Harmful to aquatic life with long lasting effects.[1]

Pre-Disposal Treatment & Segregation

The "Why" Behind Segregation: Improper segregation is the leading cause of waste container pressurization.[1] For this compound, the methyl ester moiety is the critical control point. If mixed with acidic or basic waste streams, the ester can hydrolyze, generating heat and changing the pH of the waste container unexpectedly.[1]

Segregation Rules:

  • Isolate from Oxidizers: Pyrazole rings are electron-rich.[1] Mixing with strong oxidizers (e.g., Nitric acid, Peroxides) can lead to exothermic nitration or oxidation reactions.[1]

  • Keep pH Neutral: Store in "Organic Non-Halogenated" waste streams. Avoid "Corrosive Acid" or "Corrosive Base" streams to prevent ester hydrolysis.[1]

  • Solvent Compatibility: Compatible with Acetone, Methanol, Dichloromethane, and Ethyl Acetate waste streams.[1]

Step-by-Step Disposal Protocols

Protocol A: Routine Laboratory Waste (Solids & Vials)

For residual solids in weighing boats, contaminated gloves, or small amounts of pure compound.[1]

  • Containment: Place solid waste into a clear, sealable polyethylene bag or a wide-mouth HDPE jar labeled "Hazardous Waste - Solid Organic."[1][4]

  • Labeling: List the full chemical name and CAS (861135-90-2). Add the hazard tag: "Irritant."

  • Consolidation: If the compound is in a glass vial, do not empty it. Place the entire capped vial into the solid waste drum. This prevents dust generation.[7]

  • Disposal Path: Ship for Incineration (Waste Code: D001 if ignitable, otherwise general organic debris).[1]

Protocol B: Liquid Waste (Mother Liquors & Solutions)

For reaction mixtures or HPLC effluents containing the compound.[1][8]

  • Solvent Check: Ensure the carrier solvent is compatible with the "Non-Halogenated Organic" stream.[1]

    • If dissolved in DMSO/Methanol: Pour into the "Non-Halogenated Organic" carboy.

    • If dissolved in DCM/Chloroform: Pour into the "Halogenated Organic" carboy.

  • Concentration Limit: If the concentration exceeds 5% (w/v), mark the container as "High Concentration" to alert the disposal vendor of potential crystallization issues.

  • Rinsing: Triple-rinse empty glassware with acetone.[1] Add the acetone rinsate to the liquid waste container.

Protocol C: Spill Cleanup Procedure

Self-validating safety step: If you cannot smell the solvent, do not assume it is safe.[1] Use a respirator.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If powder is spilled, use an N95 dust mask to prevent inhalation (H335).

  • Contain: Surround the spill with absorbent pads or vermiculite.[1][2]

  • Solubilize (Critical Step): If the spill is solid, do not sweep dry (dust hazard).[1] Dampen a paper towel with acetone or ethanol and wipe the area. The solvent solubilizes the ester, allowing for complete removal.

  • Clean: Wash the surface with soap and water after the solvent wipe.[1]

  • Dispose: Place all pads and wipes into the "Solid Hazardous Waste" bin.

Visual Workflow: Disposal Decision Tree

DisposalTree cluster_legend Disposal Path Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid SolidPath Place in Wide-Mouth HDPE Container Solid->SolidPath LiquidCheck Solvent Type? Liquid->LiquidCheck BinSolid Drum: Hazardous Solid Waste (Incineration) SolidPath->BinSolid NonHalo Non-Halogenated Solvent (MeOH, Acetone, DMSO) LiquidCheck->NonHalo No Halogens Halo Halogenated Solvent (DCM, Chloroform) LiquidCheck->Halo Contains Halogens BinNonHalo Red Can: Non-Halogenated Organic Waste NonHalo->BinNonHalo BinHalo Yellow Can: Halogenated Organic Waste Halo->BinHalo

Figure 1: Decision logic for segregating this compound waste streams based on physical state and solvent carrier.

Regulatory Compliance & Documentation

  • US EPA (RCRA): This compound is not P-listed or U-listed specifically.[1] However, it falls under the "Characteristic Waste" definition if dissolved in ignitable solvents (D001 ).[1]

  • European Waste Catalogue (EWC):

    • Pure substance: 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]

    • Packaging: 15 01 10 * (packaging containing residues of or contaminated by hazardous substances).[1]

Manifest Description Example:

Waste Flammable Liquid, N.O.S. (Contains Acetone, this compound), 3, UN1993, PG II.[1][4]

References

  • BLD Pharm. (2023).[1] this compound Product Analysis & CAS 861135-90-2. Retrieved from

  • National Center for Biotechnology Information (PubChem). (2023).[1] Compound Summary: Methyl 1H-pyrazole-4-carboxylate (Analogous Hazard Data). Retrieved from

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from

  • Echemi. (2023).[1] this compound Supplier & CAS Data. Retrieved from

Sources

Personal protective equipment for handling Methyl 1-benzyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

For immediate laboratory implementation.

ParameterSpecificationCritical Note
CAS Number 109400-08-6Verify container label matches exactly.
Physical State Solid (Crystalline Powder)Dust generation is the primary exposure vector.[1]
Primary Hazards Irritant (Skin/Eye/Respiratory)Treat as H315, H319, H335 .[1][2] Potential H302 (Harmful if swallowed).[1][2][3][4]
Glove Material Nitrile (0.11 mm min)Double-gloving required when dissolved in organic solvents.[1]
Respiratory Fume Hood (Face Velocity >0.5 m/s)N95/P100 mask required only if handling outside hood (not recommended).[1]
Storage Cool, Dry, Inert AtmosphereMoisture sensitive (ester hydrolysis risk).[1] Store at 2-8°C recommended.[1]

Hazard Architecture & Risk Assessment

Understanding the "Why" behind the safety protocols.

Methyl 1-benzyl-1H-pyrazole-4-carboxylate is a pharmaceutical intermediate, often utilized as a scaffold in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat analogs).[1] As a researcher, you must recognize two distinct risk profiles based on its chemical structure:

  • The Pyrazole Core: Nitrogen-containing heterocycles are frequently bioactive.[1] While specific toxicological data for this exact intermediate may be sparse, structural analogs consistently exhibit skin and mucous membrane irritation . We apply the Precautionary Principle: assume the compound is biologically active until proven otherwise.[1]

  • The Ester Functionality: This molecule contains a carboxylate ester.[1] Upon contact with moisture (mucous membranes, lung tissue), it can hydrolyze to release the corresponding acid and alcohol (benzyl alcohol), contributing to local irritation.[1]

Mechanism of Hazard:

  • Inhalation: Fine particulates can bypass upper respiratory defenses, causing inflammation in the bronchial tree (H335).[1]

  • Dermal: Lipophilic benzyl groups facilitate skin absorption.[1]

The Defensive Layer: Personal Protective Equipment (PPE)[1]

Do not rely on generic "safety gear."[1] Use this targeted protection matrix.

A. Hand Protection (Glove Logic)[1]
  • Solid Handling: Standard Nitrile gloves (minimum thickness 4 mil / 0.11 mm) are sufficient for dry powder.[1]

  • Solution Handling: If dissolved in Dichloromethane (DCM) or Ethyl Acetate , nitrile degrades rapidly.[1]

    • Protocol:Double Glove .[1] Wear a Laminate (Silver Shield) liner under Nitrile, or change outer Nitrile gloves immediately upon splash contact (Breakthrough time < 5 mins for DCM).[1]

B. Eye & Face Protection[1][2][4][5][6][7][8][9][10][11]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).[1]

  • Why: Safety glasses with side shields are insufficient .[1] Fine organic dust can migrate around glasses, and ester-based solutions cause severe stinging and potential corneal damage (H319).[1]

C. Respiratory Protection[1][2][7][8][11]
  • Primary Control: All open handling must occur inside a certified chemical fume hood.[1]

  • Secondary Control: If weighing balance is outside the hood, use a Powder Containment Hood or wear a fit-tested N95/P100 particulate respirator .[1]

PPE Decision Matrix (Visualization)

PPE_Matrix Start Start: Handling CAS 109400-08-6 State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Level1 LEVEL 1 PPE: Nitrile Gloves (Single) Splash Goggles Lab Coat Fume Hood Solid->Level1 Dust Risk Solvent Solvent Type? Solution->Solvent Solvent->Level1 Water/Methanol Level2 LEVEL 2 PPE: Double Nitrile OR Silver Shield Liner Splash Goggles Fume Hood Solvent->Level2 DCM/EtOAc/THF

Figure 1: Decision matrix for selecting appropriate glove and respiratory protection based on physical state and solvent carrier.

Operational Protocol: Step-by-Step Handling

Phase 1: Weighing & Transfer

Static electricity is a major risk with dry organic powders, causing "jumping" and aerosolization.[1]

  • Preparation: Place an anti-static gun or ionizing bar near the balance.[1]

  • Containment: Open the vial only inside the fume hood.

  • Transfer: Use a disposable anti-static spatula.[1] Do not pour directly from the stock bottle.

  • Decontamination: Wipe the exterior of the stock bottle with a Kimwipe dampened in ethanol before returning it to storage.[1]

Phase 2: Solubilization[1]
  • Solvent Choice: This compound is lipophilic.[1] It will dissolve readily in DMSO, DMF, DCM, or Ethyl Acetate.[1] It is sparingly soluble in water.[1]

  • Exotherm Check: No significant exotherm is expected, but always add solvent to the solid, not solid to solvent, to prevent splashing.[1]

Emergency Response & Disposal Logistics

Spill Response Workflow

In the event of a spill, immediate containment prevents lab-wide contamination.[1]

Spill_Response Start Spill Detected Assess 1. Assess Volume & State (Solid vs Liquid) Start->Assess Isolate 2. Isolate Area Alert Lab Personnel Assess->Isolate SolidSpill Solid Spill Isolate->SolidSpill LiquidSpill Liquid Spill Isolate->LiquidSpill ActionSolid Cover with wet paper towel to prevent dust. Scoop into bag. SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite or Spill Pad. Do NOT use paper towels (flammability). LiquidSpill->ActionLiquid Dispose 3. Label as Hazardous Waste (Tag: Toxic/Irritant) ActionSolid->Dispose ActionLiquid->Dispose

Figure 2: Workflow for containing and cleaning spills of this compound.

Waste Disposal[1][6][7][10]
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in the Solid Hazardous Waste bin.[1]

  • Liquid Waste:

    • If dissolved in DCM: Halogenated Organic Waste .[1]

    • If dissolved in EtOAc/Methanol: Non-Halogenated Organic Waste .[1]

  • Container: Triple rinse the empty stock bottle with acetone before discarding glass.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9793760, this compound. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 1-benzyl-1H-pyrazole-4-carboxylate derivatives hazard classification. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.